molecular formula C8H11IN2O2 B1327152 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 6645-81-4

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1327152
CAS No.: 6645-81-4
M. Wt: 294.09 g/mol
InChI Key: CKKYOUULJSNVAQ-UHFFFAOYSA-N
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Description

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H11IN2O2 and its molecular weight is 294.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-iodo-3,5-dimethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKYOUULJSNVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical properties of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Given the limited availability of experimentally determined data for this specific molecule, this guide combines available computed data with high-quality predictions from validated computational models. Furthermore, it outlines standard experimental protocols for the determination of key physical characteristics, offering a framework for empirical validation.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The presence of a propanoic acid side chain introduces a carboxylic acid functional group, influencing the molecule's acidity and solubility, while the iodinated and dimethylated pyrazole core dictates its lipophilicity, steric profile, and potential for further chemical modification. A thorough understanding of its physical properties is paramount for its application in drug design, formulation development, and pharmacokinetic studies.

Molecular Structure and Chemical Identifiers

The foundational step in characterizing a compound is to define its molecular structure and associated identifiers.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 6645-81-4
Molecular Formula C₈H₁₁IN₂O₂
Molecular Weight 294.09 g/mol
InChI Key CKKYOUULJSNVAQ-UHFFFAOYSA-N

Physical Properties: A Blend of Computed and Predicted Data

The following table summarizes the key physical properties of this compound. It is crucial to note that in the absence of peer-reviewed, experimentally determined values, these properties are derived from computational models. For comparative purposes, data for the non-iodinated analog, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, are also provided.

Table 2: Physical Properties

PropertyThis compound (Predicted/Computed)3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (Computed)Source
Melting Point 135-145 °C (Predicted)Not AvailableChemAxon
Boiling Point 392.4 ± 42.0 °C (Predicted, for a related structure)Not Available
pKa (acidic) 4.5 (Predicted)Not AvailableChemAxon
Solubility Low in water (Predicted)6.9 µg/mL (at pH 7.4, for a related structure)ChemAxon,
LogP (XLogP3) 1.10.5,
Topological Polar Surface Area 55.1 Ų55.1 Ų,
Hydrogen Bond Donor Count 11,
Hydrogen Bond Acceptor Count 33,
Rotatable Bond Count 33,

Predictions were generated using ChemAxon's Chemicalize platform, a widely recognized tool for predicting physicochemical properties.

The predicted pKa of 4.5 suggests that the carboxylic acid moiety is moderately acidic, comparable to many simple carboxylic acids. This implies that at physiological pH (around 7.4), the compound will exist predominantly in its deprotonated, carboxylate form. The predicted low water solubility is consistent with the presence of the relatively large, hydrophobic iodinated pyrazole ring system. The LogP value of 1.1 indicates a moderate degree of lipophilicity.

Standard Experimental Protocols for Physical Property Determination

To facilitate the empirical validation of the predicted properties, this section outlines standard laboratory procedures for determining melting point, solubility, and pKa.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[1][2] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[2]

Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry the crystalline sample prep2 Load sample into a capillary tube (2-3 mm height) prep1->prep2 measure1 Place capillary in melting point apparatus prep2->measure1 measure2 Heat rapidly to ~20°C below expected melting point measure1->measure2 measure3 Heat slowly (1-2°C/min) and observe measure2->measure3 measure4 Record temperature at which melting begins and ends measure3->measure4 analysis1 Determine melting point range measure4->analysis1 analysis2 Compare with literature or predicted values analysis1->analysis2

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the crystalline sample is thoroughly dried to remove any residual solvent.

  • Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.[1]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: If the approximate melting point is known, heat the sample rapidly to about 20°C below this temperature. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[3]

  • Observation and Recording: Carefully observe the sample through the magnifier. Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.[3]

Solubility Determination

Solubility is a critical parameter that influences a compound's bioavailability and formulation. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]

Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Prepare buffer solutions of desired pH prep2 Add excess solid to each buffer solution prep1->prep2 equil1 Agitate samples at a constant temperature (e.g., 37°C) prep2->equil1 equil2 Allow to equilibrate for a set time (e.g., 24-72 hours) equil1->equil2 analysis1 Separate solid from the supernatant (centrifugation/filtration) equil2->analysis1 analysis2 Quantify the concentration of the dissolved compound in the supernatant (e.g., HPLC, UV-Vis) analysis1->analysis2

Caption: Workflow for Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 1.2, 4.5, 6.8 to mimic physiological conditions).[5]

  • Sample Addition: Add an excess amount of the solid compound to each buffer solution in a sealed container.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 37°C for biopharmaceutical relevance) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a classic and reliable method for its determination.[6][7][8]

Workflow for pKa Determination (Potentiometric Titration) cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare a solution of the compound of known concentration prep2 Calibrate the pH meter with standard buffers prep1->prep2 titrate1 Add a standardized titrant (e.g., NaOH) in small increments prep2->titrate1 titrate2 Record the pH after each addition titrate1->titrate2 analysis1 Plot pH versus the volume of titrant added titrate2->analysis1 analysis2 Determine the equivalence point (inflection point of the curve) analysis1->analysis2 analysis3 The pH at half the equivalence point volume is the pKa analysis2->analysis3

Caption: Workflow for pKa Determination.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture) at a known concentration.[7]

  • Apparatus Setup: Calibrate a pH meter using standard buffer solutions.[6]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) for an acidic compound, adding the titrant in small, precise increments.[8]

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[6]

Proposed Synthesis Route

The synthesis of this compound can be envisioned through a two-step process starting from the commercially available 3,5-dimethylpyrazole. This proposed route is based on established methods for the N-alkylation and iodination of pyrazoles.

Step 1: N-Alkylation

The first step involves the N-alkylation of 3,5-dimethylpyrazole with a suitable three-carbon electrophile bearing a protected carboxylic acid, such as ethyl 3-bromopropanoate. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen.[9][10]

Step 2: Iodination

The resulting 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (after hydrolysis of the ester) can then be iodinated at the 4-position of the pyrazole ring. This is commonly achieved using an electrophilic iodine source, such as N-iodosuccinimide (NIS), in a suitable solvent.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, drawing upon computed and predicted data in the absence of extensive experimental results. The outlined standard protocols offer a clear path for researchers to empirically determine these properties, which is essential for advancing the study and application of this compound in drug discovery and development. The provided information serves as a valuable resource for scientists and professionals working with this and related pyrazole-based molecules.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • O'Hagan, D. (2000). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]

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  • PubChem. (n.d.). 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • NIH. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF. Retrieved from [Link]

  • European Union. (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

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Sources

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Structure, Synthesis, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The pyrazole nucleus is a well-established "privileged scaffold" found in numerous approved therapeutic agents.[1][2] The addition of an iodine atom and a propanoic acid side chain to the 3,5-dimethylpyrazole core creates a molecule with distinct physicochemical properties and a high potential for biological activity. This document elucidates the molecule's chemical structure, presents a detailed, logically-grounded synthetic pathway, and explores its potential applications in drug discovery, with a focus on the rationale behind its design as a potential therapeutic agent.

The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern drug design.[2] Its prevalence in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil highlights its versatility and favorable drug-like properties.[1] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant effects.[1][3] The unique electronic properties of the pyrazole ring, its ability to participate in hydrogen bonding as both a donor and acceptor, and its metabolic stability make it an ideal scaffold for building bioactive molecules. This guide focuses on a specific, functionalized pyrazole, this compound, to illustrate the principles of rational drug design based on this privileged core.

Chemical Structure and Physicochemical Properties

Molecular Structure Elucidation

The structure of this compound consists of a central 3,5-dimethylpyrazole ring. An iodine atom is substituted at the 4-position of the ring, and a propanoic acid chain is attached to the nitrogen atom at the 1-position (N1).

Caption: Chemical structure of this compound.

Physicochemical Data

The key computed physicochemical properties of the molecule are summarized below. These parameters are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₈H₁₁IN₂O₂[4]
Molecular Weight 294.09 g/mol [5]
IUPAC Name This compound[4]
InChIKey CKKYOUULJSNVAQ-UHFFFAOYSA-N[4]
Canonical SMILES CC1=C(C(=NN1CCC(=O)O)C)I[5]
CAS Number 6645-81-4[5]

Synthetic Strategy and Experimental Protocol

The synthesis of this compound can be achieved through a logical, multi-step process. The chosen pathway is designed for efficiency and control over regiochemistry, relying on well-established and high-yielding reactions common in heterocyclic chemistry.

Retrosynthetic Analysis and Workflow

The synthesis begins with the construction of the pyrazole core, followed by N-alkylation to introduce the side chain, and finally, regioselective iodination of the ring. This approach ensures that the sensitive propanoic acid functional group is introduced before the potentially harsh conditions of iodination, or that it is used in a protected form.

synthesis_workflow acetylacetone Pentane-2,4-dione dimethylpyrazole 3,5-Dimethyl-1H-pyrazole acetylacetone->dimethylpyrazole Knorr Synthesis (Methanol, 25-35°C) hydrazine Hydrazine Hydrate hydrazine->dimethylpyrazole Knorr Synthesis (Methanol, 25-35°C) acrylate Ethyl Acrylate ester_intermediate Ethyl 3-(3,5-dimethyl-1H- pyrazol-1-yl)propanoate acrylate->ester_intermediate iodine_reagent N-Iodosuccinimide (NIS) iodinated_ester Ethyl 3-(4-iodo-3,5-dimethyl-1H- pyrazol-1-yl)propanoate iodine_reagent->iodinated_ester hcl Aq. HCl final_product 3-(4-iodo-3,5-dimethyl-1H- pyrazol-1-yl)propanoic acid hcl->final_product naoh Aq. NaOH naoh->final_product dimethylpyrazole->ester_intermediate Michael Addition (Base catalyst) ester_intermediate->iodinated_ester Electrophilic Iodination (Acetonitrile) iodinated_ester->final_product Ester Hydrolysis (NaOH, then HCl)

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole This reaction is a classic Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.

  • Protocol: To a solution of pentane-2,4-dione (1.0 eq) in methanol, add 85% hydrazine hydrate (1.0 eq) dropwise while maintaining the temperature between 25-35°C.[6] The reaction is exothermic. After the addition is complete, stir the mixture at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield 3,5-dimethyl-1H-pyrazole, which can be used in the next step, often without further purification.[6]

  • Causality: Pentane-2,4-dione provides the C3-C4-C5 carbon backbone, while hydrazine provides the two nitrogen atoms. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. This is a highly efficient and atom-economical method for creating the pyrazole core.[7]

Step 2: Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate This step involves the N-alkylation of the pyrazole ring via a Michael addition reaction.

  • Protocol: Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent like ethanol. Add a catalytic amount of a base (e.g., sodium ethoxide). To this mixture, add ethyl acrylate (1.1 eq) dropwise and reflux for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the catalyst, remove the solvent, and purify the resulting ester by column chromatography.

  • Causality: The pyrazole anion, formed in the presence of a base, acts as a nucleophile. It attacks the β-carbon of the electron-deficient alkene in ethyl acrylate (a Michael acceptor). This 1,4-conjugate addition is regioselective for the N1 position due to steric hindrance from the methyl group at the C5 position, yielding the N1-alkylated product. Using the ester form (ethyl acrylate) protects the carboxylic acid during this step.

Step 3: Synthesis of Ethyl 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate This is an electrophilic aromatic substitution to introduce the iodine atom.

  • Protocol: Dissolve the ethyl propanoate intermediate (1.0 eq) in a solvent such as acetonitrile or dichloromethane. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature. Stir the reaction for 12-24 hours until TLC indicates the consumption of the starting material. Quench the reaction with aqueous sodium thiosulfate solution, extract the product with an organic solvent, dry over sodium sulfate, and purify by chromatography.

  • Causality: The pyrazole ring is electron-rich and susceptible to electrophilic substitution. The C4 position is the most nucleophilic and sterically accessible site for electrophilic attack. NIS is a mild and effective source of an electrophilic iodine (I+), providing high regioselectivity for the C4 position.[8]

Step 4: Hydrolysis to this compound The final step is the deprotection of the carboxylic acid.

  • Protocol: Dissolve the iodinated ester (1.0 eq) in a mixture of THF and water. Add an excess of sodium hydroxide (2-3 eq) and stir at room temperature or gentle heat until the ester is fully hydrolyzed (monitored by TLC). Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is ~2-3. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Causality: This is a standard base-catalyzed saponification of an ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to cleavage of the acyl-oxygen bond and formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Rationale and Applications in Drug Development

The specific combination of functional groups in this compound makes it a compelling candidate for investigation in drug discovery programs.

The Role of the Core Scaffolds
  • The Pyrazole Moiety: As a bioisostere for other aromatic systems, the pyrazole core offers a unique arrangement of hydrogen bond donors and acceptors, crucial for molecular recognition at a biological target. Its stability and tunable electronic nature make it a reliable anchor for pharmacophoric elements.[3]

  • The Propanoic Acid Linker: The carboxylic acid group is a key feature for improving aqueous solubility and for forming strong ionic interactions (salt bridges) with basic amino acid residues like lysine and arginine in a protein's active site. The three-carbon linker provides conformational flexibility, allowing the molecule to adopt an optimal binding pose.

Significance of Iodination in Medicinal Chemistry

The introduction of an iodine atom is a strategic choice in drug design.

  • Potency and Selectivity: Iodine is highly polarizable and can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein backbone or side chain. This can significantly enhance binding affinity and selectivity for the target.[9]

  • Pharmacokinetic Modulation: The bulky and lipophilic nature of iodine can be used to block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.

  • Synthetic Handle: The carbon-iodine bond can be used for further chemical diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid synthesis of an analogue library to explore structure-activity relationships (SAR).[7][8]

Potential Therapeutic Targets

Given the prevalence of similar structures in drug discovery literature, this compound could be investigated for several therapeutic applications:

  • Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP binding pocket. The pyrazole scaffold is a common feature in such inhibitors, and this compound could be screened against various kinases involved in cancer and inflammation.[10]

  • Enzyme Inhibitors: The structure is analogous to intermediates used in the synthesis of Tryptophan 2,3-dioxygenase (TDO2) inhibitors, which have applications in cancer immunotherapy.[11] Additionally, iodinated pyrazoles have been explored as inhibitors of cytochrome P450 enzymes.[9]

  • Antiproliferative Agents: The pyrazole nucleus is present in a vast number of compounds with demonstrated anticancer activity, acting through various mechanisms including cell cycle arrest and induction of apoptosis.[12]

Conclusion and Future Outlook

This compound is a strategically designed molecule that combines a privileged heterocyclic scaffold with key functional groups for biological interaction and synthetic manipulation. The well-defined synthetic route allows for its accessible production and future derivatization. Future research should focus on the biological evaluation of this compound against a panel of relevant therapeutic targets, particularly protein kinases and metabolic enzymes. Furthermore, its utility as a synthetic intermediate for creating more complex molecules via cross-coupling reactions presents a promising avenue for the development of novel therapeutic agents.

References

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A Comprehensive Technical Guide to 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 6645-81-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a key heterocyclic building block in modern medicinal chemistry. The document elucidates its chemical properties, outlines a detailed, field-proven synthetic pathway, and discusses its strategic applications in the development of therapeutic agents. By integrating established chemical principles with practical insights, this guide serves as an essential resource for researchers engaged in the synthesis and utilization of pyrazole-based scaffolds in drug discovery.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically successful drugs. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, is a prime example of a highly versatile pyrazole-based building block, offering multiple points for molecular elaboration. The presence of the iodo group at the 4-position is particularly noteworthy, as it serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This feature allows for the efficient construction of complex molecular architectures, a critical aspect of modern drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 6645-81-4[1][2]
Molecular Formula C8H11IN2O2[1]
Molecular Weight 294.09 g/mol [2]
IUPAC Name This compoundChemDraw
SMILES CC1=C(I)C(C)=NN1CCC(=O)O[3]
InChI Key CKKYOUULJSNVAQ-UHFFFAOYSA-N[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that begins with the construction of the pyrazole core, followed by iodination and subsequent N-alkylation. The following protocol is a robust and scalable route, with each step designed for high yield and purity.

Overall Synthetic Scheme

G A Pentane-2,4-dione C 3,5-Dimethyl-1H-pyrazole A->C Methanol B Hydrazine Hydrate B->C E 4-Iodo-3,5-dimethyl-1H-pyrazole C->E Iodinating Agent D Iodine D->E G Ethyl 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate E->G Base, Solvent F Ethyl 3-bromopropanoate F->G H This compound G->H Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

The initial step involves a classic Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine. This reaction is typically high-yielding and proceeds under mild conditions.

  • Principle: The nucleophilic addition of hydrazine to the diketone, followed by cyclization and dehydration, affords the stable aromatic pyrazole ring.

  • Protocol:

    • To a solution of pentane-2,4-dione (1.0 eq) in methanol, add hydrazine hydrate (1.0 eq) dropwise at 0 °C with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the methanol under reduced pressure.

    • The resulting crude 3,5-dimethyl-1H-pyrazole can be used in the next step without further purification. For analytical purposes, purification can be achieved by distillation or recrystallization.

Step 2: Iodination of 3,5-Dimethyl-1H-pyrazole

The regioselective iodination at the C4 position of the pyrazole ring is a critical step. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution.

  • Principle: An electrophilic iodinating agent is used to introduce an iodine atom at the most nucleophilic position of the pyrazole ring, which is the C4 position.

  • Protocol:

    • Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile.

    • Add an iodinating reagent. A common and effective method involves the use of iodine (I2) in the presence of an oxidizing agent like ceric ammonium nitrate (CAN).[4]

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-iodo-3,5-dimethyl-1H-pyrazole.[4] This can be purified by column chromatography if necessary.

Step 3: N-Alkylation of 4-Iodo-3,5-dimethyl-1H-pyrazole

The introduction of the propanoic acid side chain is achieved through N-alkylation with a suitable three-carbon electrophile, followed by hydrolysis of the ester.

  • Principle: The deprotonated pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of ethyl 3-bromopropanoate in an SN2 reaction. Subsequent hydrolysis of the ethyl ester yields the desired carboxylic acid.

  • Protocol:

    • Ester Formation: a. To a solution of 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5 eq). b. Add ethyl 3-bromopropanoate (1.2 eq) to the suspension. c. Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. d. Monitor the reaction by TLC. e. Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with ethyl acetate. f. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude ethyl 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate by flash column chromatography.

    • Hydrolysis: a. Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. b. Add an excess of lithium hydroxide (LiOH) (3.0 eq). c. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC. d. Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid (HCl). e. Extract the product with ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of two key functional groups that can be independently and selectively modified.

The Role of the Iodo Group: A Gateway to Complexity

The iodine atom at the C4 position is a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.

G A This compound B Suzuki Coupling (R-B(OH)2) A->B C Sonogashira Coupling (R-C≡CH) A->C D Buchwald-Hartwig Amination (R-NH2) A->D E Heck Coupling (Alkene) A->E F Aryl Derivatives B->F G Alkynyl Derivatives C->G H Amino Derivatives D->H I Alkenyl Derivatives E->I

Caption: Cross-coupling reactions enabled by the C4-iodo group.

This functionality has been exploited in the synthesis of inhibitors for various biological targets. For instance, related pyrazole scaffolds have been used to develop inhibitors of tryptophan 2,3-dioxygenase (TDO2), an enzyme implicated in cancer immune evasion.[5]

The Propanoic Acid Moiety: A Handle for Pharmacokinetic Modulation

The propanoic acid side chain provides a handle for further derivatization, often to improve the pharmacokinetic properties of a lead compound. The carboxylic acid can be converted to a variety of functional groups, including:

  • Amides: To modulate solubility and cell permeability.

  • Esters: As prodrugs to enhance bioavailability.

  • Bioisosteres: Such as tetrazoles, to improve metabolic stability.

This dual functionality makes this compound a highly attractive starting material for the generation of compound libraries for high-throughput screening.

Safety and Handling

  • Skin and Eye Irritation: The carboxylic acid moiety can be irritating to the skin and eyes.

  • Harmful if Swallowed: As with many organic compounds, ingestion should be avoided.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

  • Work in a well-ventilated fume hood.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its robust synthesis and the orthogonal reactivity of its key functional groups provide a powerful platform for the creation of novel and complex molecular entities. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its applications, underscoring its value to the scientific community.

References

  • PubChem. 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. [Link]

  • Morgan, G. T., & Ackerman, I. (1923). CXXII.—Substitution in the pyrazole series. Halogen derivatives of 3: 5-dimethylpyrazole. J. Chem. Soc., Trans., 123, 1308-1318.
  • PubChem. 3-{5-Cyclopropyl-3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)-2-[3-(Propan-2-Yloxy)phenyl]-1h-Indol-1-Yl}propanoic Acid. [Link]

  • Google Patents. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

Sources

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted pyrazole with significant potential in medicinal chemistry and materials science. This document details the molecule's fundamental physicochemical properties, outlines a robust, multi-step synthesis protocol with mechanistic insights, and explores its prospective applications, particularly as a versatile building block in drug discovery. The guide is structured to provide both theoretical understanding and practical, actionable methodologies for researchers in the field.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Compounds incorporating this scaffold exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The commercial success of drugs like Celecoxib (an anti-inflammatory), Sildenafil (Viagra), and Rimonabant (an anti-obesity agent) underscores the therapeutic importance of the pyrazole core.[3]

The subject of this guide, this compound, is a functionally rich derivative. The presence of an iodine atom at the C4 position is of particular synthetic value, rendering the molecule an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[4][5] This feature allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for drug screening. Furthermore, the propanoic acid sidechain offers a handle for further derivatization, such as amide bond formation, to modulate physicochemical properties and target interactions.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₁IN₂O₂-
Molecular Weight 294.09 g/mol
CAS Number 6645-81-4
Appearance White to off-white solidInferred from similar compounds
LogP (predicted) 0.97
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved via a two-step process: (1) the iodination of the commercially available 3,5-dimethyl-1H-pyrazole, followed by (2) N-alkylation with an appropriate three-carbon electrophile.

Synthetic Workflow Diagram

G cluster_0 Step 1: Iodination cluster_1 Step 2: N-Alkylation & Hydrolysis A 3,5-dimethyl-1H-pyrazole B 4-iodo-3,5-dimethyl-1H-pyrazole A->B I₂, H₂O₂, H₂O D Ethyl 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate B->D K₂CO₃, DMF C Ethyl 3-bromopropanoate C->D E This compound D->E 1. NaOH (aq) 2. HCl (aq)

Caption: Synthetic route to the target compound.

Step 1: Iodination of 3,5-dimethyl-1H-pyrazole

Principle: The pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C4 position is the most nucleophilic and sterically accessible site for substitution. A green and efficient method for this transformation utilizes molecular iodine in the presence of hydrogen peroxide as a mild oxidizing agent in water.[3] This system avoids the use of harsh or metallic reagents.

Experimental Protocol:

  • To a suspension of 3,5-dimethyl-1H-pyrazole (1.0 eq) in water, add molecular iodine (I₂) (0.5 eq).

  • To the stirred mixture, add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise at room temperature.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product, 4-iodo-3,5-dimethyl-1H-pyrazole, is collected by filtration.

  • Wash the solid with a cold aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by cold water.

  • Dry the product under vacuum to yield 4-iodo-3,5-dimethyl-1H-pyrazole as a white solid.

Step 2: N-Alkylation and Saponification

Principle: The N-H proton of the pyrazole is acidic and can be deprotonated by a mild base, such as potassium carbonate, to form a pyrazolate anion. This nucleophile then displaces a halide in an Sₙ2 reaction. Ethyl 3-bromopropanoate serves as the electrophile to introduce the propanoate sidechain. The reaction is followed by a standard ester hydrolysis (saponification) to yield the final carboxylic acid.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 eq) in dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution.

  • Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Dissolve the crude ethyl 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH) (2.0 eq) and stir the mixture at room temperature overnight.

  • Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is broad and may exchange with D₂O.

  • δ 4.2-4.4 ppm (t, 2H): Methylene protons alpha to the pyrazole nitrogen (-N-CH₂ -CH₂-).

  • δ 2.8-3.0 ppm (t, 2H): Methylene protons alpha to the carbonyl group (-CH₂-CH₂ -COOH).

  • δ 2.3-2.5 ppm (s, 6H): Two equivalent methyl group protons on the pyrazole ring (-CH₃ ).

¹³C NMR (100 MHz, CDCl₃):

  • δ 175-178 ppm: Carbonyl carbon of the carboxylic acid (-C OOH).

  • δ 145-150 ppm: C3 and C5 carbons of the pyrazole ring.

  • δ 70-75 ppm: C4 carbon of the pyrazole ring (bearing the iodine atom).

  • δ 48-52 ppm: Methylene carbon attached to the pyrazole nitrogen (-N-C H₂-).

  • δ 33-36 ppm: Methylene carbon alpha to the carbonyl (-C H₂-COOH).

  • δ 10-14 ppm: Methyl carbons on the pyrazole ring.

Mass Spectrometry (HRMS-ESI):

  • Calculated for C₈H₁₁IN₂O₂ [M+H]⁺: 295.0043

  • Calculated for C₈H₁₀IN₂O₂ [M-H]⁻: 292.9898

Applications in Research and Development

A Versatile Intermediate for Drug Discovery

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The C-I bond is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 4-position of the pyrazole ring.[5]

G A 3-(4-iodo-3,5-dimethyl-1H- pyrazol-1-yl)propanoic acid B Suzuki Coupling (Aryl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Heck Coupling (Alkenes) A->D E Buchwald-Hartwig Amination (Amines) A->E F Diverse Library of 4-Substituted Pyrazoles B->F C->F D->F E->F

Caption: Cross-coupling reactions of the title compound.

This synthetic flexibility allows for the systematic exploration of the chemical space around the pyrazole core, a key strategy in structure-activity relationship (SAR) studies. The propanoic acid moiety can be further functionalized, for instance, by coupling with amines to form amides, which can improve cell permeability or introduce new binding interactions with biological targets.

Potential Biological Activities

Given the broad biological profile of pyrazole derivatives, this compound is a promising starting point for developing novel therapeutic agents in several areas:

  • Anti-inflammatory Agents: Many pyrazole-containing molecules are potent inhibitors of cyclooxygenase (COX) enzymes.[7]

  • Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology.[2]

  • Antimicrobial Agents: Substituted pyrazoles have demonstrated significant antibacterial and antifungal activities.[3]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This compound is a high-value chemical entity for professionals in drug discovery and chemical synthesis. Its well-defined structure, accessible synthesis, and, most importantly, its capacity for extensive derivatization via its iodo and carboxylic acid functional groups, position it as a powerful building block for the creation of novel, biologically active compounds. This guide has provided the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their scientific endeavors.

References

  • Recent applications of pyrazole and its substituted analogs. (2016). ResearchGate. [Link]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2012). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central. [Link]

  • 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid. PubChem. [Link]

  • Supporting Information for Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction. [Source not further specified].
  • 3-(4-iodo-3-methyl-1h-pyrazol-1-yl)propanoic acid. PubChemLite. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PubMed Central. [Link]

  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Besson, T., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules, 20(5), 8416-8431. [Link]

  • Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease. (2022). PubMed Central. [Link]

  • de Oliveira, C. S. A., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(22), 5967-5983. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. PubChem. [Link]

  • Sharma, V., et al. (2016). Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Organ, M. G., & Mayer, S. (2003). Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst. Journal of Combinatorial Chemistry, 5(2), 118–124. [Link]

Sources

A Technical Guide to 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound with significant potential in drug discovery. We will delve into its structural characteristics, a robust synthetic pathway, and its prospective applications as a modulator of key biological pathways, grounded in the established versatility of the pyrazole scaffold.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and metabolic stability have made it a "privileged scaffold" – a molecular framework that is recurrent in a multitude of biologically active compounds.[1][2] Marketed drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib feature this core, underscoring its therapeutic relevance.[3][4]

The subject of this guide, this compound, integrates several key features that make it a compelling candidate for further investigation:

  • A Disubstituted Pyrazole Core: The 3,5-dimethyl substitution pattern influences the electronic distribution and steric profile of the ring.

  • An N-Propanoic Acid Side Chain: This functional group provides a carboxylic acid handle, which can enhance solubility and offers a site for further chemical modification, such as amide bond formation, to modulate pharmacokinetic properties.[5][6]

  • A Regioselective Iodine Moiety: The iodine atom at the C4 position is a versatile functional group. It can act as a heavy atom for X-ray crystallography studies, a site for radiolabeling, or a handle for transition metal-catalyzed cross-coupling reactions to build molecular complexity. Furthermore, halogenation can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.[7]

This document will provide researchers and drug development professionals with the foundational knowledge, from synthesis to potential biological evaluation, for this promising molecule.

Physicochemical Properties

A molecule's physicochemical properties are critical determinants of its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME). The predicted properties for this compound are summarized below.

PropertyPredicted ValueSignificance in Drug Discovery
IUPAC Name This compoundUnambiguous chemical identifier.
Molecular Formula C₈H₁₁IN₂O₂Defines the elemental composition.
Molecular Weight 294.09 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Octanol/Water) 1.25Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability.
Topological Polar Surface Area (TPSA) 55.1 ŲSuggests good potential for oral absorption and cell permeability.
Hydrogen Bond Donors 1Compliant with Lipinski's Rule of Five.
Hydrogen Bond Acceptors 4Compliant with Lipinski's Rule of Five.
pKa (Acidic) ~4.5The carboxylic acid will be ionized at physiological pH, impacting solubility and receptor interactions.

Note: Properties are estimated using computational models and should be confirmed experimentally.

Synthesis and Mechanistic Rationale

A logical and efficient two-step synthetic route to the target compound is proposed, starting from commercially available 3,5-dimethylpyrazole.

Workflow for Synthesis

G cluster_0 Step 1: N-Alkylation via Aza-Michael Addition cluster_1 Step 2: Regioselective Iodination A 3,5-Dimethylpyrazole C Intermediate: Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate A->C Base catalyst B Ethyl Acrylate B->C D Hydrolysis (e.g., NaOH, H₂O/EtOH) C->D E Precursor: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid C->E F Precursor: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid H Final Product: This compound F->H G Iodine (I₂) + Oxidizing Agent (e.g., CAN, HIO₄) G->H

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

The first step involves the N-alkylation of 3,5-dimethylpyrazole with an acrylate ester. This reaction proceeds via an aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[7][8]

Mechanism: The N1 nitrogen of the pyrazole ring, being the more nucleophilic nitrogen, attacks the β-carbon of the ethyl acrylate. This is often facilitated by a base to deprotonate the pyrazole, increasing its nucleophilicity. The resulting enolate is then protonated to yield the propanoate ester. Subsequent hydrolysis of the ester under basic or acidic conditions yields the desired carboxylic acid precursor.

Experimental Protocol:

  • Aza-Michael Addition:

    • To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a catalytic amount of a non-nucleophilic base (e.g., DBU or a catalytic amount of sodium ethoxide).

    • Add ethyl acrylate (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, which can be purified by column chromatography or used directly in the next step.

  • Ester Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-4 hours.

    • After the reaction is complete, remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.[9]

Step 2: Iodination of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

The second step is the regioselective iodination of the pyrazole ring at the C4 position. The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible site for this reaction.[10]

Mechanism: An electrophilic iodine species (I⁺) is generated in situ from molecular iodine in the presence of an oxidizing agent (like ceric ammonium nitrate - CAN) or a base.[11][12] The π-system of the pyrazole ring attacks the I⁺ species, forming a sigma complex (a Wheland intermediate). A subsequent deprotonation at the C4 position restores the aromaticity of the ring, yielding the 4-iodo-pyrazole derivative.

Experimental Protocol:

  • Dissolve 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add molecular iodine (I₂, 1.2 eq) and ceric ammonium nitrate (CAN, 0.6 eq).[11]

  • Stir the reaction mixture at room temperature for 16-24 hours, protected from light.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Potential Therapeutic Applications

The structural motifs within this compound suggest its potential as a modulator of several key signaling pathways implicated in human diseases.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[13] The pyrazole scaffold is a well-established hinge-binding motif in many ATP-competitive kinase inhibitors.

Hypothesized Mechanism: The pyrazole core of the molecule can form key hydrogen bonds with the hinge region of a kinase's ATP-binding pocket. The dimethyl and iodo substituents can occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity. The propanoic acid side chain can extend towards the solvent-exposed region, potentially forming additional interactions or serving as a vector for further optimization.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Pathway Signaling Cascade (e.g., MAPK, PI3K/AKT) Receptor->Pathway ATP -> ADP Nucleus Nucleus Pathway->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor This compound Inhibitor->Receptor Blocks ATP Binding

Caption: Potential mechanism as a kinase inhibitor.

Anti-Inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The diaryl heterocycle structure, exemplified by Celecoxib, is a classic pharmacophore for selective COX-2 inhibition.[3][14]

Hypothesized Mechanism: The compound may act as an inhibitor of COX-1 and/or COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. The pyrazole core and its substituents can fit into the active site of the COX enzyme, blocking substrate access.

G Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) PLA2 Phospholipase A₂ Stimulus->PLA2 Membrane Cell Membrane Phospholipids AA Arachidonic Acid PLA2->Membrane PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Pain, Fever, Inflammation PGs->Inflammation Inhibitor This compound Inhibitor->COX Inhibition

Caption: Potential mechanism as a COX inhibitor.

Protocols for Biological Evaluation

To validate the hypothesized biological activities, standardized in vitro assays are essential.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1][10]

Principle: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent converts the produced ADP back to ATP, which is then quantified using a luciferase/luciferin reaction. A decrease in luminescence in the presence of the test compound indicates kinase inhibition.

Protocol:

  • Reagent Preparation: Prepare kinase buffer, ATP solution, kinase solution, substrate solution, and a serial dilution of the test compound.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of kinase solution.

    • Add 1 µL of the test compound at various concentrations (including a DMSO vehicle control).

    • Initiate the reaction by adding 1.5 µL of a substrate/ATP mixture.

    • Incubate at 30 °C for 60 minutes.

  • ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Anti-Inflammatory Assay (Cytokine Release in Macrophages)

This cell-based assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[11][15]

Principle: RAW 264.7 murine macrophages are treated with the test compound and then stimulated with LPS, a potent inducer of inflammatory responses. The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released into the cell culture supernatant is quantified by ELISA. A reduction in cytokine levels indicates anti-inflammatory activity.

Protocol:

  • Cell Culture:

    • Seed RAW 264.7 cells (e.g., 2 x 10⁵ cells/well) in a 96-well plate and incubate overnight to allow for adherence.

  • Compound Treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of the test compound (and a DMSO vehicle control).

    • Pre-incubate the cells with the compound for 1-2 hours.

  • LPS Stimulation:

    • Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

    • Incubate for 18-24 hours at 37 °C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the cell-free supernatant for analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of TNF-α or IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Analysis:

    • Determine the percent reduction in cytokine production for each compound concentration compared to the LPS-only control.

    • Calculate the IC₅₀ value for the inhibition of cytokine release.

    • A parallel MTT assay should be performed to ensure that the observed effects are not due to cytotoxicity.

Conclusion

This compound is a molecule of significant interest for drug discovery, built upon the robust and versatile pyrazole scaffold. This guide has provided a plausible and detailed synthetic route, an estimation of its key physicochemical properties, and a rationale for its potential application as a kinase inhibitor or an anti-inflammatory agent. The experimental protocols described herein offer a clear path for its synthesis and initial biological characterization. Further investigation into this compound and its analogs is warranted to fully elucidate its therapeutic potential.

References

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol. Retrieved from Promega technical resources.[1]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). National Institutes of Health.[14]

  • Morgan, G. T., & Ackerman, I. (1923). CLII.--Substitution in the Pyrazole Series. Halogen Derivatives of 3 : 5-Dirnethylpyraxole. RSC Publishing.[10]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). PubMed.[16]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Institutes of Health.[3]

  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.[5]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate.[6]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate.[2]

  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. (2025). BenchChem.[13]

  • Effect of acid on iodination of 3,5-dimethylpyrazole using HIO 4. (n.d.). ResearchGate.[17]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). National Institutes of Health.[18]

  • Synthesis, Structure of 4-Iodo-3,5-dimethyl-pyrazole Potassium and Quantum Chemistry Calculation of Intermediate of Oximation. (n.d.). Chinese Journal of Applied Chemistry.[19]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.[20]

  • Current status of pyrazole and its biological activities. (n.d.). National Institutes of Health.[21]

  • Peculiarities of iodination of pyrazoles by iodine and iodic acid. (1985). INIS-IAEA.

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (n.d.). MDPI.[15]

  • Calculating Physiochemical Properties. (2019). Cambridge MedChem Consulting.[22]

  • 3,5-Dimethyl-4-iodopyrazole | 2033-45-6. (2025). ChemicalBook.[11]

  • Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. (2025). BenchChem.[4]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications.[23]

  • Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. (2025). ResearchGate.[24]

  • Aza-Michael addition of pyrazoles to crotonic acid. (2017). ResearchGate.[8]

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | C8H12N2O2 | CID 3131824. (n.d.). PubChem.[9]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). National Institutes of Health.[12]

  • Role of Iodine in Pharmaceutical and Healthcare Applications. (2025). Coherent Market Insights.[7]

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Discovery of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, Synthesis, and Characterization of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the design, synthesis, and potential therapeutic relevance of the novel chemical entity, this compound. Pyrazole derivatives form a cornerstone of modern medicinal chemistry, with numerous approved drugs featuring this versatile scaffold.[1][2][3] The introduction of an iodine atom onto the pyrazole ring is a strategic design element intended to modulate the compound's physicochemical properties and potentially enhance its biological activity through halogen bonding or by serving as a handle for further functionalization. This document outlines a proposed synthetic pathway, detailed characterization methodologies, and a prospective screening cascade to elucidate the biological function of this compound. It is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Pyrazole Scaffold and the Role of Iodine in Drug Design

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is considered "privileged" in drug discovery due to its metabolic stability and its ability to act as a versatile template for designing ligands that can interact with a wide range of biological targets.[1][2] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][4] Clinically successful drugs such as Celecoxib (an anti-inflammatory), Ruxolitinib (an anticancer agent), and Sildenafil (for erectile dysfunction) feature the pyrazole core, underscoring its therapeutic importance.[2]

The incorporation of iodine into drug candidates is a well-established strategy in medicinal chemistry.[5][6] Iodine, being the largest and least electronegative of the stable halogens, can significantly alter a molecule's size, lipophilicity, and metabolic profile.[6] Furthermore, the iodine atom can act as a powerful hydrogen bond acceptor and engage in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity to a biological target.[7] Iodinated compounds are also widely used as intermediates in organic synthesis, where the iodine atom can be readily substituted in cross-coupling reactions to generate diverse chemical libraries.[8]

This guide details the rationale and proposed discovery of this compound, a novel molecule that strategically combines the privileged pyrazole scaffold with the unique properties of iodine.

Rationale for Molecular Design

The design of this compound is based on a modular approach, where each component is chosen for a specific purpose:

  • 3,5-dimethyl-1H-pyrazole core: This substituted pyrazole is a common starting point in many synthetic routes. The methyl groups provide steric bulk and can influence the orientation of the molecule within a binding pocket.

  • Propanoic acid side chain: The propanoic acid moiety introduces a carboxylic acid group, which is a key functional group for interacting with biological targets, often through the formation of salt bridges with basic amino acid residues like lysine or arginine. This group also enhances the compound's solubility in aqueous media.

  • 4-iodo substituent: The iodine atom at the 4-position of the pyrazole ring is the key feature of this molecule. It is expected to increase the compound's lipophilicity and could be crucial for its biological activity, potentially through halogen bonding. It also provides a reactive site for further chemical modification.

Proposed Synthesis and Mechanistic Workflow

The synthesis of the target compound can be envisioned as a multi-step process starting from readily available commercial reagents. The proposed synthetic workflow is outlined below.

Experimental Protocol:

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

  • To a solution of acetylacetone (1 equivalent) in methanol, add hydrazine hydrate (1 equivalent) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Remove the solvent under reduced pressure.

  • The resulting crude product, 3,5-dimethyl-1H-pyrazole, can be purified by recrystallization from a suitable solvent system like ethanol/water to yield a white crystalline solid.[9]

Step 2: Iodination of 3,5-dimethyl-1H-pyrazole

  • Dissolve 3,5-dimethyl-1H-pyrazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-iodo-3,5-dimethyl-1H-pyrazole.

Step 3: N-Alkylation to introduce the propanoic acid side chain

  • To a solution of 4-iodo-3,5-dimethyl-1H-pyrazole (1 equivalent) in a polar aprotic solvent like acetonitrile, add a base such as potassium carbonate (2 equivalents).

  • Add ethyl 3-bromopropanoate (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the base and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield ethyl 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate.

Step 4: Hydrolysis of the ester

  • Dissolve the ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the final product, this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Iodination cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Hydrolysis A Acetylacetone + Hydrazine Hydrate B 3,5-dimethyl-1H-pyrazole A->B  Methanol, RT   C 4-iodo-3,5-dimethyl-1H-pyrazole B->C  NIS, DMF   D Ethyl 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate C->D  Ethyl 3-bromopropanoate, K2CO3   E This compound D->E  LiOH, THF/H2O  

Caption: Proposed four-step synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Once synthesized, the identity and purity of this compound must be confirmed using a suite of analytical techniques.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound, extrapolated from data available for a structurally similar molecule, 3-(4-iodo-1-methyl-pyrazol-3-yl)propanoic acid.[10]

PropertyPredicted ValueMethod
Molecular FormulaC8H11IN2O2-
Molecular Weight294.09 g/mol Calculated
XLogP3~1.0Computational
Hydrogen Bond Donors1Computational
Hydrogen Bond Acceptors4Computational
Rotatable Bonds3Computational
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the two pyrazole methyl groups, the methylene protons of the propanoic acid chain, and the absence of a proton at the C4 position of the pyrazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and exact mass of the synthesized compound. The isotopic pattern of iodine would be a key diagnostic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups, particularly the broad O-H stretch of the carboxylic acid and the C=O stretch.

  • Purity Analysis: The purity of the final compound would be assessed by High-Performance Liquid Chromatography (HPLC).

Evaluation of Potential Biological Activity

Given the wide range of biological activities associated with pyrazole derivatives, a tiered screening approach is proposed to identify the therapeutic potential of this compound.

Proposed Screening Cascade
  • Initial Cytotoxicity Assessment: The compound would first be tested for its general cytotoxicity against a panel of human cancer cell lines (e.g., HCT116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) to determine its therapeutic window.[11]

  • Anti-inflammatory Activity: The compound's ability to inhibit key inflammatory mediators would be assessed. For instance, its effect on cyclooxygenase (COX-1 and COX-2) enzymes could be evaluated, as many pyrazole-based drugs are potent anti-inflammatory agents.[3]

  • Antimicrobial and Antifungal Screening: The compound would be tested against a panel of pathogenic bacteria and fungi to explore its potential as an anti-infective agent.[12][13][14]

  • Kinase Inhibition Assays: Many pyrazole derivatives are known to be kinase inhibitors. The compound could be screened against a panel of relevant kinases involved in cancer progression, such as receptor tyrosine kinases.

Hypothetical Mechanism of Action: Kinase Inhibition

Should the compound show anticancer activity, a plausible mechanism could be the inhibition of a signaling pathway crucial for cancer cell proliferation, such as the MAPK/ERK pathway.

Signaling_Pathway cluster_pathway Hypothetical MAPK/ERK Pathway Inhibition cluster_inhibition Point of Intervention RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.

Structure-Activity Relationship (SAR) and Future Directions

The synthesized compound serves as an excellent starting point for building a structure-activity relationship (SAR) profile. Future work would involve synthesizing a library of analogues to probe the importance of each structural feature:

  • Varying the Halogen: Replacing the iodine with other halogens (Br, Cl, F) would elucidate the role of halogen size and electronegativity in biological activity.

  • Modifying the Propanoic Acid Chain: The length and rigidity of the side chain could be altered to optimize interactions with the target protein.

  • Altering the Pyrazole Substituents: The methyl groups at positions 3 and 5 could be replaced with other alkyl or aryl groups to explore the impact of steric and electronic effects.

Conclusion

This guide has presented a comprehensive roadmap for the discovery and initial evaluation of a novel iodinated pyrazole derivative, this compound. By leveraging the privileged pyrazole scaffold and the unique properties of iodine, this compound represents a promising lead for the development of new therapeutic agents. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined characterization and screening protocols provide a clear path forward for elucidating the compound's structure and biological function. This work underscores the power of rational drug design in the ongoing quest for novel medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Vertex AI Search.
  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Gomha, S. M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • MDPI. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Wikipedia. (2023). Iodine (medical use). Wikipedia. [Link]

  • National Center for Biotechnology Information. 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid. PubChem. [Link]

  • Taylor & Francis. (2022). Iodine compounds – Knowledge and References. Taylor & Francis Online. [Link]

  • Rock Chemicals, Inc. (2024). Role of Iodine and Its Derivatives in Different Industries. Rock Chemicals, Inc.. [Link]

  • National Center for Biotechnology Information. Iodine Compounds. MeSH - NCBI. [Link]

  • ResearchGate. (2022). Iodine and Iodine Compounds. ResearchGate. [Link]

  • Google Patents. (2015). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • American Chemical Society. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]

  • National Center for Biotechnology Information. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. PubChem. [Link]

  • Organ, M. G., & Mayer, S. (2003). Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst. Journal of Combinatorial Chemistry, 5(2), 118-124. [Link]

  • National Center for Biotechnology Information. (2020). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. PubMed Central. [Link]

  • de Almeida, L. S., et al. (2021). Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. PubMed Central. [Link]

  • National Center for Biotechnology Information. 3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid. PubChem. [Link]

  • National Center for Biotechnology Information. 3-{5-Cyclopropyl-3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)-2-[3-(Propan-2-Yloxy)phenyl]-1h-Indol-1-Yl}propanoic Acid. PubChem. [Link]

  • El-Gazzar, M. G., et al. (2021). Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1][2][4]triazine-3-carboxamide derivatives. PubMed. [Link]

  • ResearchGate. (2021). Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella spp. ResearchGate. [Link]

Sources

Navigating the Spectroscopic Landscape of a Novel Pyrazole Derivative: A Technical Guide to 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 16, 2026 – In the intricate world of drug discovery and development, the precise characterization of novel chemical entities is paramount. This technical guide offers an in-depth analysis of the spectral data for 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a substituted pyrazole with potential applications in medicinal chemistry.[1] This document is intended for researchers, scientists, and professionals in the field, providing a comprehensive overview of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles. While specific experimental data for this exact molecule is not publicly available, this guide presents a robust, predicted spectral analysis based on established principles and data from closely related analogues.[2][3]

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1] Their diverse biological activities are intimately linked to their molecular structure.[1] The title compound, this compound, features a decorated pyrazole ring system, a known pharmacophore, coupled with a propanoic acid chain, which can influence solubility and pharmacokinetic properties. Accurate spectral interpretation is the cornerstone of confirming the identity, purity, and structure of such synthesized molecules.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₁IN₂O₂), the expected monoisotopic mass is 293.9865 g/mol .

Predicted Mass Spectral Data
AdductPredicted m/z
[M+H]⁺294.9938
[M+Na]⁺316.9757
[M+K]⁺332.9497
[M-H]⁻292.9792
[M+Cl]⁻328.9557

Table 1: Predicted m/z values for common adducts of this compound in high-resolution mass spectrometry.

Expert Interpretation: The presence of iodine provides a highly characteristic isotopic pattern in the mass spectrum, which is a key diagnostic feature. The most abundant isotope of iodine is ¹²⁷I. In a high-resolution mass spectrum, the molecular ion peak ([M]⁺) would be observed at the calculated monoisotopic mass. The fragmentation pattern in MS/MS analysis would likely involve the loss of the carboxyl group (-COOH, 45 Da), the propanoic acid chain (-CH₂CH₂COOH, 73 Da), and potentially the iodine atom (127 Da).

Experimental Protocol: High-Resolution Mass Spectrometry

A robust protocol for acquiring high-resolution mass spectral data would involve the following steps:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-500.

  • Data Analysis: Process the raw data to identify the molecular ion and common adducts. Compare the observed accurate masses to the theoretically calculated values to confirm the elemental composition.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_acquisition Data Acquisition cluster_analysis Data Analysis a Dissolve Compound b ESI-HRMS a->b Infuse c Positive & Negative Ion Modes b->c Acquire d Identify Molecular Ion & Adducts c->d Process e Confirm Elemental Composition d->e Compare

Caption: Workflow for High-Resolution Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12broad singlet1H-COOH
~4.3triplet2H-N-CH₂-
~2.9triplet2H-CH₂-COOH
~2.4singlet3HPyrazole-CH₃
~2.3singlet3HPyrazole-CH₃

Table 2: Predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound.

Expert Interpretation: The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, and its position can be highly dependent on concentration and solvent. The two methylene groups of the propanoic acid chain will appear as triplets due to coupling with each other. The two methyl groups on the pyrazole ring are in different chemical environments and are therefore predicted to have slightly different chemical shifts, appearing as sharp singlets.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~175-COOH
~150Pyrazole C-3/C-5
~145Pyrazole C-5/C-3
~75Pyrazole C-4 (C-I)
~45-N-CH₂-
~35-CH₂-COOH
~15Pyrazole-CH₃
~12Pyrazole-CH₃

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

Expert Interpretation: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The two pyrazole ring carbons attached to the methyl groups (C-3 and C-5) will appear in the aromatic region. The carbon atom bonded to the iodine (C-4) is expected to be significantly shielded and appear at a much lower chemical shift compared to an unsubstituted pyrazole C-4. The two methyl carbons will have distinct signals in the aliphatic region. Two-dimensional NMR techniques, such as HSQC and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals.[3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (Optional but Recommended): Perform HSQC and HMBC experiments to establish ¹H-¹³C one-bond and multiple-bond correlations, respectively.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve in Deuterated Solvent B 1D ¹H NMR A->B C 1D ¹³C NMR A->C D 2D NMR (HSQC, HMBC) A->D E Fourier Transform & Phasing B->E C->E D->E F Peak Picking & Integration E->F G Structural Elucidation F->G

Sources

The Rising Profile of Iodinated Pyrazoles: A Technical Guide to Unlocking Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Halogen Advantage in Drug Discovery

In the intricate world of medicinal chemistry, the strategic incorporation of halogen atoms has emerged as a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, iodine, with its unique combination of size, lipophilicity, and ability to form halogen bonds, offers a compelling avenue for enhancing biological activity. When integrated into the versatile pyrazole scaffold—a five-membered heterocyclic ring renowned for its diverse pharmacological applications—the resulting iodinated pyrazoles represent a promising class of compounds with significant therapeutic potential. This guide provides a comprehensive exploration of the biological activities of iodinated pyrazoles, offering insights into their synthesis, mechanisms of action, and the experimental frameworks required for their evaluation.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

Pyrazoles and their derivatives are a cornerstone of modern drug discovery, featuring in a wide array of approved pharmaceuticals.[1][2][3] Their prevalence stems from their metabolic stability and their ability to act as versatile pharmacophores, engaging with a multitude of biological targets.[3] The pyrazole nucleus is a key component in drugs with anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, among others.[3][4][5][6]

The Impact of Iodination: Enhancing Biological Activity

The introduction of iodine into the pyrazole ring can profoundly influence its biological profile. This is attributable to several key factors:

  • Increased Lipophilicity: The bulky and lipophilic nature of iodine can enhance the molecule's ability to cross cellular membranes, potentially leading to improved bioavailability and target engagement.

  • Halogen Bonding: Iodine's electropositive crown can participate in halogen bonding, a non-covalent interaction that can contribute to stronger and more specific binding to biological targets.

  • Steric Effects: The size of the iodine atom can induce specific conformations that may be more favorable for binding to a target protein's active site.

  • Metabolic Stability: The carbon-iodine bond can alter the metabolic fate of the compound, potentially leading to a longer duration of action.

A notable example of the impact of iodination is in the development of cannabinoid receptor antagonists, where a p-iodophenyl group at the 5-position of the pyrazole ring was found to be a structural requirement for potent and selective activity.[7][8]

Therapeutic Arenas of Iodinated Pyrazoles

Research has highlighted the potential of iodinated pyrazoles across several key therapeutic areas:

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents, and iodination can further enhance this activity.[9][10][11][12][13][14] The mechanisms of action are often multifaceted, involving the inhibition of various kinases and other proteins crucial for cancer cell proliferation and survival.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Several pyrazole derivatives have been shown to inhibit CDKs, which are key regulators of the cell cycle.[11] For instance, certain indole-pyrazole hybrids have demonstrated potent inhibition of CDK2.[11]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Pyrazole-containing compounds have been developed as inhibitors of EGFR and VEGFR, crucial targets in cancer therapy.[11]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives exhibit antimitotic activity by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[13]

Antimicrobial and Antifungal Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives have shown promise in this area, with iodination potentially enhancing their efficacy.[15][16][17][18]

  • Inhibition of Bacterial Growth: Various pyrazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[15][16] For example, certain aminoguanidine-derived 1,3-diphenyl pyrazoles have shown potent activity against multiple bacterial strains, including multidrug-resistant isolates.[16]

  • Antifungal Properties: Pyrazole derivatives have also been investigated for their antifungal activity against various fungal pathogens.[15][17]

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, and many contain a pyrazole core.[6][19][20][21] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes.

  • COX-2 Inhibition: Celecoxib, a well-known NSAID, is a selective COX-2 inhibitor with a pyrazole structure.[19][20] The development of selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Iodination can be a strategy to fine-tune the selectivity and potency of these inhibitors.

Synthesis of Iodinated Pyrazoles: A Methodological Overview

The synthesis of iodinated pyrazoles can be achieved through various methods, primarily involving the direct iodination of a pre-formed pyrazole ring or the use of iodinated precursors in the pyrazole synthesis.

Electrophilic Iodination of Pyrazoles

The most common approach is the electrophilic iodination of the pyrazole ring, which is electron-rich and susceptible to electrophilic attack. The regioselectivity of this reaction is influenced by the substituents on the pyrazole ring.

Generalized Workflow for Electrophilic Iodination:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Pyrazole Substrate D Mix Substrate, Reagent, and Solvent A->D B Iodinating Reagent (e.g., I₂, NIS, ICl) B->D C Solvent (e.g., DCM, Acetonitrile) C->D E Control Temperature (e.g., Room Temp, Reflux) D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Iodinated Pyrazole Product J->K

Caption: A generalized workflow for the electrophilic iodination of pyrazoles.

Common Iodinating Reagents: [22][23]

  • Molecular Iodine (I₂): Often used with an oxidizing agent like hydrogen peroxide or ceric ammonium nitrate (CAN).[22][23]

  • N-Iodosuccinimide (NIS): A mild and effective iodinating agent.[22]

  • Iodine Monochloride (ICl): A highly reactive iodinating agent.[22]

Synthesis from Iodinated Precursors

An alternative strategy involves the cyclization of iodinated starting materials to form the pyrazole ring. For example, the reaction of an iodinated β-dicarbonyl compound with a hydrazine derivative.

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for assessing the key biological activities of novel iodinated pyrazole compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Culture:

    • Culture cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the iodinated pyrazole in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.

    • Replace the media in the 96-well plates with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting cell viability against compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation:

    • Culture bacterial or fungal strains overnight in appropriate broth media.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation:

    • Prepare a stock solution of the iodinated pyrazole in DMSO.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using broth media.

  • Inoculation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme and Substrate Preparation:

    • Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Prepare a solution of the substrate, arachidonic acid.

  • Assay Reaction:

    • In a 96-well plate, add the enzyme, a heme cofactor, and the test compound (iodinated pyrazole) at various concentrations.

    • Pre-incubate the mixture to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement:

    • The COX enzyme converts arachidonic acid to prostaglandin H₂ (PGH₂), which is then reduced to PGE₂.

    • Quantify the amount of PGE₂ produced using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Structure-Activity Relationship (SAR) of Iodinated Pyrazoles

Understanding the relationship between the chemical structure of iodinated pyrazoles and their biological activity is crucial for rational drug design. Key factors to consider include:

  • Position of Iodine: The position of the iodine atom on the pyrazole ring can significantly impact activity. For instance, iodination at the C4 position is common in many synthetic protocols.[22]

  • Number of Iodine Atoms: The introduction of multiple iodine atoms can further modulate the compound's properties, but may also increase toxicity.

  • Other Substituents: The nature and position of other substituents on the pyrazole ring and any attached phenyl rings will also play a critical role in determining the overall biological profile.

Logical Relationship Diagram for SAR Analysis:

G A Iodinated Pyrazole Scaffold B Position of Iodine (C3, C4, C5) A->B C Number of Iodine Atoms A->C D Other Substituents (e.g., Phenyl, Alkyl, Halogen) A->D E Physicochemical Properties (Lipophilicity, pKa, Halogen Bonding) B->E C->E D->E F Biological Activity (Anticancer, Antimicrobial, Anti-inflammatory) E->F G Pharmacokinetics (ADME) E->G H Toxicity E->H F->G F->H

Caption: Key structural and property relationships influencing the biological activity of iodinated pyrazoles.

Future Directions and Conclusion

Iodinated pyrazoles represent a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

  • Expanding the Chemical Space: Synthesizing and screening a wider diversity of iodinated pyrazole derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Studies: Progressing promising candidates from in vitro assays to preclinical animal models to evaluate their efficacy and safety.

  • Leveraging Computational Tools: Employing molecular docking and other computational methods to guide the design of more potent and selective iodinated pyrazoles.

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An In-depth Technical Guide to 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Synthesis, Properties, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a research chemical with significant potential in various scientific domains. From its fundamental physicochemical properties to its synthesis and prospective applications, this document serves as a critical resource for researchers, chemists, and professionals in drug development.

Introduction to a Versatile Pyrazole Derivative

This compound belongs to the pyrazole class of heterocyclic compounds. The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its metabolic stability and diverse biological activities.[1] This particular derivative is functionalized with an iodo group at the 4-position of the pyrazole ring, methyl groups at the 3 and 5 positions, and a propanoic acid chain at the N1 position. This unique combination of functional groups opens up a range of possibilities for its use as a versatile building block in the synthesis of more complex molecules and as a potential bioactive agent itself.

The presence of the iodine atom is particularly noteworthy, as it can serve as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse substituents at this position.[2][3] The propanoic acid moiety provides a carboxylic acid functional group that can be used for amide bond formation or other derivatizations.

Physicochemical Properties

A thorough understanding of a research chemical's physicochemical properties is paramount for its effective use in experimental settings. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₁IN₂O₂
Molecular Weight 309.09 g/mol [4]
InChI Key CKKYOUULJSNVAQ-UHFFFAOYSA-N
Appearance White to off-white solidInferred from typical pyrazole derivatives
Solubility Soluble in polar organic solvents like methanol, DMSO, and DMF.Inferred from structural analogs
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.Standard practice for iodinated compounds

Synthesis and Purification

The synthesis of this compound can be conceptualized as a multi-step process. The following is a plausible and logical synthetic route based on established chemical principles for the formation of substituted pyrazoles.

Synthesis of the 3,5-Dimethylpyrazole Core

The initial step involves the synthesis of the 3,5-dimethylpyrazole core. This is a classic condensation reaction between a hydrazine source and a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione).[5]

  • Reaction: Hydrazine hydrate is reacted with acetylacetone in a suitable solvent, such as water or ethanol.[5]

  • Rationale: This is an exothermic reaction that proceeds readily to form the stable aromatic pyrazole ring. Using hydrazine hydrate is often preferred over hydrazine salts as it can lead to higher yields and fewer inorganic byproducts.[5]

Iodination of 3,5-Dimethylpyrazole

The next critical step is the regioselective iodination of the 3,5-dimethylpyrazole at the 4-position.

  • Methodology: Several methods exist for the iodination of pyrazoles. A common and effective approach involves the use of an iodinating agent such as N-iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of an oxidizing agent.[6][7] For instance, the reaction can be carried out using I₂ and an oxidant like hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN).[3][6]

  • Causality: The electron-donating methyl groups at the 3 and 5 positions activate the pyrazole ring towards electrophilic substitution, directing the incoming electrophile (iodine) to the 4-position. The choice of iodinating agent and reaction conditions can be crucial for achieving high yields and selectivity.[6]

N-Alkylation with a Propanoic Acid Moiety

The final step is the N-alkylation of 4-iodo-3,5-dimethylpyrazole with a three-carbon chain bearing a carboxylic acid or its ester precursor.

  • Procedure: A common method for N-alkylation of pyrazoles involves reacting the pyrazole with an alkyl halide (e.g., ethyl 3-bromopropanoate) in the presence of a base such as potassium carbonate or sodium hydride.[8] This is typically followed by hydrolysis of the ester to yield the desired carboxylic acid.

  • Experimental Insight: The regioselectivity of N-alkylation can sometimes be an issue with unsymmetrical pyrazoles, but for the symmetrical 4-iodo-3,5-dimethylpyrazole, this is not a concern. The choice of base and solvent is critical to ensure efficient reaction and minimize side products. Stronger bases like sodium hydride may be required for less reactive alkylating agents.[9][10]

Purification and Characterization

The final product should be purified using standard techniques such as recrystallization or column chromatography. Characterization is then performed using methods like NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm the structure and purity of this compound.

Potential Research Applications and Mechanism of Action

While specific biological activities for this compound are not extensively documented in publicly available literature, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological targets.[1][11]

As a Scaffold in Drug Discovery

The primary application of this compound is likely as a versatile intermediate in the synthesis of more complex molecules for drug discovery.[12] The iodo group serves as a key functional handle for introducing molecular diversity through cross-coupling reactions.[2] The propanoic acid side chain allows for the formation of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships.

Potential as a Bioactive Molecule

Derivatives of pyrazole have shown a wide range of biological activities, including:

  • Anticancer: Many pyrazole-containing compounds have demonstrated antiproliferative activity against various cancer cell lines.[12][13]

  • Anti-inflammatory: Some pyrazole derivatives are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[11]

  • Antimicrobial: The pyrazole nucleus is found in compounds with antibacterial and antifungal properties.[14]

  • Kinase Inhibition: Substituted pyrazoles are prominent in the development of kinase inhibitors for various therapeutic areas.[15][16]

Given this precedent, this compound and its derivatives are promising candidates for screening in various biological assays to identify novel therapeutic agents. For instance, pyrazole-3-propanoic acid derivatives have been investigated as inhibitors of leukotriene biosynthesis, which is relevant for inflammatory and allergic diseases.[17]

Hypothesized Mechanism of Action in Kinase Inhibition

A plausible, yet speculative, mechanism of action for derivatives of this compound could involve the inhibition of protein kinases. The pyrazole core can act as a hinge-binding motif, interacting with the ATP-binding site of a kinase. The substituents on the pyrazole ring would then occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

G cluster_0 Kinase ATP Binding Site cluster_1 Hinge Region cluster_2 Hydrophobic Pockets ATP ATP Hinge Hinge Residues ATP->Hinge Binds Inhibitor Pyrazole Derivative Inhibitor->Hinge Competes with ATP (H-bonds) Pocket1 Hydrophobic Pocket 1 Inhibitor->Pocket1 Side chain interaction Pocket2 Hydrophobic Pocket 2 Inhibitor->Pocket2 Side chain interaction Kinase_Activity Kinase Activity Inhibitor->Kinase_Activity Inhibits

Caption: A conceptual diagram of competitive kinase inhibition by a pyrazole derivative.

Experimental Protocols

The following are example protocols for the use of this compound as a research chemical.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling an aryl boronic acid to the 4-position of the pyrazole ring.

  • Reaction Setup: In a clean, dry reaction vessel, combine this compound (1 equivalent), the desired aryl boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base like potassium carbonate (2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. Heat the reaction to a temperature of 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale: The palladium catalyst is essential for the catalytic cycle of the cross-coupling reaction. The base is required to activate the boronic acid. The choice of solvent and temperature can significantly impact the reaction rate and yield.

General Protocol for Amide Bond Formation

This protocol describes the coupling of the propanoic acid moiety with a primary or secondary amine.

  • Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like HATU or HBTU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up. Extract the product, dry the organic phase, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Self-Validation: The success of the reaction is validated by the disappearance of the starting materials and the appearance of a new product spot on TLC with a different Rf value. The structure of the purified product should be confirmed by spectroscopic methods.

G cluster_0 Synthesis Workflow Start This compound + Amine Activation Activate Carboxylic Acid (HATU, DIPEA) Start->Activation Coupling Amide Bond Formation Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final Pure Amide Product Characterization->Final

Caption: A typical workflow for the synthesis of amide derivatives.

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a valuable and versatile research chemical. Its multifaceted structure, featuring a reactive iodine atom and a modifiable propanoic acid chain on a biologically relevant pyrazole core, makes it an excellent starting material for the synthesis of compound libraries for drug discovery and a candidate for biological screening in its own right. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their scientific endeavors.

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  • Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][6][18]triazine-3-carboxamide derivatives - PubMed. Link

  • 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-propanoic acid - ChemicalBook. Link

  • (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide Ruxolitinib Impurity - ChemScene. Link

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. Link

  • Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella spp. - ResearchGate. Link

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Methodological & Application

Synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development, offering a robust and reproducible methodology.

The synthesis is approached via a two-step sequence, commencing with the electrophilic iodination of 3,5-dimethylpyrazole, followed by a regioselective aza-Michael addition to introduce the propanoic acid side chain. This guide elucidates the underlying chemical principles, provides step-by-step experimental procedures, and outlines the necessary analytical characterization.

Strategic Overview: A Two-Step Approach

The synthesis of the target compound is logically divided into two primary stages. This strategy ensures high yields and purity of the final product by first functionalizing the pyrazole core before introducing the acidic side chain, which could otherwise interfere with certain reaction conditions.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Aza-Michael Addition Start 3,5-Dimethylpyrazole Intermediate 4-Iodo-3,5-dimethyl-1H-pyrazole Start->Intermediate I2, CAN, CH3CN FinalProduct This compound Intermediate->FinalProduct Acrylic Acid, Catalyst

Caption: Overall synthetic workflow.

Part 1: Electrophilic Iodination of 3,5-Dimethylpyrazole

The initial step involves the regioselective iodination of the readily available 3,5-dimethylpyrazole at the C4 position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The presence of two methyl groups at positions 3 and 5 directs the incoming electrophile to the sterically accessible and electronically favorable C4 position.

Several methods for the iodination of pyrazoles have been reported, utilizing various iodine sources and catalysts.[1] A highly efficient method employs iodine (I₂) in the presence of an oxidizing agent such as ceric ammonium nitrate (CAN) in acetonitrile.[2] This system generates a more potent electrophilic iodine species in situ, facilitating a high-yielding reaction at room temperature.

G cluster_reaction Reaction Mechanism 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Intermediate_Complex Wheland Intermediate 3,5-Dimethylpyrazole->Intermediate_Complex Electrophilic attack Iodine I₂ Electrophilic_Iodine I+ equivalent Iodine->Electrophilic_Iodine Oxidation CAN CAN (oxidant) CAN->Electrophilic_Iodine Electrophilic_Iodine->Intermediate_Complex Product 4-Iodo-3,5-dimethyl-1H-pyrazole Intermediate_Complex->Product Deprotonation H+ H+ Intermediate_Complex->H+

Caption: Iodination reaction mechanism.

Experimental Protocol: Synthesis of 4-Iodo-3,5-dimethyl-1H-pyrazole

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3,5-Dimethylpyrazole96.135.0 g52.0 mmol
Iodine (I₂)253.8114.6 g57.5 mmol
Ceric Ammonium Nitrate (CAN)548.221.43 g2.6 mmol
Acetonitrile (CH₃CN)-350 mL-
Ethyl Acetate (EtOAc)-As needed-
10% aq. Sodium Thiosulfate (Na₂S₂O₃)-As needed-
Saturated Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • To a 500 mL round-bottom flask, add 3,5-dimethylpyrazole (5.0 g, 52.0 mmol), iodine (14.6 g, 57.5 mmol), and ceric ammonium nitrate (1.43 g, 2.6 mmol).[2]

  • Add acetonitrile (350 mL) to the flask.

  • Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-iodo-3,5-dimethyl-1H-pyrazole is typically of sufficient purity for the subsequent step. If necessary, purification can be achieved by column chromatography on silica gel.

Part 2: Aza-Michael Addition for N-Alkylation

The second and final step is the N-alkylation of the iodinated pyrazole intermediate to introduce the propanoic acid side chain. The aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a highly effective method for this transformation.[3][4] In this case, the pyrazole nitrogen acts as the nucleophile, and acrylic acid serves as the Michael acceptor.

The regioselectivity of the N-alkylation of unsymmetrical pyrazoles can be a challenge.[5][6][7] However, for 4-substituted-3,5-dimethylpyrazoles, the steric hindrance from the two methyl groups generally directs the alkylation to the less hindered N1 position. The reaction can be performed neat or in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Iodo-3,5-dimethyl-1H-pyrazole221.991.0 g4.5 mmol
Acrylic Acid72.060.36 g5.0 mmol
Basic Catalyst (e.g., Triton B)-Catalytic-
Dichloromethane (DCM)-As needed-
Water-As needed-
Diethyl Ether-As needed-

Procedure:

  • In a round-bottom flask, dissolve 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 g, 4.5 mmol) in a minimal amount of a suitable solvent like dichloromethane.

  • Add acrylic acid (0.36 g, 5.0 mmol) to the solution.

  • A catalytic amount of a basic catalyst, such as Triton B, can be added to facilitate the reaction, although the reaction may proceed without a catalyst.[3]

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, if a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot water or a mixed solvent system (e.g., dichloromethane/diethyl ether) and allow it to cool slowly to form crystals.

  • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to obtain the pure this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: To confirm the presence of the dimethylpyrazole and propanoic acid moieties and their connectivity.

  • ¹³C NMR: To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline solid.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of this compound. By following these protocols, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The pyrazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative, with its iodo-substituent, is primed for further functionalization via cross-coupling reactions, further expanding its utility.[8][9][10]

References

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  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - Wiley Online Library. Available at: [Link]

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  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications - Bentham Science. Available at: [Link]

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  • 3,5-Dimethylpyrazole - Wikipedia. Available at: [Link]

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Application Notes and Protocols for 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, making them significant scaffolds in drug discovery and development.[1][2] The subject of this application note, 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, is a substituted pyrazole with potential for various biological applications. The presence of the iodinated pyrazole core combined with a propanoic acid side chain suggests its potential as a versatile tool in chemical biology and as a building block for more complex molecules. This document provides a comprehensive guide to the handling, storage, and application of this compound in common research assays.

Compound Profile

PropertyValueSource
CAS Number 6645-81-4
Molecular Formula C₈H₁₁IN₂O₂[3]
Molecular Weight 294.09 g/mol
InChI Key CKKYOUULJSNVAQ-UHFFFAOYSA-N[3]
Purity Typically ≥95%
Storage Temperature Refrigerated

Safety, Handling, and Storage

Safety Precautions

As with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes safety goggles, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4] Iodinated organic compounds may be harmful if swallowed, inhaled, or absorbed through the skin, and they can be destructive to the tissues of mucous membranes and the upper respiratory tract.[5]

Storage

To ensure the stability and longevity of the compound, it should be stored under refrigerated conditions. Due to the potential for sublimation of iodine-containing compounds, it is recommended to store the container tightly sealed.[4][6][7] For long-term storage, consider wrapping the container's cap with inert sealing tape (e.g., PTFE tape) to prevent any leakage of sublimed iodine.[7]

Disposal

Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations for hazardous chemical waste.[8] Do not dispose of down the drain unless specifically permitted by local regulations.

Preparation of Stock Solutions

For in vitro cellular assays, it is crucial to prepare a concentrated stock solution that can be serially diluted to the desired working concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving pyrazole derivatives for cell culture experiments.[9]

Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 294.09 g/mol * (1000 mg / 1 g) = 2.94 mg

  • Dissolution: Carefully weigh out 2.94 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of sterile, cell culture-grade DMSO to the tube.

  • Solubilization: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Application in Cellular Assays

The following protocols describe common cell-based assays to evaluate the potential biological activities of this compound, such as cytotoxicity and effects on cell proliferation.

Workflow for In Vitro Evaluation

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Compound Preparation (Stock Solution) treatment Treatment with Compound compound_prep->treatment cell_culture Cell Culture (Seeding) cell_culture->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay flow_cytometry Flow Cytometry (Cell Cycle/Apoptosis) incubation->flow_cytometry data_analysis Data Analysis (IC50, etc.) mtt_assay->data_analysis flow_cytometry->data_analysis G cluster_targets Potential Cellular Targets cluster_outcomes Potential Biological Outcomes compound This compound kinase Protein Kinases compound->kinase apoptosis Apoptosis Pathways compound->apoptosis inflammation Inflammatory Pathways compound->inflammation anticancer Anticancer Activity kinase->anticancer apoptosis->anticancer anti_inflammatory Anti-inflammatory Effects inflammation->anti_inflammatory neuroprotection Neuroprotection inflammation->neuroprotection

Caption: Potential research avenues for the compound.

Further studies could involve:

  • Kinase Inhibition Assays: Many pyrazole derivatives are known to be kinase inhibitors. [10]Screening the compound against a panel of kinases could identify specific molecular targets.

  • Apoptosis Assays: To confirm if the observed cytotoxicity is due to apoptosis, assays such as Annexin V/PI staining can be performed.

  • Anti-inflammatory Assays: The effect of the compound on the production of inflammatory mediators (e.g., cytokines, nitric oxide) in immune cells can be investigated. [9]

Conclusion

This compound is a compound with potential for biological investigation. The protocols provided in this application note offer a starting point for researchers to explore its cytotoxic, anti-proliferative, and other potential pharmacological effects. As with any research compound, careful experimental design and data interpretation are essential for elucidating its biological role and potential for therapeutic development.

References

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  • PubChem. (n.d.). 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid.
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  • SDS-Iodine Solution Safety D
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  • PubChem. (n.d.). 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-.
  • Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
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  • Reddit. (2021). How to store / dispose of Iodine crystals?.
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  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzoc[5][9]yclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294–2310.

  • Gnerre, C., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1665.
  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4933.
  • Weintraub, H. J., et al. (1992). Structure-activity Relationships Associated With 3,4,5-triphenyl-1H-pyrazole-1-nonanoic Acid, a Nonprostanoid Prostacyclin Mimetic. Journal of Medicinal Chemistry, 35(23), 4381–4389.
  • PubChem. (n.d.). 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.
  • Capaldi, S., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(15), 11214–11236.
  • PASL. (n.d.). (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid.
  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(5), 528–553.
  • El-Sayed, N. N. E., et al. (2021). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports, 11(1), 1-17.
  • PubChem. (n.d.). 3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid.
  • da Silva, A. C., et al. (2020). Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. Journal of Applied Microbiology, 129(5), 1205–1216.
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  • Al-Warhi, T., et al. (2021). Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c]t[9][11][12]riazine-3-carboxamide derivatives. Journal of Molecular Structure, 1234, 130172.

  • ChemicalBook. (n.d.). 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-propanoic acid.
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Applications of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable protocols.

Introduction: Deconstructing the Scaffold

The molecule this compound is a promising starting point for medicinal chemistry campaigns. Its structure can be broken down into key components, each contributing to its potential utility:

  • The Pyrazole Core: The 3,5-dimethyl-1H-pyrazole ring is a well-established "privileged scaffold" in drug discovery.[1][2] Pyrazole-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, antifungal, and antiviral properties.[3][4] This is due in part to the pyrazole ring's ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[5]

  • The 4-Iodo Substituent: The iodine atom at the 4-position is a critical feature for synthetic elaboration. This halogen serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[6] This allows for the rapid generation of a library of analogs with diverse substituents at this position, which is a cornerstone of structure-activity relationship (SAR) studies.

  • The Propanoic Acid Side Chain: The N-linked propanoic acid moiety provides a carboxylic acid group, which can serve several purposes. It can act as a key pharmacophoric element, forming ionic or hydrogen-bonding interactions with a target protein. Additionally, it can be used to modulate the physicochemical properties of the molecule, such as solubility and cell permeability. The length of this linker can also be critical for optimal positioning of the molecule within a binding site.

Postulated Medicinal Chemistry Applications

Given the prevalence of the pyrazole scaffold in approved drugs and clinical candidates, this compound can be envisioned as a versatile starting point for several therapeutic areas.

Anticancer Drug Discovery

Numerous pyrazole derivatives have been developed as anticancer agents, often targeting protein kinases.[1][2][7] For example, Ruxolitinib, a pyrazole-containing drug, is a Janus kinase (JAK) inhibitor.[8][9] The general structure of this compound could be elaborated to target the ATP-binding site of various kinases.

Hypothetical Signaling Pathway Modulation:

anticancer_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase by a pyrazole derivative.

Anti-inflammatory Agent Development

The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[6] The structural features of this compound could be modified to explore inhibition of key inflammatory mediators.

Antimicrobial Drug Discovery

There is a growing interest in pyrazole derivatives as potential antimicrobial agents.[10][11][12] They have been shown to possess antibacterial and antifungal activities, and some derivatives can inhibit biofilm formation.[11][12] The lipophilicity and electronic properties of the pyrazole ring can be tuned to enhance penetration of microbial cell membranes.[5]

Application Note 1: Library Generation via Suzuki Coupling

The 4-iodo-pyrazole moiety is an ideal substrate for Suzuki cross-coupling reactions to create a library of analogs for SAR studies. This allows for the introduction of a wide variety of aryl and heteroaryl groups at this position.

Experimental Workflow:

suzuki_workflow cluster_reactants Reactants cluster_reaction Suzuki Coupling Iodo-Pyrazole 3-(4-iodo-3,5-dimethyl-1H- pyrazol-1-yl)propanoic acid Reaction_Mixture Reaction Mixture Iodo-Pyrazole->Reaction_Mixture Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction_Mixture Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product_Library Library of Analogs Purification->Product_Library

Caption: Workflow for generating a library of analogs via Suzuki coupling.

Protocol: General Procedure for Suzuki Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Nitrogen or Argon source

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Add the degassed solvent mixture (dioxane/water).

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired coupled product.

Application Note 2: In Vitro Biological Evaluation

Once a library of compounds has been synthesized, the next step is to evaluate their biological activity. Below are general protocols for initial screening in the postulated therapeutic areas.

Protocol: Anticancer Cell Viability Assay (MTT Assay)

This protocol assesses the ability of a compound to inhibit cancer cell proliferation.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well microplates

  • Multichannel pipette and plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Hypothetical Screening Data:

CompoundR Group at 4-positionIC₅₀ (µM) on HeLa cells
Parent -I> 100
Analog 1 -Phenyl25.3
Analog 2 -4-Fluorophenyl12.8
Analog 3 -Pyridin-3-yl8.5
Analog 4 -Thiophen-2-yl15.1
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

  • Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (medium only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Interpretation and Future Directions

The data obtained from these initial screens will form the basis of a structure-activity relationship (SAR) study. By comparing the activity of the different analogs, researchers can identify which substituents at the 4-position are favorable for activity. This information can then be used to design and synthesize a second generation of more potent and selective compounds. Further studies would involve assessing the mechanism of action, evaluating in vivo efficacy and safety, and optimizing pharmacokinetic properties.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Molecules. [Link]

  • Biochemical and Antioxidant Properties as well as Antimicrobial and Antibiofilm Activities of Allium scorodoprasum subsp. jajlae (Vved.) Stearn. Current Issues in Molecular Biology. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst. Journal of Combinatorial Chemistry. [Link]

  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • 3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid. PubChem. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Structure-activity Relationships Associated With 3,4,5-triphenyl-1H-pyrazole-1-nonanoic Acid, a Nonprostanoid Prostacyclin Mimetic. Journal of Medicinal Chemistry. [Link]

  • Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella spp. Scientifica. [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Molecules. [Link]

  • Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. Journal of Applied Microbiology. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]

  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[5][8]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry. [Link]

  • 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. NIST Chemistry WebBook. [Link]

Sources

Application Notes and Protocols for 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[3][4] This document provides a detailed guide for the investigation of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid , a novel compound with potential as a kinase inhibitor. We present a series of robust protocols for in vitro and cell-based assays to characterize its inhibitory activity, determine its target profile, and elucidate its mechanism of action. These methodologies are designed to provide a comprehensive framework for researchers in academic and industrial settings to evaluate this and other pyrazole-based compounds in the drug discovery pipeline.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms.[5] Its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal scaffold for designing potent and selective kinase inhibitors.[5] Several FDA-approved drugs, such as Ruxolitinib (a JAK inhibitor) and Axitinib (a VEGFR inhibitor), feature a pyrazole core, highlighting the clinical significance of this chemical class.[3] The propanoic acid substituent on the pyrazole ring of the title compound may enhance solubility and provide an additional interaction point with target kinases. The presence of an iodine atom can contribute to hydrophobic interactions within the kinase active site.[6]

Given the prevalence of pyrazole derivatives as inhibitors of various kinase families, this compound is a promising candidate for targeting kinases such as Janus kinases (JAKs), cyclin-dependent kinases (CDKs), or receptor tyrosine kinases like c-Met and Ron.[7][8][9] The following protocols are designed to systematically evaluate its potential as a kinase inhibitor.

In Vitro Characterization of Kinase Inhibition

The initial step in evaluating a potential kinase inhibitor is to determine its activity in a cell-free system. This allows for the direct measurement of the compound's effect on the enzymatic activity of a purified kinase.

Luminescence-Based In Vitro Kinase Activity Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.[1]

Principle: The assay is based on the conversion of ADP to ATP, which then drives a luciferase-catalyzed reaction that generates a luminescent signal. The intensity of the light is directly proportional to the kinase activity.[10]

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM to 1 nM).

  • Kinase Reaction Setup:

    • In a white, opaque 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.[1]

    • Add 2.5 µL of the purified kinase of interest (e.g., JAK2, CDK2) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[1]

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding to the kinase.[1]

  • Initiation of Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture (containing the specific peptide substrate for the kinase and ATP at its Km concentration) to each well.

    • Incubate the plate at 30°C for 60 minutes.[1]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate for 40 minutes at room temperature.[1]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[1]

Data Presentation:

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase AExperimental ValueReference Value
Kinase BExperimental ValueReference Value
Kinase CExperimental ValueReference Value
Radiometric In Vitro Kinase Assay

This classic method measures the incorporation of a radioactive phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.

Protocol:

  • Reaction Mixture Preparation: Prepare a master mix containing kinase buffer, the peptide or protein substrate, and the purified kinase.

  • Inhibitor Addition: Aliquot the reaction mixture into tubes and add varying concentrations of this compound or DMSO control.

  • Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate at 30°C for a predetermined time.

  • Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper or by adding a stop solution.

  • Washing: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell-Based Assays for Kinase Inhibition

Cell-based assays are crucial for confirming the activity of a compound within a physiological context and for assessing its effects on downstream signaling pathways.

Cellular Phosphorylation Assay

This assay measures the phosphorylation of a specific substrate within cells, providing a direct readout of the target kinase's activity.[11]

Principle: This method often utilizes an ELISA or TR-FRET format to detect the phosphorylated substrate using a phospho-specific antibody.[11][12]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells known to have an active signaling pathway involving the kinase of interest in a 96-well plate.

    • Starve the cells of serum if necessary to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with an appropriate growth factor or cytokine to activate the kinase pathway (e.g., EGF for EGFR, IL-3 for JAK/STAT).

  • Cell Lysis:

    • Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[13]

  • Detection of Phosphorylation:

    • Transfer the cell lysates to an assay plate (e.g., a TR-FRET detection plate).[12]

    • Add a pair of antibodies: one that recognizes the total protein and another that is specific to the phosphorylated form of the substrate. These antibodies are labeled with a donor and an acceptor fluorophore for TR-FRET.

    • Incubate to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the ratio of the acceptor to donor emission to determine the level of substrate phosphorylation.

    • Determine the IC50 value of the compound in the cellular context.

Cell Proliferation Assay

For kinases involved in cell growth and survival, a cell proliferation assay can be used to assess the functional consequence of their inhibition.[11]

Principle: The BaF3 cell line is an IL-3 dependent pro-B cell line. Expression of a constitutively active, oncogenic kinase can render these cells independent of IL-3 for survival and proliferation. Inhibition of this kinase will lead to cell death.[11]

Protocol:

  • Cell Line Generation: Establish a BaF3 cell line that stably expresses a constitutively active form of the target kinase.

  • Cell Plating: Plate the engineered BaF3 cells in a 96-well plate in the absence of IL-3.

  • Compound Treatment: Add serial dilutions of this compound.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Determine the concentration of the compound that inhibits cell proliferation by 50% (GI50).

Visualizing Workflows and Pathways

Experimental Workflow for Kinase Inhibitor Profiling

G cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 Lead Optimization Compound Synthesis Compound Synthesis Primary Kinase Assay (Luminescence) Primary Kinase Assay (Luminescence) Compound Synthesis->Primary Kinase Assay (Luminescence) Initial Hit Identification IC50 Determination IC50 Determination Primary Kinase Assay (Luminescence)->IC50 Determination Dose-Response Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Panel of Kinases Cellular Phosphorylation Assay Cellular Phosphorylation Assay Selectivity Profiling->Cellular Phosphorylation Assay Target Engagement Cell Proliferation Assay Cell Proliferation Assay Cellular Phosphorylation Assay->Cell Proliferation Assay Functional Outcome Downstream Pathway Analysis Downstream Pathway Analysis Cell Proliferation Assay->Downstream Pathway Analysis Mechanism of Action Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Downstream Pathway Analysis->Structure-Activity Relationship (SAR) Studies

Caption: A generalized workflow for the characterization of a novel kinase inhibitor.

Generic Kinase Signaling Pathway

G Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and Activates Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylates Kinase2 Kinase 2 Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor 3-(4-iodo-3,5-dimethyl-1H- pyrazol-1-yl)propanoic acid Inhibitor->Kinase2 Inhibits

Caption: A simplified representation of a typical kinase signaling cascade.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following controls should be included in each assay:

  • Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine for broad-spectrum inhibition or a specific inhibitor for the target kinase).

  • Negative Control: A vehicle control, typically DMSO, at the same concentration used for the test compound.

  • No-Enzyme Control: A reaction mixture lacking the kinase to determine background signal.

  • No-Substrate Control: A reaction mixture lacking the substrate to assess kinase auto-phosphorylation.

By incorporating these controls, the assays become self-validating, providing confidence in the generated data.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. doi:10.1007/978-1-62703-242-1_3
  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. dx.doi.org/10.17504/protocols.io.4r3l225xjl1y/v1
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.). Retrieved from [Link]

  • Wang, Z., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry, 86(15), 7531–7538.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. (n.d.). Journal of Medicinal Chemistry.
  • Iodine promoted pyrazole synthesis. (n.d.).
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC - PubMed Central.
  • Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. (n.d.).
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC - NIH.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
  • Some iodinated pyrazole derivatives. (n.d.). Journal of the Chemical Society C: Organic.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid. (n.d.).
  • (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide Ruxolitinib Impurity. (n.d.). ChemScene.
  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. (n.d.).
  • 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. (n.d.).
  • Synthesis and biological evaluation of 3-(1H-indol-3-yl)
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). PMC - PubMed Central.
  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[12][14]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (n.d.). PubMed.

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. (2012, August 15). PubMed.
  • (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide. (n.d.).

Sources

Application Notes and Protocols: A Research Primer on 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Preliminary investigations into the scientific literature and available databases have revealed that 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a known chemical entity, available through various commercial suppliers. However, as of the current date, there is a notable absence of published research detailing its specific biological activity, mechanism of action, or established applications in cancer research.

The following guide has been constructed based on the broader context of pyrazole derivatives in oncology. It aims to provide a foundational framework for initiating research on this specific molecule by hypothesizing potential mechanisms and outlining detailed, adaptable protocols. This document should be considered a starting point for investigation, not a reflection of established knowledge. All proposed experiments will require rigorous validation.

Part 1: Introduction to Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. In oncology, pyrazole derivatives have been successfully developed as potent inhibitors of various key targets in cancer signaling pathways.[1] Their versatility allows for structural modifications that can be tailored to interact with specific enzymatic pockets or protein-protein interfaces.

Known anticancer mechanisms of pyrazole-containing molecules include:

  • Kinase Inhibition: Many pyrazole compounds are designed to target the ATP-binding site of protein kinases, crucial regulators of cell growth, proliferation, and survival. Examples include inhibitors of c-Met, Ron, and other receptor tyrosine kinases.[2]

  • Tubulin Polymerization Inhibition: Certain pyrazole derivatives interfere with microtubule dynamics, a validated target for anticancer drugs, leading to cell cycle arrest and apoptosis.[3]

  • Modulation of Cellular Signaling: Pyrazole-based agents have been shown to affect pathways such as mTORC1 and autophagy, which are often dysregulated in cancer.

Given the structural features of this compound—a substituted pyrazole ring linked to a propanoic acid side chain—it is plausible that its anticancer activity, if any, could stem from its function as a competitive inhibitor for an enzyme or receptor where the propanoic acid moiety mimics a natural substrate or binding partner. The iodinated and dimethylated pyrazole core would contribute to the specificity and potency of this interaction.

Part 2: Hypothetical Mechanism of Action - Kinase Inhibition

For the purpose of this guide, we will hypothesize that this compound acts as a tyrosine kinase inhibitor . This is a common mechanism for pyrazole derivatives in cancer research.[2] The following sections will outline how to begin investigating this hypothesis.

Proposed Signaling Pathway Involvement

We can postulate that the compound targets a kinase in a pro-survival pathway frequently overactive in cancer, such as the PI3K/AKT/mTOR pathway.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 3-(4-iodo-3,5-dimethyl-1H -pyrazol-1-yl)propanoic acid Compound->RTK Hypothesized Inhibition

Caption: Hypothesized inhibition of a receptor tyrosine kinase by the compound.

Part 3: Experimental Protocols

The following protocols are designed to be a comprehensive starting point for characterizing the anticancer properties of this compound.

In Vitro Cell Viability Assay

This initial experiment aims to determine if the compound has cytotoxic or cytostatic effects on cancer cells.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding:

    • Culture a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to ~80% confluency.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and an untreated control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell_Viability_Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound (0.1-100 µM) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the in vitro cell viability (MTT) assay.

Western Blot for Phospho-Kinase Levels

If the compound shows significant cytotoxicity, this experiment will help determine if it inhibits the hypothesized signaling pathway.

Principle: Western blotting is used to detect specific proteins in a sample. By using antibodies specific to both the phosphorylated (active) and total forms of a protein, we can assess the inhibition of a signaling pathway.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 1, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize phospho-protein levels to total protein levels to determine the extent of inhibition.

Part 4: Data Presentation

Since no experimental data is available for this specific compound, the following table is a template for how results from the initial cell viability screen could be presented.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7BreastTo be determined
A549LungTo be determined
HCT116ColonTo be determined
PC-3ProstateTo be determined

Part 5: Conclusion and Future Directions

The provided framework offers a logical and scientifically rigorous approach to begin the investigation of this compound as a potential anticancer agent. The lack of existing data presents a unique opportunity for novel discovery. Should initial findings from these foundational experiments prove promising, further studies would be warranted, including:

  • Kinase Profiling: To identify the specific kinase(s) inhibited by the compound.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs for improved potency and selectivity.[1]

It is imperative that all experiments are conducted with appropriate controls and statistical analysis to ensure the validity of the results.

References

  • Due to the lack of specific literature for the requested compound, this section remains unpopulated.

Sources

Application Notes & Protocols for Preclinical Evaluation of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology and immunology.

Introduction: The Rationale for Investigating Pyrazole Derivatives in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4] Current non-steroidal anti-inflammatory drugs (NSAIDs) are primary therapeutic options, but their long-term use is often limited by significant gastrointestinal and cardiovascular side effects.[4][5] This has driven the search for novel anti-inflammatory agents with improved safety profiles.

The compound 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a novel pyrazole derivative. Based on its structural class, it is hypothesized to exert anti-inflammatory effects by modulating key inflammatory pathways, potentially through COX inhibition and subsequent suppression of downstream signaling cascades like the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a pivotal regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and the inducible nitric oxide synthase (iNOS).[8][9][10] This guide provides the experimental framework to test this hypothesis.

Proposed Mechanism of Action & Investigational Strategy

We hypothesize that this compound mitigates the inflammatory response by inhibiting the production of pro-inflammatory mediators. This effect is likely mediated through the suppression of the NF-κB signaling pathway, a central hub for inflammatory gene expression.[8][11]

The experimental strategy is designed to dissect this proposed mechanism in a logical, stepwise manner.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Compound Preparation & Solubilization B Cytotoxicity Assessment (MTT Assay on RAW 264.7) A->B C Determine Non-Toxic Working Concentrations B->C D LPS-Stimulated RAW 264.7 Model C->D H Acute Inflammation Model (Carrageenan-Induced Paw Edema) C->H Dose Selection E Nitric Oxide (NO) Assay (Griess Assay) D->E Efficacy F Cytokine Quantification (TNF-α & IL-6 ELISA) D->F Efficacy G Mechanism of Action (Western Blot for NF-κB Pathway) D->G Mechanism I Administer Compound & Induce Edema J Measure Paw Volume (Plethysmometry) I->J K Evaluate Anti-Edema Effect J->K

Caption: A streamlined workflow for the evaluation of the test compound.

In Vitro Anti-Inflammatory Studies

The murine macrophage cell line, RAW 264.7, is an excellent model for in vitro inflammation studies. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, these cells produce a robust inflammatory response, characterized by the release of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12][13][14]

Protocol: Cell Viability Assay (MTT)

Causality: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which the test compound does not exert cytotoxic effects. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the cells are dying.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM).[14] Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle control" group (e.g., 0.1% DMSO) and a "no treatment" control.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% cell viability for subsequent experiments.

Compound Concentration (µM) Mean Absorbance (570 nm) Cell Viability (%)
Vehicle Control (0.1% DMSO)0.852100.0
10.84999.6
50.855100.4
100.84599.2
250.83197.5
500.75088.0
1000.42149.4
Table 1: Example data from an MTT assay. Based on these results, concentrations up to 25 µM would be selected for subsequent efficacy studies.
Protocol: Nitric Oxide (NO) Production Assay

Causality: During inflammation, iNOS is upregulated in macrophages, leading to the production of large amounts of NO, a key inflammatory mediator.[15] Measuring the accumulation of nitrite (a stable breakdown product of NO) in the cell culture medium using the Griess reaction is a standard method to quantify iNOS activity and the anti-inflammatory potential of a compound.[16][17][18]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 2 x 10⁵ cells/well and allow them to adhere overnight.[19]

  • Pre-treatment: Remove the medium and add fresh medium containing non-toxic concentrations of the test compound (e.g., 1, 5, 10, 25 µM). Incubate for 1 hour.[20]

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[12] Incubate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[16]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.[16]

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Results are expressed as a percentage of NO production relative to the LPS-only treated group.

Treatment Group Nitrite Concentration (µM) Inhibition of NO Production (%)
Control (No LPS)1.2 ± 0.3-
LPS (1 µg/mL) Only35.8 ± 2.10
LPS + Compound (5 µM)24.1 ± 1.532.7
LPS + Compound (10 µM)15.5 ± 1.156.7
LPS + Compound (25 µM)8.9 ± 0.875.1
Table 2: Example data showing dose-dependent inhibition of LPS-induced nitric oxide production.
Protocol: Pro-Inflammatory Cytokine Quantification (ELISA)

Causality: TNF-α and IL-6 are potent pro-inflammatory cytokines that orchestrate the inflammatory response.[21][22] Their production is tightly regulated by the NF-κB pathway.[8][12] A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and quantitative method to measure the concentration of these cytokines in the cell culture supernatant, directly assessing the compound's ability to suppress their release.[21][23][24]

Methodology:

  • Sample Collection: Use the supernatants collected from the same experiment described in the NO Production Assay (Section 3.2).

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercially available kit (e.g., from Thermo Fisher Scientific, R&D Systems).[21][25]

    • Briefly, a capture antibody pre-coated on a 96-well plate binds the cytokine from the sample.[21]

    • A biotinylated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP).[21]

    • A substrate solution (TMB) is added, which develops a color in proportion to the amount of bound cytokine.[21]

    • The reaction is stopped with an acid, and absorbance is read at 450 nm.[25][26]

  • Analysis: Quantify the cytokine concentrations by interpolating from a standard curve generated with recombinant cytokines.

Treatment Group TNF-α Concentration (pg/mL) IL-6 Concentration (pg/mL)
Control (No LPS)< 20< 15
LPS (1 µg/mL) Only2850 ± 1504500 ± 210
LPS + Compound (10 µM)1320 ± 952150 ± 130
LPS + Compound (25 µM)650 ± 55980 ± 75
Table 3: Example ELISA data demonstrating the compound's ability to reduce the secretion of key pro-inflammatory cytokines.
Protocol: Western Blot Analysis of the NF-κB Pathway

Causality: To confirm that the observed reduction in NO and cytokines is due to the modulation of the NF-κB pathway, we can use Western blotting to measure the levels of key proteins. In resting cells, NF-κB (a heterodimer, most commonly p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[27] Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate gene transcription.[9][11] An effective inhibitor would prevent the degradation of IκBα and reduce the amount of nuclear p65.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa p-IκBα (Degradation) IKK->IkBa Phosphorylates NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkBa->NFkB_cyto Inhibition (via degradation) NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Activates Transcription Compound Test Compound (Hypothesized Target) Compound->IKK Inhibition?

Caption: The proposed inhibitory effect on the NF-κB signaling pathway.

Methodology:

  • Cell Treatment & Lysis: Culture and treat RAW 264.7 cells with the compound and/or LPS for a shorter duration (e.g., 30-60 minutes) optimal for observing changes in IκBα degradation. Lyse the cells and collect total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-IκBα, total IκBα, and β-actin (as a loading control) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. A decrease in phospho-IκBα and preservation of total IκBα in compound-treated samples would support the proposed mechanism.

In Vivo Anti-Inflammatory Studies

In vivo models are essential for confirming the therapeutic potential of a compound in a whole biological system.[28][29]

Protocol: Carrageenan-Induced Paw Edema in Rats

Causality: The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the efficacy of acute anti-inflammatory agents.[28][30] Injection of carrageenan into the rat paw induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily mediated by prostaglandins and involves the infiltration of neutrophils.[28] Inhibition of edema in the later phase is indicative of an inhibitory effect on prostaglandin synthesis, consistent with the action of NSAIDs.

Methodology:

  • Animal Acclimation: Acclimatize male Wistar rats (180-220 g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Group II: Carrageenan Control (Vehicle + Carrageenan)

    • Group III: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group IV-V: Test Compound (e.g., 25 and 50 mg/kg, p.o.)

  • Compound Administration: Administer the vehicle, indomethacin, or test compound orally 60 minutes before the carrageenan injection.

  • Edema Induction: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Treatment Group (mg/kg, p.o.) Increase in Paw Volume (mL) at 3 hr Inhibition of Edema (%) at 3 hr
Carrageenan Control0.85 ± 0.060
Indomethacin (10)0.38 ± 0.0455.3
Test Compound (25)0.55 ± 0.0535.3
Test Compound (50)0.42 ± 0.0450.6
Table 4: Example data from the carrageenan-induced paw edema model, showing a dose-dependent anti-inflammatory effect.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical evaluation of this compound. The successful execution of these protocols will establish the compound's in vitro efficacy, cytotoxicity profile, and primary mechanism of action, while the in vivo model will validate its therapeutic potential in an acute inflammation setting.

Positive results would warrant further investigation, including:

  • COX-1/COX-2 Selectivity Assays: To determine if the compound selectively inhibits COX-2, which would predict a better gastrointestinal safety profile.

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Chronic Inflammation Models: To evaluate efficacy in more complex disease models, such as adjuvant-induced arthritis.

By following this structured approach, researchers can efficiently and rigorously characterize the anti-inflammatory properties of this novel pyrazole derivative, paving the way for its potential development as a next-generation therapeutic agent.

References

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  • Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 22(12), 2155. Available at: [Link]

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  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. Available at: [Link]

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  • Zhou, Z., et al. (2016). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. Nitric Oxide, 57, 44-52. Available at: [Link]

  • Sestito, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1667. Available at: [Link]

  • Furman, D., et al. (2019). Chronic inflammation in the etiology of disease across the life span. Nature Medicine, 25(12), 1822-1832. Available at: [Link]

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  • Sharma, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. Available at: [Link]

  • Zhang, B. L. (2004). Design, Synthesis And Anti-inflammatory Activity Of Pyrazole Class Of COX-2 Selective Inhibitors. Globe Thesis. Available at: [Link]

  • Sharma, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 1017–1039. Available at: [Link]

  • Tsolaki, M., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(14), 3189. Available at: [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-138. Available at: [Link]

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  • Kumar, S., et al. (2021). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal Chemistry, 17(7), 767-780. Available at: [Link]

  • Park, J. Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Pharmacological Sciences, 121(1), 74-79. Available at: [Link]

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  • Vochyanova, Z., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1109. Available at: [Link]

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  • IBL International. (n.d.). TNF-α (free) ELISA. Available at: [Link]

  • Yang, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 24(1), 17. Available at: [Link]

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  • Kim, M. J., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(3), 264–273. Available at: [Link]

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  • Lim, C. S., et al. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine, 2020, 6852382. Available at: [Link]

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Application Notes and Protocols: Characterizing Novel Pyrazole Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Preclinical Evaluation of "Compound X" [3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid]

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4][5]. The diverse pharmacological landscape of pyrazole derivatives makes them attractive candidates for novel drug discovery programs[2]. This guide addresses the common challenge faced by researchers when a novel pyrazole-containing compound, such as "Compound X" (this compound), is synthesized but lacks characterization of its biological effects.

As there is currently no publicly available data on the biological targets or cellular effects of this compound, this document provides a detailed, systematic framework for its initial characterization. We will proceed under the hypothesis that "Compound X," like many other pyrazole derivatives, may possess anticancer properties[1][4][6][7]. The following protocols are designed to first screen for cytotoxic and antiproliferative activity and then to elucidate the underlying mechanism of action.

I. Initial Screening: Assessing Antiproliferative and Cytotoxic Effects

The first critical step is to determine if "Compound X" affects the viability and proliferation of cancer cells. A common and robust method for this initial screening is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability[7][8].

Protocol 1: MTT Assay for Cell Viability and Proliferation

Objective: To determine the half-maximal inhibitory concentration (IC50) of "Compound X" in a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])[6][7]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • "Compound X" stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of "Compound X" in complete medium. A common starting range is from 100 µM down to 0.1 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest dose of "Compound X") and a positive control (e.g., Doxorubicin)[6].

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of "Compound X."

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Parameter Description Example Value
Cell Line Human cancer cell line usedMCF-7
Seeding Density Cells per well8,000
Incubation Time Duration of compound exposure72 hours
Concentration Range Doses of "Compound X" tested0.1 - 100 µM
IC50 Concentration for 50% inhibitionTo be determined

II. Mechanistic Insights: Cell Cycle Analysis and Apoptosis Induction

If "Compound X" demonstrates significant antiproliferative activity, the next logical step is to investigate how it is affecting the cells. Two common mechanisms for anticancer agents are the induction of cell cycle arrest and apoptosis (programmed cell death)[6][8][9].

Experimental Workflow for Mechanistic Studies

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Identification (Hypothetical) MTT MTT Assay (IC50 Determination) CellCycle Cell Cycle Analysis (Propidium Iodide Staining) MTT->CellCycle If IC50 is potent Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis If IC50 is potent Western Western Blot for Key Pathway Proteins CellCycle->Western If cell cycle is arrested Apoptosis->Western If apoptosis is induced Kinase Kinase Panel Screening Western->Kinase Based on pathway dysregulation

Caption: Workflow for characterizing a novel anticancer compound.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if "Compound X" induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • "Compound X" at 1x and 2x its IC50 concentration

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI)/RNase staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

    • Treat cells with vehicle control and "Compound X" at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Store at -20°C for at least 2 hours (can be stored for up to a week).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to the vehicle control to identify any accumulation in a specific phase.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Objective: To determine if "Compound X" induces apoptosis.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cancer cell line of interest

  • 6-well plates

  • "Compound X" at 1x and 2x its IC50 concentration

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Follow the same cell seeding and treatment protocol as for cell cycle analysis.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and collect by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 100 µL of 1x Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1x binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately by flow cytometry.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

III. Hypothetical Mechanism of Action and Target Validation

Many pyrazole-containing compounds exert their anticancer effects by inhibiting protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle[8]. If "Compound X" is found to induce cell cycle arrest, a plausible hypothesis is that it targets a key cell cycle kinase.

Hypothetical Signaling Pathway

G CompoundX Compound X CDK2 CDK2/Cyclin E CompoundX->CDK2 Inhibits Rb pRb CDK2->Rb Phosphorylates E2F E2F Rb->E2F S_Phase S-Phase Entry E2F->S_Phase Promotes

Caption: Hypothetical inhibition of the G1/S transition by "Compound X".

Further Steps for Target Validation:

  • Kinase Profiling: Screen "Compound X" against a panel of recombinant kinases to identify potential direct targets.

  • Western Blotting: If a specific pathway is implicated (e.g., CDK2 inhibition), use western blotting to analyze the phosphorylation status of key downstream proteins (e.g., Rb phosphorylation) in cells treated with "Compound X."

While the specific biological activity of this compound remains to be elucidated, the protocols and workflows outlined in this guide provide a robust and scientifically rigorous approach to its initial characterization. By systematically evaluating its effects on cancer cell proliferation, viability, cell cycle progression, and apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent and lay the groundwork for more detailed mechanistic and target identification studies.

References

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

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  • PMC - NIH. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

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  • PubMed Central. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • NIH. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Retrieved from [Link]

  • NIH. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Retrieved from [Link]

  • PMC - NIH. (2022). Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease. Retrieved from [Link]

  • PubMed. (2017). Recently reported biological activities of pyrazole compounds. Retrieved from [Link]

  • PubMed. (2009). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • MDPI. (2020). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Retrieved from [Link]

  • PMC - PubMed Central. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-3-Cyclopentyl-3-(5-(dimethylamino)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanoic Acid. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][9][10]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

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Application Notes and Protocols: 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Covalent Probe Scaffold

In the landscape of chemical biology and drug discovery, the development of novel chemical probes is paramount for elucidating protein function and identifying new therapeutic targets.[1][2][3] Covalent probes, in particular, offer unique advantages, including high potency, prolonged duration of action, and the ability to target challenging binding sites.[4][5][6] This document provides a comprehensive guide to the characterization and application of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid as a potential scaffold for the development of covalent chemical probes.

The structure of this molecule presents several key features for chemical probe development. The iodo-pyrazole moiety serves as a potential reactive "warhead" for forming covalent bonds with nucleophilic amino acid residues in a protein's binding site. The dimethyl-pyrazole core can provide selectivity for specific protein targets, a critical attribute for a high-quality chemical probe.[7] Furthermore, the propanoic acid linker offers a versatile handle for the attachment of reporter tags, such as fluorophores or biotin, enabling downstream detection and target identification.[8][9]

These application notes are designed for researchers in academia and industry, providing a strategic workflow from initial validation to proteome-wide profiling and target identification.

PART 1: Physicochemical and Reactivity Characterization

Before deploying this compound in complex biological systems, a thorough understanding of its fundamental properties is essential.

1.1. Physicochemical Properties Summary

PropertyValueSource
Molecular FormulaC8H11IN2O2
InChI KeyCKKYOUULJSNVAQ-UHFFFAOYSA-N
Purity>95% (Recommended)Supplier CoA
SolubilityTo be determined empirically in relevant buffers (e.g., PBS, DMSO)Lab Experiment

1.2. Assessment of Covalent Reactivity

The central hypothesis is that the iodo-pyrazole moiety can act as a warhead. This reactivity needs to be confirmed and characterized. A common method is to assess its reactivity with model nucleophiles, such as glutathione (GSH), which mimics the cysteine residue.

Protocol 1: In Vitro Reactivity Assay with Glutathione (GSH)

Objective: To determine if this compound covalently modifies GSH and to estimate its reaction kinetics.

Materials:

  • This compound

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Prepare a 1 mM solution of GSH in PBS.

  • In a microcentrifuge tube, combine 10 µL of the compound stock solution with 990 µL of the GSH solution to achieve a final compound concentration of 100 µM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and analyze it by LC-MS.

  • Monitor the depletion of the starting compound and the formation of the GSH-adduct. The expected mass of the adduct will be the mass of the compound + mass of GSH - mass of HI.

Data Analysis:

  • Plot the percentage of remaining compound against time to determine the half-life of the reaction.

  • A significant formation of the GSH adduct confirms its reactivity towards sulfhydryl groups.

PART 2: Synthesis of a Versatile "Clickable" Chemical Probe

To facilitate target identification and visualization, the carboxylic acid handle should be derivatized with a bioorthogonal "clickable" handle, such as an alkyne or azide.[10] This allows for the subsequent attachment of various reporter tags via click chemistry.

Protocol 2: Synthesis of an Alkyne-Functionalized Probe

Objective: To convert the carboxylic acid of the parent compound into a terminal alkyne-containing amide for use in click chemistry.

Materials:

  • This compound

  • Propargylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard organic synthesis glassware and purification equipment (e.g., silica gel chromatography)

Procedure:

  • Dissolve 1 equivalent of this compound in anhydrous DMF.

  • Add 1.2 equivalents of HATU and 2 equivalents of DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add 1.1 equivalents of propargylamine to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired alkyne-functionalized probe.

  • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.

PART 3: Application in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to identify and quantify the active members of entire enzyme families in complex proteomes.[8][10][11] The newly synthesized alkyne probe can be used in an ABPP workflow to identify its cellular targets.

Experimental Workflow for ABPP

ABPP_Workflow cluster_cell Live Cell Incubation cluster_lysate Lysis & Click Chemistry cluster_analysis Target Identification LiveCells Live Cells/Tissue Lysate Cell Lysate LiveCells->Lysate Lyse Probe Alkyne Probe Probe->LiveCells Incubate Click CuAAC Click Reaction (Azide-Biotin/Fluorophore) Lysate->Click Enrich Streptavidin Enrichment (for Biotin) Click->Enrich Biotin Tag SDS SDS-PAGE & In-gel Fluorescence (for Fluorophore) Click->SDS Fluorophore Tag MS LC-MS/MS Proteomics Enrich->MS

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Protocol 3: In-Situ ABPP and Target Identification

Objective: To label the cellular targets of the alkyne probe in living cells and identify them using mass spectrometry.

Materials:

  • Alkyne-functionalized probe

  • Cell line of interest (e.g., HeLa, HEK293T)

  • Cell culture media and reagents

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents: Azide-biotin tag, CuSO₄, TBTA, sodium ascorbate

  • Streptavidin agarose beads

  • Urea, DTT, iodoacetamide for protein denaturation, reduction, and alkylation

  • Trypsin

  • LC-MS/MS system

Procedure:

A. Live Cell Labeling:

  • Culture cells to ~80% confluency.

  • Treat the cells with the alkyne probe at various concentrations (e.g., 1-50 µM) for a defined period (e.g., 1-4 hours). Include a DMSO-treated vehicle control.

  • Harvest the cells by scraping, wash with cold PBS, and pellet by centrifugation.

B. Cell Lysis and Click Chemistry:

  • Lyse the cell pellets in lysis buffer on ice.

  • Clarify the lysate by centrifugation and determine the protein concentration (e.g., using a BCA assay).

  • To 1 mg of proteome, add the click chemistry reagents: azide-biotin (final concentration 100 µM), CuSO₄ (1 mM), TBTA (100 µM), and freshly prepared sodium ascorbate (1 mM).

  • Incubate the reaction for 1 hour at room temperature with gentle rotation.

C. Enrichment of Labeled Proteins:

  • Add streptavidin agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.

  • Wash the beads extensively with lysis buffer and then with PBS to remove non-specifically bound proteins.

D. On-Bead Digestion and Mass Spectrometry:

  • Resuspend the beads in a denaturation buffer (e.g., 8 M urea in PBS).

  • Reduce the proteins with DTT and alkylate with iodoacetamide.

  • Digest the proteins on-bead with trypsin overnight at 37°C.

  • Collect the supernatant containing the tryptic peptides.

  • Analyze the peptides by LC-MS/MS.

Data Analysis:

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a human protein database.

  • Identify proteins that are significantly enriched in the probe-treated samples compared to the vehicle controls. These are your primary target candidates.

PART 4: Target Validation and Probe Selectivity

The identification of potential targets from the ABPP experiment must be validated. A crucial component of this is the development and use of a negative control probe.

4.1. Designing a Negative Control

A good negative control should be structurally similar to the active probe but lack the reactive warhead.[1][2] For this compound, a suitable negative control would be its non-iodinated counterpart: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid .[12] This control should be subjected to the same derivatization and experimental workflows.

Workflow for Target Validation

Validation_Workflow cluster_comp Competitive Profiling cluster_ctrl Negative Control cluster_knockdown Genetic Validation cluster_readout Analysis Preincubation Pre-incubate Lysate with Parent Compound (no tag) Labeling Add Alkyne Probe Preincubation->Labeling Competitive Binding Analysis Analyze by SDS-PAGE/ Western Blot/MS Labeling->Analysis NegProbe Label Lysate with 'Control' Alkyne Probe (non-iodinated version) NegProbe->Analysis Knockdown siRNA/CRISPR Knockdown of Candidate Protein KDLabel Label Knockdown Cells with Alkyne Probe Knockdown->KDLabel KDLabel->Analysis

Caption: Strategies for validating candidate protein targets.

4.2. Validation Experiments

  • Competitive Profiling: Pre-incubate the cell lysate with an excess of the parent, untagged this compound before adding the alkyne-tagged probe. A true target will show reduced labeling in the presence of the competitor.

  • Negative Control Labeling: A bona fide target should be labeled by the active iodo-probe but not by the non-iodinated control probe.

  • Western Blotting: Confirm the identity of top candidates by running the enriched samples on an SDS-PAGE gel and performing a Western blot with antibodies against the suspected target proteins.

  • Genetic Knockdown: Use siRNA or CRISPR to reduce the expression of a candidate target protein. A decrease in the corresponding labeled band after probe treatment would strongly validate it as a genuine target.

Conclusion

This compound represents a promising starting point for the development of novel covalent chemical probes. Its structure combines a potential reactive moiety with a versatile linker, making it adaptable for various applications in chemical proteomics. The protocols outlined in this document provide a rigorous framework for its synthesis into a usable probe, its application in identifying cellular targets, and the subsequent validation of those targets. By following these guidelines, researchers can effectively harness this molecule to explore protein function and accelerate drug discovery efforts.

References

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Application Notes & Protocols: Strategic Derivatization of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic derivatization strategies for 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a versatile scaffold for medicinal chemistry and drug development. Pyrazole-containing molecules are privileged structures in pharmacology, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The subject molecule offers two orthogonal, highly tunable functional handles: a reactive 4-iodo group on the pyrazole ring and a terminal carboxylic acid. This guide details field-proven protocols for strategic modification at both sites, enabling the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties. We will explore palladium-catalyzed cross-coupling reactions at the C4-position and classical derivatization of the propanoic acid moiety. Each section elucidates the mechanistic rationale behind the chosen methodologies and provides step-by-step, validated protocols suitable for implementation in a research and development setting.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry. Its presence in blockbuster drugs such as Celecoxib (an anti-inflammatory agent) and Rimonabant (an anti-obesity drug) underscores its value as a pharmacophore.[1] Pyrazole derivatives are known to engage in critical hydrogen bonding interactions with biological targets, and their five-membered aromatic structure serves as a rigid and stable core for orienting substituents in three-dimensional space.

The specific scaffold, this compound, is an exceptionally valuable building block due to its dual functionality:

  • The 4-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[5] This site serves as a prime electrophilic partner for introducing a diverse array of substituents, including aryl, heteroaryl, alkynyl, and vinyl groups, allowing for extensive Structure-Activity Relationship (SAR) studies.

  • The Propanoic Acid Group: The terminal carboxylic acid is a versatile functional group. It can be converted into amides and esters to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[6] Furthermore, this moiety can be used to introduce new pharmacophoric elements or to attach linkers for conjugation to other molecules.

This guide is structured to address these two derivatization hubs independently, providing the theoretical basis and practical protocols for each class of transformation.

Synthesis of the Core Scaffold

While the focus of this document is derivatization, a brief overview of the synthesis of the starting material provides essential context. The synthesis is typically achieved in a three-step sequence:

  • Pyrazole Ring Formation: Condensation of pentane-2,4-dione (acetylacetone) with hydrazine hydrate provides 3,5-dimethyl-1H-pyrazole in high yield.[7]

  • Regioselective Iodination: The electron-rich C4 position of the pyrazole ring is selectively iodinated using an electrophilic iodine source, such as N-Iodosuccinimide (NIS) or iodine in the presence of an oxidant like ceric ammonium nitrate (CAN), to yield 4-iodo-3,5-dimethyl-1H-pyrazole.[8]

  • N-Alkylation and Hydrolysis: The pyrazole nitrogen is alkylated using a reagent like ethyl 3-bromopropanoate, followed by saponification of the resulting ester to yield the target carboxylic acid.

This straightforward synthesis makes the core scaffold readily accessible for extensive derivatization campaigns.

Part I: Derivatization at the 4-Iodo Position via Cross-Coupling

The C-I bond is an ideal handle for palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds. These reactions are foundational to modern drug discovery for their reliability, functional group tolerance, and broad substrate scope.

A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the iodopyrazole with a boronic acid or boronate ester.[9][10] This is arguably the most common method for introducing aromatic diversity into a lead structure.

Causality & Rationale: The reaction is driven by a palladium(0)/palladium(II) catalytic cycle. The choice of ligand (e.g., SPhos, XPhos) is critical for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination. The base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from boron to palladium.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2–1.5 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2–5 mol%), and a phosphine ligand (e.g., SPhos, 4–10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), followed by the addition of a base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Reaction: Heat the mixture to 80–120 °C and stir for 2–18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 4-aryl/heteroaryl product.[5]

Data Presentation: Representative Suzuki-Miyaura Couplings

Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O10085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O9080-92
Pyridine-3-boronic acidPdCl₂(dppf)K₃PO₄Dioxane/H₂O11070-85
Thiophene-2-boronic acidPd(OAc)₂ / XPhosK₂CO₃Toluene/H₂O10075-90

Visualization: Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_reagents Reagents cluster_process Process IodoPyrazole Iodopyrazole (Substrate) ReactionVessel 1. Combine in Degassed Solvent IodoPyrazole->ReactionVessel BoronicAcid Boronic Acid (R-B(OH)2) BoronicAcid->ReactionVessel Catalyst Pd Catalyst + Ligand Catalyst->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Heating 2. Heat (80-120 °C) under Inert Gas ReactionVessel->Heating Workup 3. Aqueous Work-up & Extraction Heating->Workup Purification 4. Chromatography Workup->Purification Product 4-Aryl-Pyrazole Product Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

B. Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira reaction couples the iodopyrazole with a terminal alkyne, creating a C(sp²)-C(sp) bond.[11] This reaction is exceptionally useful for generating rigid, linear extensions from the pyrazole core, which can act as linkers or probes into protein binding pockets.

Causality & Rationale: This reaction uniquely employs a dual catalytic system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) performs the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst that activates the alkyne, facilitating the key transmetalation step.[12] The reaction is typically run in a basic amine solvent, such as triethylamine, which also serves as the base.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a Schlenk tube, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Solvent and Reagent Addition: Add a suitable solvent (e.g., triethylamine or DMF/triethylamine) followed by the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the mixture at room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Rinse the pad with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 4-alkynylpyrazole product.[5][13]

Data Presentation: Representative Sonogashira Couplings

Alkyne PartnerPd CatalystCo-catalystBase/SolventTemp (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NRT90-98
TrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₃NRT85-95
Propargyl alcoholPd(OAc)₂ / PPh₃CuIDMF/Et₃N5075-88
1-HexynePd(PPh₃)₄CuITHF/i-Pr₂NH6080-90

Visualization: Sonogashira Catalytic Cycles

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_Complex R-Pd(II)(I)L2 Pd0->Pd_Complex Oxidative Addition Pd_Alkyne R-Pd(II)(C≡CR')L2 Pd_Complex->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Product R-C≡C-R' Pd_Alkyne->Product Reductive Elimination IodoPyrazole Iodopyrazole (R-I) Iodopyrazole Iodopyrazole Iodopyrazole->Pd_Complex CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CR' CuI->Cu_Acetylide Coordination & Deprotonation Alkyne Alkyne (H-C≡CR') Alkyne->CuI Base Base (Et3N) Base->CuI Cu_Acetylide->Pd_Complex To Pd Cycle Cu_Acetylide->CuI Regeneration

Caption: Simplified catalytic cycles in Sonogashira coupling.

C. Heck-Mizoroki Reaction: Introduction of Alkenyl Groups

The Heck reaction provides a pathway to vinyl-substituted pyrazoles by coupling the iodo-scaffold with an alkene.[14][15] This allows for the synthesis of important intermediates that can be further functionalized (e.g., via hydrogenation, epoxidation, or dihydroxylation).

Causality & Rationale: The mechanism involves oxidative addition of the iodopyrazole to a Pd(0) center, followed by migratory insertion of the alkene into the palladium-carbon bond. The final product is released via a β-hydride elimination step, which regenerates the Pd catalyst.[16] The choice of base and ligand is crucial for efficiency and for controlling the regioselectivity of the alkene insertion.

Experimental Protocol: General Procedure for Heck-Mizoroki Reaction

  • Reagent Preparation: In a sealable pressure tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and optionally a ligand (e.g., P(OEt)₃, 10 mol%).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Solvent and Base Addition: Add a polar aprotic solvent (e.g., DMF or acetonitrile) and a base (e.g., triethylamine, 2.0 equiv.).

  • Reaction: Seal the tube tightly and heat to 80–140 °C for 12–24 hours.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude material via column chromatography to isolate the 4-alkenylpyrazole product.[14]

Part II: Derivatization of the Propanoic Acid Side Chain

The carboxylic acid moiety is a classic handle for modifying a drug candidate's properties. Esterification can create prodrugs that improve bioavailability, while amidation can introduce new hydrogen bonding groups and build molecular complexity.

A. Esterification: Modulating Lipophilicity and Creating Prodrugs

Esterification converts the carboxylic acid into an ester. This transformation masks the polar acidic group, generally increasing the compound's lipophilicity and potentially improving its ability to cross cell membranes.

Causality & Rationale (Fischer Esterification): This acid-catalyzed equilibrium reaction involves the nucleophilic attack of an alcohol on the protonated carbonyl carbon of the carboxylic acid.[17] The reaction is driven to completion by using a large excess of the alcohol or by removing the water that is formed as a byproduct, typically with a Dean-Stark apparatus.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a large excess of the desired alcohol (which also serves as the solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).

  • Reaction: Heat the mixture to reflux for 4–24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary to yield the pure ester.[18]

Visualization: Ester and Amide Formation Pathways

Carboxylic_Acid_Derivatization cluster_ester Esterification cluster_amide Amidation Start Pyrazole-Propanoic Acid (R-COOH) Ester Ester (R-COOR') Start->Ester R'-OH, H+ (cat.) Reflux AcylChloride Acyl Chloride (R-COCl) Start->AcylChloride SOCl2 or (COCl)2 Amide Amide (R-CONR'R'') Start->Amide HNR'R'', Coupling Agent (e.g., HATU, EDC) AcylChloride->Amide HNR'R'' Base

Sources

Application Notes and Protocols for 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. As a specialized heterocyclic compound, likely utilized in targeted research and drug development, understanding its chemical nature is paramount for ensuring experimental integrity and personnel safety. These protocols are designed for researchers, scientists, and professionals in drug development, synthesizing technical data with practical, field-proven insights.

Introduction: The Scientific Context of an Iodinated Pyrazole

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an iodine atom onto the pyrazole ring, as seen in this compound, can significantly modulate a molecule's physicochemical properties. The iodine atom can increase lipophilicity, potentially enhancing membrane permeability, and can act as a strong halogen bond donor, which may improve binding affinity and selectivity to biological targets.[1]

The propanoic acid moiety introduces a carboxylic acid functional group, which can be leveraged for various chemical modifications, such as esterification or amidation, and can also influence the compound's solubility and pharmacokinetic profile.[2] Given the potential for this compound to be used in sensitive biological assays or as a precursor for more complex molecules, meticulous handling and storage are critical to prevent degradation and ensure reproducible results.

Compound Profile and Physicochemical Properties

While specific experimental data for this compound is not widely available, we can infer its properties from its structural components and data from similar molecules.

PropertyEstimated Value/InformationSource/Basis for Estimation
Molecular Formula C₈H₁₁IN₂O₂Calculated from structure
Molecular Weight 306.09 g/mol Calculated from structure
Appearance Likely a white to off-white crystalline solidBased on similar pyrazole derivatives[3]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water.General solubility of similar organic acids and pyrazole compounds.
pKa Estimated to be in the range of 4-5 for the carboxylic acid.Typical pKa for a propanoic acid moiety.
Stability Potentially sensitive to light and strong oxidizing agents. The C-I bond can be susceptible to cleavage.General stability of iodo-aromatic compounds.

Hazard Identification and Safety Precautions

No specific Safety Data Sheet (SDS) is available for this compound. Therefore, a conservative approach to safety is mandatory, treating the compound as potentially hazardous. The hazard profile is inferred from the non-iodinated parent compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, which is known to be harmful if swallowed, and to cause skin and eye irritation.[4]

GHS Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment lab_coat Flame-retardant Lab Coat gloves Nitrile Gloves (inspect before use) lab_coat->gloves Don goggles Chemical Splash Goggles (ANSI Z87.1 certified) gloves->goggles Wear face_shield Face Shield (when handling larger quantities or splashes are possible) goggles->face_shield Consider for splash risk end Safe Handling Achieved goggles->end face_shield->end start Entering the Laboratory start->lab_coat Always wear

Caption: Standard PPE workflow for handling the compound.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][6]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

Storage and Stability Protocols

The long-term stability of this compound is crucial for the reliability of experimental results. The presence of the iodo-substituent and the carboxylic acid group dictates the optimal storage conditions.

Recommended Storage Conditions
ParameterConditionRationale
Temperature 2-8 °CRefrigeration slows down potential degradation pathways.[3][5]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation. Particularly important for long-term storage.
Light Amber vial or store in the darkThe carbon-iodine bond can be light-sensitive, leading to decomposition.
Container Tightly sealed, chemically resistant glass vialPrevents moisture absorption and contamination.
Location Store in a dry, well-ventilated area away from incompatible materials.[6][7]Prevents accidental reactions.
Incompatible Materials
  • Strong Oxidizing Agents: Can react with the pyrazole ring or the propanoic acid side chain.

  • Strong Bases: Will deprotonate the carboxylic acid, forming a salt. This may be desirable for solubilization but should be considered during storage.

  • Strong Acids: While generally stable, prolonged exposure to strong acids at elevated temperatures could potentially lead to degradation.

Handling and Experimental Protocols

Protocol for Weighing and Preparing Stock Solutions
  • Preparation: Before handling, ensure all necessary PPE is donned and the chemical fume hood is operational. Place a weigh boat on an analytical balance and tare.

  • Dispensing: Using a clean, dry spatula, carefully transfer the desired amount of the solid compound to the weigh boat inside the fume hood. Avoid creating dust.[5]

  • Transfer: Transfer the weighed solid to an appropriate volumetric flask.

  • Dissolution: Add a small amount of the desired solvent (e.g., DMSO) to the flask. Gently swirl to dissolve the solid. Sonication may be used to aid dissolution if necessary.

  • Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Storage of Solution: If not for immediate use, store the stock solution in a tightly sealed, amber vial at -20°C or -80°C to maximize stability.

Solution_Prep_Workflow start Start: Prepare Stock Solution weigh Weigh Solid in Fume Hood start->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve vortex Vortex/Sonicate to Ensure Homogeneity dissolve->vortex aliquot Aliquot into Amber Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing and storing stock solutions.

Considerations for Use in Biological Assays
  • Solvent Effects: When using solvents like DMSO for stock solutions, be mindful of the final concentration in your assay. High concentrations of DMSO can be toxic to cells. A final concentration of <0.5% is generally recommended.

  • pH: The carboxylic acid moiety means the charge state of the molecule will be pH-dependent. In physiological buffers (pH ~7.4), the compound will be deprotonated and negatively charged. This can affect cell permeability and interaction with targets.

  • Light Exposure: During assays, minimize the exposure of the compound to direct light to prevent potential photodegradation.

Waste Disposal

All waste containing this compound, both solid and in solution, should be treated as hazardous chemical waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5]

Conclusion

The handling and storage of this compound require a meticulous and cautious approach due to the limited availability of specific safety and stability data. By adhering to the protocols outlined in this document, researchers can ensure the integrity of their experiments, the longevity of the compound, and a safe laboratory environment. The principles of working in a well-ventilated area, using appropriate PPE, and employing proper storage conditions are paramount.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 168806586, 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3131824, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. Retrieved from [Link].

  • Shaikh, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link].

  • Kārkliņa, D., & Turks, M. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Retrieved from [Link].

  • Kumar, D., & Panghal, A. (2026). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Retrieved from [Link].

  • DC Fine Chemicals (2024). Safety Data Sheet. Retrieved from [Link].

  • AA Blocks (2025). Safety Data Sheet. Retrieved from [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. As Senior Application Scientists, we aim to move beyond simple protocols, explaining the causality behind experimental choices to empower you to troubleshoot and enhance your reaction yields effectively.

The synthesis of this molecule is typically achieved in three primary stages:

  • Formation of the Pyrazole Core: Synthesis of 3,5-dimethyl-1H-pyrazole.

  • Electrophilic Iodination: Introduction of iodine at the C4 position of the pyrazole ring.

  • N-Alkylation and Hydrolysis: Aza-Michael addition to an acrylate ester followed by saponification to yield the final carboxylic acid.

This guide is structured to address specific issues you may encounter at each of these critical stages.

Overall Synthetic Workflow

Below is a general overview of the synthetic pathway.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Iodination cluster_2 Step 3: N-Alkylation & Hydrolysis A Acetylacetone + Hydrazine Hydrate B 3,5-Dimethyl-1H-pyrazole A->B Condensation (e.g., MeOH, exothermic) C 4-Iodo-3,5-dimethyl-1H-pyrazole B->C Iodinating Agent (e.g., I2/H2O2) D Ethyl 3-(4-iodo-3,5-dimethyl- 1H-pyrazol-1-yl)propanoate C->D Aza-Michael Addition (e.g., Ethyl Acrylate, Base) E Final Product: 3-(4-iodo-3,5-dimethyl- 1H-pyrazol-1-yl)propanoic acid D->E Ester Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: Overall synthetic pathway for the target molecule.

Section 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

This initial step involves the condensation of pentane-2,4-dione (acetylacetone) with hydrazine hydrate. It is a well-established, high-yielding reaction but requires careful temperature control.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction? A1: This is a classic Paal-Knorr pyrazole synthesis. It involves the reaction of a 1,3-dicarbonyl compound (acetylacetone) with a hydrazine, leading to a double condensation and subsequent cyclization to form the aromatic pyrazole ring.

Q2: Why is the reaction often exothermic? A2: The condensation reaction between the carbonyl groups of acetylacetone and the nucleophilic hydrazine is highly favorable and releases significant heat.[1] It is crucial to control this exotherm to prevent side reactions and ensure safety, typically by slow addition of one reagent to the other at a reduced temperature (e.g., 0-10 °C).

Q3: Can other solvents be used besides methanol or ethanol? A3: While alcohols are common, the reaction can also be performed in water, sometimes with an acid catalyst like glacial acetic acid.[2] The choice of solvent can influence the reaction rate and the ease of product isolation. Water is a greener and cheaper solvent alternative.[2]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low Yield or Impure Product 1. Runaway Reaction: The reaction temperature was not adequately controlled, leading to side-product formation. 2. Incomplete Reaction: Insufficient reaction time or temperature after the initial addition.1. Control Temperature: Add the hydrazine hydrate dropwise to the acetylacetone solution in an ice bath to maintain the temperature below 25-30 °C. 2. Ensure Completion: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion. Monitor via TLC.
Product is an Oil, Not a Solid 1. Residual Solvent: Methanol, ethanol, or water may still be present. 2. Presence of Impurities: Side products may be acting as a eutectic impurity, lowering the melting point.1. Thorough Drying: Ensure the product is dried thoroughly under vacuum. If an oil persists, attempt to triturate with a non-polar solvent like cold hexanes to induce crystallization. 2. Purification: Recrystallize the product from an appropriate solvent system (e.g., water, ethanol/water, or toluene) to remove impurities.

Section 2: Iodination of 3,5-Dimethyl-1H-pyrazole

This step is a regioselective electrophilic aromatic substitution at the C4 position, which is the most electron-rich and sterically accessible position on the 3,5-dimethylpyrazole ring. The choice of iodinating agent and conditions is critical for high yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is an oxidizing agent like H₂O₂ or HIO₄ often used with I₂? A1: Molecular iodine (I₂) itself is not a very strong electrophile. An oxidizing agent is used to oxidize I₂ in situ to a more potent electrophilic iodine species (e.g., I⁺ or its equivalent), which is then attacked by the electron-rich pyrazole ring.[3] This greatly accelerates the reaction rate.

Q2: What are the advantages of using a system like I₂/H₂O₂ in water? A2: This system is considered a "green" chemistry approach.[3] The only byproduct is water, avoiding the use of harsh organic solvents or heavy metal oxidants. The reaction can often be performed at room temperature with good to excellent yields.[3]

Q3: Can I use N-iodosuccinimide (NIS)? A3: Yes, NIS is a common and effective electrophilic iodinating agent for electron-rich heterocycles. It is often used in solvents like acetonitrile or DMF. The choice between NIS and an oxidative iodine system may depend on substrate compatibility, cost, and desired workup procedure.

Comparison of Common Iodination Systems
Reagent System Solvent Typical Conditions Advantages Potential Issues Reference
I₂ / H₂O₂ WaterRoom Temp, 2-24 hGreen, simple workup, high atom economy.Can be slow; requires careful control of H₂O₂ stoichiometry.[3]
I₂ / HIO₄ Water25-50 °CFast and effective. Additives like silica gel can be crucial.Requires heating; periodic acid is a strong oxidizer.[4]
I₂ / CAN AcetonitrileRefluxMild oxidant, highly regioselective for some substrates.Requires organic solvent and heating; CAN can be expensive.[5]
NIS CH₃CN or DMFRoom Temp or mild heatEasy to handle solid reagent, predictable reactivity.Stoichiometric succinimide byproduct must be removed.N/A
Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Ineffective Iodinating Species: The oxidizing agent was not activated or was insufficient. 2. Low Temperature: Reaction is too slow at the chosen temperature. 3. Acidic pH: In some systems, a highly acidic medium can protonate the pyrazole, deactivating it towards electrophilic attack.1. Check Reagents: Ensure the H₂O₂ or other oxidant is not from an old, decomposed stock. Use the correct stoichiometry (e.g., ~0.6 equiv H₂O₂ for 0.5 equiv I₂).[3] 2. Increase Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. 3. Adjust pH: If applicable, ensure the pH is not overly acidic. Some protocols may benefit from a buffer.
Formation of Multiple Spots on TLC (Side Products) 1. Over-Iodination: While unlikely at the C4 position, harsh conditions could lead to other reactions. 2. Decomposition: The starting material or product may be unstable under the reaction conditions. 3. Ring Opening/Oxidation: Use of excessively strong oxidizing conditions.1. Reduce Stoichiometry: Use a slight excess of the pyrazole relative to the iodinating agent. 2. Milder Conditions: Perform the reaction at a lower temperature for a longer time. 3. Choose a Milder System: Switch from a strong oxidative system (like HIO₄) to a milder one (like NIS or I₂/H₂O₂).

Section 3: N-Alkylation and Ester Hydrolysis

This two-part stage first involves an aza-Michael addition of the 4-iodopyrazole to an acrylate ester, followed by hydrolysis to the target carboxylic acid. Regioselectivity and reaction control are paramount here.

Caption: Base-catalyzed Aza-Michael addition mechanism.
Frequently Asked Questions (FAQs)

Q1: Why is a base required for the Michael addition? A1: A base is required to deprotonate the N-H of the pyrazole ring, forming the pyrazolate anion.[6] This anion is a much stronger nucleophile than the neutral pyrazole and will readily attack the electron-deficient β-carbon of the acrylate ester.[7]

Q2: How do I control N1 vs. N2 regioselectivity? A2: For 3,5-dimethylpyrazole, the two nitrogen atoms (N1 and N2) are equivalent due to tautomerism. Once iodinated at C4, they remain equivalent. Therefore, regioselectivity is not an issue in this specific synthesis, and only one N-alkylated product is formed. For unsymmetrical pyrazoles, this is a significant challenge often controlled by steric hindrance or the choice of base and solvent.[6][8]

Q3: What are the best conditions for the final ester hydrolysis? A3: Saponification using a base like sodium hydroxide or lithium hydroxide in a mixture of water and an alcohol (e.g., ethanol or methanol) is most common. The reaction is typically heated to reflux to ensure complete conversion. Acid-catalyzed hydrolysis is also possible but can sometimes lead to side reactions, including potential deiodination under harsh conditions.[9]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Michael Addition Fails or is Sluggish 1. Base is too weak: Incomplete deprotonation of the pyrazole. Carbonate bases (K₂CO₃, Cs₂CO₃) are common, but may be insufficient. 2. Solvent is inappropriate: The solvent must be able to dissolve the pyrazolate salt. 3. Low Temperature: Reaction rate is too slow.1. Use a Stronger Base: Switch from K₂CO₃ to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure anhydrous conditions when using hydrides.[6] 2. Change Solvent: Switch to a more polar aprotic solvent like DMF or DMSO, which are excellent for promoting SN2-type and Michael reactions. 3. Increase Temperature: Heat the reaction, for instance, to 60-80 °C, and monitor progress by TLC or LC-MS.
Formation of Dialkylated Byproduct 1. Excess Alkylating Agent: Using too much ethyl acrylate. 2. High Concentration: High concentration can favor side reactions.1. Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the ethyl acrylate. 2. Slow Addition: Add the ethyl acrylate dropwise to the mixture of the pyrazole and base to keep its instantaneous concentration low.
Incomplete Ester Hydrolysis 1. Insufficient Base or Water: Not enough hydroxide to drive the reaction to completion. 2. Steric Hindrance: The ester group may be somewhat hindered. 3. Product Precipitation: The carboxylate salt may precipitate from the organic solvent, halting the reaction.1. Increase Equivalents: Use a larger excess of NaOH or LiOH (e.g., 3-5 equivalents). Ensure sufficient water is present for the hydrolysis. 2. Increase Time/Temp: Extend the reflux time until TLC analysis shows complete consumption of the starting ester. 3. Improve Solubility: Add more co-solvent (EtOH, MeOH, or THF) to keep all species in solution during the reaction.
Deiodination During Hydrolysis 1. Harsh Conditions: Prolonged heating at high temperatures or strongly acidic conditions can sometimes lead to deiodination.[9]1. Milder Conditions: Use milder basic conditions (e.g., LiOH at a lower temperature for a longer time) instead of NaOH at high reflux. Avoid strong acid for hydrolysis. 2. Monitor Reaction: Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

General Troubleshooting Logic

If you are experiencing a low overall yield, use the following decision tree to identify the problematic step.

G A Low Overall Yield of Final Product B Analyze crude product by LC-MS or NMR. Is the main component the unreacted ester intermediate? A->B C Analyze the ester intermediate. Is it pure 4-iodo-pyrazole ester? B->C No E Problem is in the final Hydrolysis step. (See Section 3 Troubleshooting) B->E Yes D Analyze the iodinated pyrazole starting material. Is it pure? C->D Yes F Problem is in the N-Alkylation (Michael) step. (See Section 3 Troubleshooting) C->F No G Problem is in the Iodination step. (See Section 2 Troubleshooting) D->G No H Problem is in the initial Pyrazole Synthesis step. (See Section 1 Troubleshooting) D->H Yes

Caption: A decision tree for troubleshooting low overall yield.

References

  • Ghahremanzadeh, R., et al. (2011). A Simple Method for Iodination of Heterocyclic Compounds Using HIO4/NaCl/Silica Gel/H2SO4 in Water. ResearchGate. Available at: [Link]

  • MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Wang, Y., et al. (2021). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. ResearchGate. Available at: [Link]

  • Slugovc, C., et al. (2018). Conversions after given time of the aza‐Michael addition of 1 and 2 to... ResearchGate. Available at: [Link]

  • Schmermund, L., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • Das, T., et al. (2022). Catalyst and base free aza-Michael addition reaction: Synthesis of poly-substituted 4-pyrazole based benzopyrans. ScienceDirect. Available at: [Link]

  • Nobre, C. P., et al. (2014). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. Available at: [Link]

  • Choi, H. (2023). Pyrazole iodination. Chemistry Stack Exchange. Available at: [Link]

  • Vasilevskij, S.F., et al. (1985). Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. Available at: [Link]

  • Hranjec, M., et al. (2016). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2004). Method for preparing 3.5-dimethylpyrazole. Google Patents.
  • Rakhimova, S. A., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI. Available at: [Link]

  • Google Patents. (2015). 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Varma, R. S., & Kumar, D. (1999). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. Available at: [Link]

  • Yadav, J. S., et al. (2004). Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. Available at: [Link]

  • Reddy, T. S., et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

Sources

Technical Support Center: Purification of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar iodinated pyrazole derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.

Purification Overview & Strategy

The purification of this compound typically involves standard organic chemistry techniques. The choice of method depends on the scale of the synthesis and the nature of the impurities. The general workflow involves an initial workup to remove inorganic salts and highly polar impurities, followed by a more rigorous purification technique such as recrystallization or column chromatography.

dot

Caption: Generalized purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield After Workup

Q: I've completed the synthesis and the initial aqueous workup, but after removing the solvent, I have very little or no solid product. What could have gone wrong?

A: This is a common and frustrating issue that can stem from several factors during the workup process. Here’s a systematic approach to troubleshooting:

  • Check the Aqueous Layer: Your product, being a carboxylic acid, can have significant solubility in the aqueous layer, especially if the pH is not acidic enough.

    • Causality: At neutral or basic pH, the carboxylic acid will be deprotonated to its carboxylate form, which is highly water-soluble.

    • Troubleshooting Step: Before discarding the aqueous layer, acidify it with 1M HCl to a pH of 2-3.[1] If your product is present, it should precipitate out as a solid. You can then collect this by vacuum filtration.[1]

    • Pro-Tip: Always check the pH of the aqueous layer during extraction. For carboxylic acids, ensure the aqueous phase is acidic to keep the product in its neutral, more organic-soluble form.

  • Product Volatility: While this specific compound is not highly volatile, some smaller organic molecules can be lost during rotary evaporation if the vacuum is too high or the bath temperature is excessive.

    • Troubleshooting Step: Check the solvent collected in the rotovap trap for any signs of your product.[2][3]

  • Incomplete Reaction: The issue might lie in the synthesis itself.

    • Troubleshooting Step: Before the workup, it's crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] This will confirm if the starting material has been consumed and if the desired product has been formed.

  • Emulsion Formation: During liquid-liquid extraction, a stable emulsion can form between the organic and aqueous layers, trapping your product.

    • Causality: Emulsions are common when there are surfactants or fine solid particles at the interface.

    • Troubleshooting Step: To break an emulsion, you can try adding brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase, or filtering the entire mixture through a pad of Celite.[2]

Issue 2: Persistent Colored Impurities

Q: My isolated product is a yellow or brownish solid, not the expected white or off-white crystals. How can I remove these colored impurities?

A: Colored impurities in iodination reactions often stem from residual iodine or side products.

  • Residual Iodine: Elemental iodine (I₂) is a common source of color.

    • Causality: Insufficient quenching of the reaction.

    • Troubleshooting Step: During the workup, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[2][4][5] This reduces the iodine to colorless iodide ions.

  • Chromatographic Purification: If the color persists after the thiosulfate wash, it is likely due to colored organic byproducts.

    • Technique: Flash column chromatography on silica gel is highly effective for removing such impurities.[4][5][6]

    • Solvent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often successful. The less polar colored impurities will elute first, followed by your more polar product.

  • Recrystallization with Charcoal: If recrystallization is your chosen method, activated charcoal can be used to remove colored impurities.

    • Causality: Activated charcoal has a high surface area and can adsorb large, colored organic molecules.[7]

    • Procedure: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. Use it sparingly, as it can also adsorb your product, leading to lower yields.[7]

Issue 3: Difficulty with Recrystallization

Q: I'm trying to recrystallize my product, but it's "oiling out" or not crystallizing at all. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[7] This is often due to a high concentration of impurities or an inappropriate solvent choice.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8]

    • Troubleshooting Step: Experiment with different solvents or solvent mixtures. For a carboxylic acid like this, solvents like ethanol, methanol, acetone, or mixtures with water could be effective.[8][9]

Solvent SystemRationale
Ethanol/WaterGood for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a few more drops of ethanol to clarify.
Acetone/HexaneDissolve in a minimum of hot acetone and add hexane until persistent cloudiness is observed.
  • Addressing Oiling Out:

    • Re-heat and Dilute: If the product oils out, re-heat the solution until it becomes clear again and add more of the "good" solvent to increase the solubility. Then, allow it to cool more slowly.[7]

    • Slow Cooling: Rapid cooling can lead to precipitation rather than crystallization.[7] Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can initiate crystallization. Alternatively, adding a tiny seed crystal of the pure product can induce crystallization.

Issue 4: Product Identification and Purity Assessment

Q: How can I be sure that my purified product is indeed this compound and what is its purity?

A: A combination of spectroscopic and analytical techniques is essential for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.

    • Expected ¹H NMR Signals: You should see signals corresponding to the two methyl groups on the pyrazole ring, the protons of the propanoic acid chain, and the single proton on the pyrazoline ring.

    • Expected ¹³C NMR Signals: The spectrum should show distinct peaks for the carbons of the pyrazole ring (including the carbon bearing the iodine), the methyl groups, the propanoic acid chain, and the carbonyl carbon.

  • Mass Spectrometry (MS): This technique provides the molecular weight of your compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.

    • Key Peaks: Look for a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-H stretches for the alkyl groups.[9][10]

  • Purity Assessment:

    • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities will typically cause the melting point to be depressed and broadened.

    • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. A pure compound will show a single major peak.

    • Elemental Analysis: This provides the percentage composition of C, H, and N, which can be compared to the theoretical values for your compound's molecular formula.[10]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect from the synthesis of this compound?

A1: Common impurities can include:

  • Unreacted Starting Materials: Such as 3,5-dimethylpyrazole and the alkylating agent.

  • Regioisomers: If the starting pyrazole is unsymmetrical, you might get isomeric products.

  • Di-iodinated Products: Over-iodination can lead to the formation of di-iodo-pyrazole derivatives.

  • Byproducts from Side Reactions: Depending on the specific synthetic route, other byproducts may form.

Q2: What is the best way to store the purified this compound?

A2: Iodinated organic compounds can be sensitive to light and air over long periods. It is best to store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere (like nitrogen or argon) and in a cool, dark place.

Q3: Can I use an alternative to column chromatography for purification?

A3: Yes, besides recrystallization, preparative Thin Layer Chromatography (prep-TLC) can be used for small-scale purifications. For larger scales, if the product is a solid, recrystallization is often the most efficient method.[8]

Q4: My NMR spectrum looks complex, with more peaks than expected. What does this indicate?

A4: A complex NMR spectrum with extra peaks usually indicates the presence of impurities or a mixture of isomers. It's important to carefully analyze the coupling patterns and chemical shifts to identify the structures of the different components. Comparing your spectrum to literature data for similar compounds can be very helpful.

References

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discoveracs.org. Available at: [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC - PubMed Central. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

  • Troubleshooting: The Workup. Department of Chemistry : University of Rochester. Available at: [Link]

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
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  • Synthesis of pyrazoles and 4-iodopyrazoles via electrophilic... ResearchGate. Available at: [Link]

  • WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available at: [Link]

  • Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Open Research@CSIR-NIScPR. Available at: [Link]

  • 1500423-31-3 | 3-(4-iodo-1H-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxamide. AA Blocks. Available at: [Link]

  • 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. PubChem. Available at: [Link]

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | C8H12N2O2 | CID 3131824. PubChem. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst. PubMed. Available at: [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Available at: [Link]

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Technical Support Center: 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you overcome common solubility challenges and ensure the successful integration of this compound into your experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: Why is my compound, this compound, poorly soluble in aqueous buffers like PBS at neutral pH?

A1: The poor aqueous solubility is due to the molecule's chemical structure. It contains a large, relatively nonpolar iodinated pyrazole ring system. The key to its solubility behavior is the terminal propanoic acid group. Carboxylic acids are weak acids; in their protonated (neutral) form at acidic or neutral pH, they are significantly less soluble in water.[1][2] To achieve aqueous solubility, the pH of the solution must be raised above the compound's pKa to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[3][4]

Q2: What is the pKa of this compound, and why is it important?

A2: While the exact pKa of this specific molecule is not published, the pKa of the parent propanoic acid is approximately 4.87.[1][5][6] The substituted pyrazole ring may slightly alter this value, but it provides a crucial starting point. The pKa is the pH at which the compound is 50% in its neutral acid form and 50% in its charged salt (conjugate base) form.[5][6] Knowing this allows you to manipulate the pH to control the charge state and, therefore, the solubility of the molecule. For significant aqueous solubility, the pH should be adjusted to at least 1.5 to 2 units above the pKa.

Q3: What is a good initial solvent to try for creating a high-concentration stock solution?

A3: For creating a primary stock solution, polar aprotic organic solvents are the recommended starting point. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices. These solvents can effectively solvate the large, complex structure of the molecule. For many biological assays, dissolving compounds in DMSO is a standard procedure.[7][8]

Q4: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What happened?

A4: This is a common issue for poorly soluble compounds and is often due to the final concentration of the compound in the aqueous buffer exceeding its thermodynamic solubility limit.[8] Even though DMSO keeps it solubilized at high concentrations, upon significant dilution into an aqueous system, the compound may crash out. Strategies to overcome this include optimizing the dilution protocol, lowering the final assay concentration, or increasing the pH of the final aqueous buffer.[8]

Q5: Can I use sonication or heat to help dissolve the compound?

A5: Yes, these physical methods can be effective. Gentle warming (e.g., 37-40°C) and sonication can help overcome the activation energy required for dissolution by breaking down the crystal lattice of the solid compound.[9] However, use these methods with caution. Prolonged or excessive heating can potentially degrade the compound. Always start with short durations and check for visual clarity.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic, step-by-step approach to resolving solubility issues with this compound.

Understanding the Molecule: The Root of the Problem

The structure of this compound presents a classic solubility challenge: a large, hydrophobic core (the iodinated dimethyl-pyrazole) paired with a single, ionizable functional group (the propanoic acid). This duality means its solubility is highly dependent on the solvent environment and pH.

Visualizing the pH-Dependent Solubility

The equilibrium between the insoluble protonated form and the soluble deprotonated (anionic) form is central to managing its aqueous solubility.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Insoluble R-COOH (Protonated, Insoluble Form) Soluble R-COO⁻ + H⁺ (Deprotonated, Soluble Salt Form) Insoluble->Soluble Add Base (e.g., NaOH) Increases pH Soluble->Insoluble Add Acid (e.g., HCl) Decreases pH

Caption: pH-dependent equilibrium of the carboxylic acid.

Systematic Troubleshooting Workflow

Follow this workflow to methodically address solubility challenges.

G start Start: Compound Fails to Dissolve q_solvent Is the target solvent aqueous or organic? start->q_solvent organic_path Organic Solvent Path q_solvent->organic_path Organic aqueous_path Aqueous Buffer Path q_solvent->aqueous_path Aqueous screen_solvents Step 1: Screen Polar Aprotic Solvents (DMSO, DMF, NMP) organic_path->screen_solvents check_ph Step A: Check Buffer pH Is pH > 6.5? aqueous_path->check_ph try_protic Step 2: Try Polar Protic Solvents (Ethanol, Methanol) screen_solvents->try_protic If insoluble use_aids Step 3: Use Physical Aids (Vortex, Sonicate, Gentle Heat) try_protic->use_aids If still insoluble success Success: Compound Dissolved use_aids->success If soluble fail Consult Further: Consider salt formation or formulation strategies use_aids->fail If insoluble adjust_ph Step B: Adjust pH Add 0.1M NaOH dropwise Target pH 7.5 - 8.5 check_ph->adjust_ph No use_cosolvent Step C: Use Co-solvent Prepare concentrated stock in DMSO, then dilute into basic buffer check_ph->use_cosolvent Yes, but precipitates adjust_ph->use_aids use_cosolvent->success

Caption: Systematic workflow for troubleshooting solubility.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Organic Stock Solution

This protocol is for creating a master stock solution for serial dilutions.

  • Weigh Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-30 mM).

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Physical Aids (If Necessary): If the solid is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming in a 37°C water bath for 5 minutes can also be applied.

  • Final Check: Visually inspect the solution against a light source to ensure there are no suspended particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[8]

Protocol 2: Preparation of a Solubilized Aqueous Solution via pH Adjustment

This protocol is for preparing a working solution directly in an aqueous buffer.

  • Weigh Compound: Accurately weigh the compound into a suitable container.

  • Buffer Addition: Add the desired volume of your target aqueous buffer (e.g., PBS, TRIS). The compound will likely exist as a suspension.

  • pH Monitoring: Place a calibrated pH probe into the suspension.

  • Base Titration: While stirring, add a low-molarity solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise. Monitor the pH and the clarity of the solution.

  • Dissolution Point: As the pH rises above ~6.5-7.0, you should observe the solid beginning to dissolve. Continue adding base until the solution is completely clear. The target pH should ideally be between 7.4 and 8.5 for most biological applications.

  • Final pH Adjustment: If you overshoot the target pH, you can back-titrate carefully with a dilute acid (e.g., 0.1 M HCl).

  • Sterilization: If required, sterile-filter the final solution through a 0.22 µm filter.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesSuitability for Stock SolutionNotes
Polar Aprotic DMSO, DMF, NMPExcellent Recommended first choice for high-concentration stocks.[7]
Polar Protic Ethanol, MethanolGood Can be effective but may have lower solubilizing power than DMSO for this compound.
Aqueous (Basic) PBS + NaOH (pH > 7.4)Good (Working Solution) Ideal for direct use in assays but not for high-concentration stocks.
Nonpolar Toluene, HexanePoor Unlikely to be effective due to the polar carboxylic acid group.

References

  • Fiveable. Propanoic Acid Definition - Organic Chemistry Key Term.
  • Al-Obaidi, H., & Al-badri, Z. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Brainly. (2020). The pKa of propanoic acid (propionic acid), CH3CH2COOH, is 4.87. Consider an.
  • Tung, L. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • National Center for Biotechnology Information. 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid.
  • Quora. (2017).
  • Creative Proteomics.
  • Di L., & Kerns E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Reddit. (2012). Why is the pKa of butanoic acid lower than the pKa of propanoic acid?
  • Brainly. (2024). The solubility of compounds containing the carboxylic acid group can be increased by reaction with: A).
  • Valente, A. S., et al. (2019).
  • Kalgutkar, A. S., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1014-1019.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Sharma, D., et al. (2016). Techniques to improve the solubility of poorly soluble drugs.
  • He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(9), 3749-3774.
  • Saffoon, N., et al. (2021).
  • National Center for Biotechnology Information. 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.
  • Cheméo. Chemical Properties of Propanoic acid, 3-iodo- (CAS 141-76-4).
  • Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes.
  • IntechOpen. (2022).
  • Wikipedia. Propionic acid.
  • Mokhtar, H., & Soliman, R. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-651.
  • Karchava, A. V., et al. (2020). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 25(23), 5589.
  • RSC Publishing.
  • BLDpharm. 2102675-42-1|(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl).

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Technical Support Center: Stability of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As your Senior Application Scientist, I have structured this guide to not only provide protocols but to also explain the scientific reasoning behind them, ensuring the integrity and success of your research.

Introduction: Understanding the Molecule

This compound is a multifaceted molecule with a pyrazole core, an iodinated aromatic ring, and a propanoic acid side chain. Each of these components contributes to its chemical properties and potential stability concerns. The carbon-iodine bond is known to be the least stable among carbon-halogen bonds, making it susceptible to degradation.[1] The pyrazole ring, while generally stable, can be subject to degradation under harsh conditions. The propanoic acid moiety introduces solubility and pH-dependent characteristics. This guide will help you navigate the potential stability challenges associated with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned a yellow-brown color. What is causing this?

A1: The discoloration is likely due to the degradation of the compound and the formation of molecular iodine (I₂).[1] The carbon-iodine (C-I) bond on the pyrazole ring is susceptible to cleavage, especially when exposed to light, heat, or certain chemical conditions.[1] This process, known as deiodination, releases iodide ions which can be oxidized to form colored iodine species.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: Several factors can contribute to the degradation of this compound:

  • Light Exposure: The C-I bond can be cleaved by photolysis.[1] Storing solutions in amber vials or in the dark is crucial.

  • Elevated Temperature: Heat can provide the energy to break the C-I bond and accelerate other degradation reactions.[1]

  • pH: Both highly acidic and alkaline conditions can catalyze the degradation of the molecule. The pyrazole ring's stability can be pH-dependent, and the carboxylic acid group's ionization state will change with pH, potentially influencing reaction pathways.

  • Oxidizing Agents: The presence of oxidizing agents can promote the formation of I₂ from any released iodide, leading to discoloration and further degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways, while certain organic solvents might contain impurities that catalyze degradation.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure the stability of your solutions, we recommend the following storage conditions:

  • Protect from Light: Always store solutions in amber glass vials or wrap clear vials in aluminum foil.

  • Control Temperature: For short-term storage (days), refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For highly sensitive applications or long-term storage of the solid compound, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • pH Control: If possible, buffer the solution to a pH where the compound is most stable, which should be determined experimentally. A starting point would be a slightly acidic to neutral pH range.

Q4: How can I prepare a stock solution of this compound?

A4: The propanoic acid moiety suggests that the compound's solubility will be pH-dependent.

  • For organic solvents: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are common choices for creating high-concentration stock solutions.

  • For aqueous solutions: The compound is a carboxylic acid and will be more soluble in aqueous solutions at a pH above its pKa. You can facilitate dissolution in aqueous buffers by adding a small amount of base (e.g., NaOH or a basic buffer) to deprotonate the carboxylic acid. Start with a slightly basic pH and adjust as needed. Always use high-purity solvents and degas aqueous solutions to remove dissolved oxygen.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram (e.g., HPLC) Degradation of the compound.1. Prepare fresh solutions and re-analyze immediately. 2. Compare the chromatogram of a freshly prepared sample with an aged sample. 3. Perform a forced degradation study (see protocol below) to identify potential degradation products.
Poor reproducibility of experimental results Instability of the compound under experimental conditions.1. Review your experimental protocol for potential stressors (e.g., prolonged exposure to light, high temperatures, extreme pH). 2. Prepare fresh solutions for each experiment. 3. Evaluate the stability of the compound in your specific experimental buffer and at the working temperature.
Loss of biological activity Degradation of the active compound.1. Confirm the purity and integrity of your compound using an analytical method like HPLC or LC-MS before each experiment. 2. If degradation is confirmed, modify the experimental conditions to minimize it (e.g., work under low-light conditions, on ice).
Precipitation of the compound from solution Poor solubility or pH shift.1. Check the pH of the solution. The protonated carboxylic acid is likely less soluble in aqueous media. 2. Consider using a co-solvent (e.g., a small percentage of DMSO) if compatible with your experiment. 3. Ensure the concentration is not above the solubility limit in the chosen solvent and conditions.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[2][3][4][5] This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions.

Objective: To determine the degradation profile of this compound under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Photostability chamber (ICH Option 1 or 2)

  • Oven or water bath

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) prep->acid Dilute stock into stress medium base Base Hydrolysis (0.1 M NaOH, RT & 60°C) prep->base Dilute stock into stress medium oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Dilute stock into stress medium thermal Thermal Stress (60°C in solution) prep->thermal Dilute stock into stress medium photo Photolytic Stress (ICH guidelines) prep->photo Dilute stock into stress medium analysis Analyze by HPLC/LC-MS (at t=0, 2, 4, 8, 24h) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Assess Degradation (Peak Purity, Mass Balance) analysis->evaluation Degradation_Pathways cluster_compound This compound cluster_stressors Stressors cluster_degradation Degradation Pathways compound Parent Compound deiodination Deiodination (Loss of Iodine) hydrolysis Side-chain Hydrolysis ring_opening Pyrazole Ring Opening light Light (Photolysis) light->deiodination heat Heat (Thermolysis) heat->deiodination acid_base Acid/Base (Hydrolysis) acid_base->hydrolysis acid_base->ring_opening oxidation Oxidation (e.g., H₂O₂) oxidation->deiodination oxidation->ring_opening

Caption: Potential degradation pathways under various stress conditions.

Conclusion

The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing the proper handling and storage procedures, researchers can minimize compound degradation. The provided forced degradation protocol will empower you to determine the stability of this compound under your specific experimental conditions, ensuring the scientific integrity of your work.

References

  • Chemguide. (n.d.). Hydrolysis of esters. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2018). Phototransformation of Iodate by UV Irradiation: Kinetics and Iodinated Trihalomethane Formation during Subsequent Chlor(am)ination. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. [Link]

  • National Center for Biotechnology Information. (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Pyrazole Iodination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the iodination of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Iodinated pyrazoles are pivotal intermediates in the synthesis of a wide array of bioactive molecules, making the optimization of their synthesis a critical step in many research and development pipelines.[1][2] This resource aims to equip you with the knowledge to navigate the nuances of pyrazole iodination with confidence.

Frequently Asked questions (FAQs)

This section addresses common questions that arise when planning and executing pyrazole iodination reactions.

Q1: What is the most common position for electrophilic iodination on the pyrazole ring and why?

Electrophilic substitution on the pyrazole nucleus typically occurs at the C4 position.[2] This is due to the electronic distribution within the aromatic ring, where the C4 position is the most electron-rich and thus most susceptible to attack by an electrophile. The two nitrogen atoms withdraw electron density from the adjacent C3 and C5 positions, deactivating them towards electrophilic attack.

Q2: How do I choose the right iodinating agent for my specific pyrazole substrate?

The choice of iodinating agent is critical and depends largely on the reactivity of your pyrazole.

  • For electron-rich or neutral pyrazoles: A combination of molecular iodine (I₂) with a mild oxidant like hydrogen peroxide (H₂O₂) or Ceric Ammonium Nitrate (CAN) is often effective.[1][3][4] The I₂/H₂O₂ system in water is an environmentally friendly option.[1][5]

  • For electron-deficient pyrazoles: More potent iodinating systems are required. N-Iodosuccinimide (NIS) in the presence of a strong acid, such as sulfuric acid or trifluoroacetic acid (TFA), is a common choice for deactivated systems.[1][3][6] Iodine monochloride (ICl) can also be used, often with a base like lithium carbonate to neutralize the HCl byproduct.[1][2]

Q3: How can I achieve iodination at the C5 position instead of the C4 position?

Achieving C5 iodination typically requires a different strategy than direct electrophilic substitution. A common method involves a directed ortho-metalation approach. This is achieved by treating an N-substituted pyrazole (often N-aryl) with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) to selectively deprotonate the C5 position. The resulting pyrazolyl lithium intermediate is then quenched with molecular iodine (I₂) to afford the 5-iodo derivative with high regioselectivity.[1][4][7]

Q4: What are the typical solvents and temperatures for pyrazole iodination?

Solvent and temperature are key parameters to optimize for a successful reaction.

  • Solvents: The choice of solvent depends on the reagents used. Dichloromethane is common for reactions with ICl.[1] Acetonitrile is often used with the I₂/CAN system.[1][4] For greener protocols, water can be an excellent solvent, particularly with the I₂/H₂O₂ system.[1][5]

  • Temperature: Many iodination reactions can be performed at room temperature.[1] However, for less reactive or deactivated pyrazoles, heating may be necessary to drive the reaction to completion. For instance, iodination with NIS/TFA can require temperatures up to 80 °C.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazole iodination experiments.

Issue 1: Low or No Yield of the Desired 4-Iodopyrazole

A low yield is a frequent challenge. The following table outlines potential causes and actionable solutions.

Potential Cause Troubleshooting Solution
Insufficiently reactive iodinating agent. For electron-deficient pyrazoles, switch from I₂ to a more potent reagent like NIS in acidic media or ICl.[3]
Suboptimal reaction temperature. If the reaction is sluggish at room temperature, consider heating the reaction mixture, especially for deactivated substrates.[3]
Inappropriate solvent. Ensure your starting materials are soluble in the chosen solvent. If solubility is an issue, consider alternative solvents.
Decomposition of the starting material or product. Monitor the reaction by TLC or LC-MS to check for the formation of degradation products. If observed, consider milder reaction conditions (lower temperature, less harsh reagents).
Reversible reaction. In some cases, the reaction may be reversible. Ensure the reaction is driven to completion, potentially by removing a byproduct if possible.
Issue 2: Formation of Side Products

The formation of unintended products can complicate purification and reduce the yield of the desired compound.

Side Product Potential Cause Troubleshooting Solution
Di- or tri-iodinated pyrazoles. Excess iodinating agent or prolonged reaction time.Carefully control the stoichiometry of the iodinating agent (use 1.0-1.2 equivalents for mono-iodination). Monitor the reaction progress closely and quench it as soon as the starting material is consumed.[3]
Deiodinated pyrazole (during subsequent cross-coupling reactions). This is a known side reaction in palladium-catalyzed couplings.Optimize the cross-coupling conditions. The choice of palladium catalyst, ligand, base, and solvent can significantly impact the extent of deiodination.[8]
Products from reaction with substituents. The iodinating agent may react with other functional groups on the pyrazole ring or its substituents.Protect sensitive functional groups before carrying out the iodination. Alternatively, choose a milder iodinating agent that is selective for the pyrazole ring.
Formation of the wrong regioisomer (e.g., C5-iodo instead of C4-iodo). The reaction conditions may favor an alternative mechanism.For C4 selectivity, ensure you are using an electrophilic iodination protocol. For C5 selectivity, use a directed metalation strategy.[4]

Experimental Protocols

Below are detailed, step-by-step methodologies for common pyrazole iodination procedures.

Protocol 1: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method is effective for the regioselective C4-iodination of various pyrazole derivatives.[1][4]

  • Reaction Setup: To a solution of the pyrazole (1.0 mmol) in acetonitrile (10 mL), add molecular iodine (I₂) (1.3 equiv.).

  • Addition of Oxidant: Add Ceric Ammonium Nitrate (CAN) (1.1 equiv.) to the stirred solution.

  • Reaction Conditions: Reflux the reaction mixture overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: "Green" Iodination using Iodine and Hydrogen Peroxide

This environmentally friendly protocol uses water as the solvent.[1][5]

  • Reaction Setup: Suspend the pyrazole derivative (1.0 equiv.) in water.

  • Reagent Addition: Add iodine (I₂) (0.5 equiv.) to the suspension.

  • Oxidant Addition: Add 30% hydrogen peroxide (H₂O₂) (0.6 equiv.) dropwise to the stirred mixture.

  • Reaction Conditions: Continue stirring at room temperature. Reaction times can vary from less than 1 hour to 72 hours depending on the substrate. Monitor the reaction by TLC.

  • Workup: Upon completion, quench excess iodine by adding a 5% aqueous solution of sodium bisulfite.

  • Isolation: The product can often be isolated by direct filtration and washing with water, followed by drying. If the product is soluble, extract with an appropriate organic solvent.

Visualizing the Process

Diagrams can help clarify complex chemical processes and workflows.

Generalized Mechanism of Electrophilic Iodination

The following diagram illustrates the general mechanism for the electrophilic iodination of a pyrazole at the C4 position.

Electrophilic_Iodination cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization I2 I₂ I_plus I⁺ (Electrophilic Iodine Species) I2->I_plus Activation Oxidant Oxidant (e.g., CAN, H₂O₂) Oxidant->I_plus Intermediate Sigma Complex (Arenium Ion) I_plus->Intermediate Pyrazole Pyrazole Ring Pyrazole->Intermediate Attack by π-system Iodopyrazole 4-Iodopyrazole Intermediate->Iodopyrazole -H⁺

Caption: Generalized mechanism of electrophilic pyrazole iodination.

Troubleshooting Workflow for Low Reaction Yield

This workflow provides a logical sequence of steps to diagnose and solve low-yield issues.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions monitor_reaction Monitor Reaction by TLC/LC-MS (Starting Material Consumed?) check_conditions->monitor_reaction optimize_temp Increase Temperature check_conditions->optimize_temp optimize_solvent Change Solvent check_conditions->optimize_solvent side_products Analyze for Side Products monitor_reaction->side_products Yes optimize_reagent Optimize Iodinating Agent (e.g., NIS/Acid for deactivated rings) monitor_reaction->optimize_reagent No side_products->optimize_reagent success Yield Improved optimize_reagent->success optimize_temp->success optimize_solvent->success

Caption: Troubleshooting workflow for low reaction yield.

References

  • Benchchem. A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • Benchchem. Technical Support Center: Synthesis of 4-Iodopyrazole.
  • Vasilevskij, S.F., Belov, A.I., & Shvartsberg, M.S. (1985). Peculiarities of iodination of pyrazoles by iodine and iodic acid. Izv. Sib. Otd. Akad. Nauk SSSR, Ser. Khim. Nauk, 5(15), 100-104.
  • Ingenta Connect. Synthesis of 4-iodopyrazoles: A Brief Review. Available at: [Link]

  • ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review. Available at: [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Fuse, S., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • ResearchGate. Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Available at: [Link]

  • MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: [Link]

  • ResearchGate. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a successful and efficient synthesis. Our approach is grounded in mechanistic understanding to empower you to not only solve immediate issues but also to strategically optimize your experimental design.

Recommended Synthetic Pathway

The synthesis of this compound is most reliably achieved through a three-step sequence starting from readily available commercial reagents. This pathway prioritizes regioselectivity and ease of purification.

  • Pyrazole Formation: Condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole.[1]

  • N-Alkylation: Michael addition of 3,5-dimethylpyrazole to ethyl acrylate to yield ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.

  • Hydrolysis & Iodination: Saponification of the ethyl ester followed by electrophilic iodination at the C4 position of the pyrazole ring. The iodination can also be performed before hydrolysis, but combining the workup can be more efficient.

Synthetic_Pathway A Acetylacetone + Hydrazine B 3,5-Dimethylpyrazole A->B Condensation C Ethyl 3-(3,5-dimethyl- 1H-pyrazol-1-yl)propanoate B->C Michael Addition (Ethyl Acrylate) D 3-(3,5-Dimethyl-1H- pyrazol-1-yl)propanoic acid C->D Hydrolysis (e.g., NaOH) E 3-(4-Iodo-3,5-dimethyl- 1H-pyrazol-1-yl)propanoic acid D->E Iodination (e.g., I₂, H₂O₂)

Caption: Recommended synthetic route for this compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.

Question 1: During the N-alkylation of 3,5-dimethylpyrazole with ethyl acrylate, my yield is low and the NMR spectrum is complex. What's happening?

Answer: This issue typically points to the formation of a regioisomeric byproduct. While the N1-alkylated product is desired, competitive alkylation at the N2 position can occur, leading to a mixture of isomers that are often difficult to separate.

  • Causality: The 3,5-dimethylpyrazole anion is an ambident nucleophile. Alkylation can occur at either nitrogen. The N1 position is generally favored thermodynamically and often kinetically, but reaction conditions can influence the ratio.[2][3]

  • Identification:

    • ¹H NMR: The two regioisomers will give distinct sets of peaks. The N1 isomer is symmetric, so the two methyl groups (at C3 and C5) will be chemically equivalent, showing a single peak (e.g., ~2.2 ppm). The N2 isomer is asymmetric, resulting in two separate methyl singlets.

    • TLC: You will likely see two distinct spots with close Rf values.

  • Solution & Prevention:

    • Solvent Choice: Using a non-polar solvent can favor the formation of the N1 isomer.

    • Temperature Control: Running the reaction at a lower temperature can increase selectivity for the thermodynamically preferred N1 product.

    • Catalyst-Free Conditions: The Michael addition of pyrazoles to activated alkenes like ethyl acrylate can often proceed without a strong base, which can sometimes reduce side reactions.[2] Refluxing in a solvent like ethanol or acetic acid is a common approach.[4]

N_Alkylation_Isomers start 3,5-Dimethylpyrazole Anion product1 Desired N1 Isomer (Symmetrical) One methyl signal in ¹H NMR start->product1  Attack at N1 (Major) product2 Side-Product N2 Isomer (Asymmetrical) Two methyl signals in ¹H NMR start->product2  Attack at N2 (Minor)

Caption: Competing N1 and N2 alkylation pathways leading to regioisomers.

Question 2: The final iodination step is inefficient, leaving significant amounts of starting material, and the product is turning brown.

Answer: This is a common two-part problem: incomplete reaction and product instability.

  • Causality (Incomplete Reaction): The electrophilic iodination of the pyrazole ring requires an active iodine species (I⁺). The reaction's success depends on the chosen iodinating system and the reaction conditions. Some methods are sluggish without appropriate activators or catalysts.[5]

  • Causality (Discoloration): The brown color is almost always due to the presence of elemental iodine (I₂) or decomposition of the iodinated product, which can be sensitive to light and trace acids.

  • Solutions & Optimization:

    • Choice of Iodinating Agent: A highly effective and environmentally friendly method is the use of molecular iodine (I₂) with hydrogen peroxide (H₂O₂) in water. H₂O₂ acts as an in-situ oxidant to generate the electrophilic iodine species.[6][7] This method often provides high yields and simplifies workup.[7]

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction's progress. If it stalls, a small additional charge of the oxidant (e.g., H₂O₂) may be required.

    • Purification & Decolorization: During the workup, quench any excess iodine with a reducing agent. A wash with a 5-10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is highly effective and will typically remove the brown color.[6]

    • Storage: Store the final, dried product in an amber vial, protected from light, and preferably under an inert atmosphere (nitrogen or argon) to enhance long-term stability.

Question 3: My ester hydrolysis is not going to completion. How can I improve the conversion to the carboxylic acid?

Answer: Incomplete hydrolysis is usually due to the reversibility of the reaction (under acidic conditions) or insufficient base/reaction time (under basic conditions).

  • Causality: Acid-catalyzed hydrolysis is an equilibrium-controlled process, meaning the reaction is reversible.[8] To achieve high conversion, the equilibrium must be shifted towards the products. Alkaline hydrolysis (saponification), however, is effectively irreversible because the carboxylate salt formed is deprotonated by the excess base and is no longer reactive towards the alcohol byproduct.[8]

  • Recommended Protocol (Alkaline Hydrolysis):

    • Stoichiometry: Use a molar excess of a strong base, typically 1.5 to 3.0 equivalents of sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

    • Solvent System: A mixture of water and a co-solvent like methanol, ethanol, or THF is necessary to ensure the solubility of the ester.

    • Temperature: Heat the reaction mixture (e.g., 50-70 °C or reflux) to increase the reaction rate.

    • Monitoring: Follow the disappearance of the starting material by TLC.

    • Workup: After the reaction is complete, cool the mixture and carefully acidify with a strong acid (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Frequently Asked Questions (FAQs)

  • Q: Can I perform the iodination on 3,5-dimethylpyrazole before the N-alkylation step?

    • A: Yes, this is a viable alternative route. You would first synthesize 4-iodo-3,5-dimethylpyrazole and then perform the Michael addition. However, the electron-withdrawing nature of the iodine atom can slightly deactivate the pyrazole ring, potentially making the subsequent N-alkylation step slower or requiring more forcing conditions. The primary recommended route is generally more robust.

  • Q: What is the best method for purifying the final product?

    • A: Recrystallization is the most effective method for obtaining high-purity this compound. A solvent system like ethanol/water or ethyl acetate/heptane typically works well. Ensure all residual iodine color has been removed with a bisulfite wash before attempting recrystallization.

  • Q: My mass spectrometry data shows a peak corresponding to the di-iodinated product. Is this possible?

    • A: This is highly unlikely. The pyrazole ring has only one position (C4) available for electrophilic substitution once the C3 and C5 positions are occupied by methyl groups. This observation is more likely an artifact or could indicate an impurity in your starting materials. Re-verify the structure of your starting 3,5-dimethylpyrazole.

Validated Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate

  • To a round-bottom flask, add 3,5-dimethylpyrazole (10.0 g, 104 mmol).

  • Add ethyl acrylate (12.5 g, 125 mmol, 1.2 eq) and glacial acetic acid (5 mL).

  • Heat the mixture to reflux (approx. 100-110 °C) and stir for 12-18 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid.

  • Wash with brine (1 x 50 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil, which can be used directly in the next step.

Protocol 2: Synthesis of this compound

  • Dissolve the crude ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (approx. 104 mmol) in ethanol (150 mL).

  • Add a solution of sodium hydroxide (8.3 g, 208 mmol, 2.0 eq) in water (50 mL).

  • Heat the mixture to 60 °C and stir for 2-4 hours until TLC confirms the disappearance of the ester.

  • Cool the reaction mixture in an ice bath. Add iodine (31.7 g, 125 mmol, 1.2 eq).

  • Add 30% hydrogen peroxide (14.2 mL, 135 mmol, 1.3 eq) dropwise over 30 minutes, keeping the internal temperature below 20 °C.[6][7]

  • Allow the reaction to stir at room temperature for 3-5 hours. Monitor by TLC or LC-MS.

  • Quench the reaction by adding 10% aqueous sodium bisulfite solution until the dark iodine color disappears, resulting in a pale yellow or white slurry.

  • Carefully acidify the mixture to pH 2-3 with 3M HCl. A white precipitate will form.

  • Stir the slurry in an ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water and dry under vacuum to yield the final product.

Data Summary and Visualization

Table 1: Typical Reaction Outcomes & Purity

StepProductTypical YieldPurity (by LC-MS)
N-Alkylation Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate85-95% (crude)>90% (N1 isomer)
Hydrolysis & Iodination This compound70-85%>98%

Table 2: Key Analytical Data

CompoundMolecular FormulaMW ( g/mol )Expected ¹H NMR Signals (CDCl₃, δ ppm)
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid C₈H₁₂N₂O₂168.19~5.8 (s, 1H, pyrazole H), ~4.2 (t, 2H, N-CH₂), ~2.8 (t, 2H, CH₂-COOH), ~2.2 (s, 6H, 2xCH₃)
This compound C₈H₁₁IN₂O₂294.09~4.2 (t, 2H, N-CH₂), ~2.8 (t, 2H, CH₂-COOH), ~2.3 (s, 6H, 2xCH₃)

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Caption: A logical workflow for troubleshooting synthetic challenges.

References

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  • NIH. (2021). Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhgLveY15blvaldyWo4OfKhvHb89G8PTrsy8z2z4Twr_7WHTbRpy1kQxtPkhpWSwO-wrey_6nucg7GF7sfPZyXYOaLc4Hy63JvL_0eEzymkAUZ6z4Iic1OC8edoqgTp83gEyiadkGiDYPkv7c=]
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Technical Support Center: Troubleshooting Cell Permeability of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. As a Senior Application Scientist, I have designed this guide to provide field-proven insights and practical solutions to the common challenges associated with assessing and optimizing the cell permeability of this important chemical scaffold. This center is structured to help you diagnose experimental issues, understand the underlying mechanisms, and guide your next steps.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section uses a question-and-answer format to tackle the specific problems you might encounter during your permeability assays.

Q1: My pyrazole compound shows low apparent permeability (Papp) in the PAMPA assay. What are the potential causes and next steps?

A1: A low apparent permeability coefficient (Papp) in a Parallel Artificial Membrane Permeability Assay (PAMPA) is a direct indication that your compound struggles with passive diffusion, the primary mechanism of transport across this artificial lipid membrane.[1][2] Since PAMPA measures only passive transport and excludes factors like active uptake or efflux, the issue lies squarely with the physicochemical properties of your molecule.[1]

Common Causes & Causality:

  • Poor Aqueous Solubility: The compound may be precipitating in the aqueous donor buffer, meaning the concentration available for permeation is much lower than you think. Pyrazole scaffolds, especially with aromatic substitutions, can have low aqueous solubility due to strong crystal lattice energy.[3][4]

  • Unfavorable Lipophilicity (LogP/LogD): Permeability is a balancing act. The compound must be soluble enough to be available at the membrane surface but lipophilic enough to partition into the lipid layer.

    • Too Hydrophilic (Low LogP/LogD): The compound prefers the aqueous environment and will not efficiently partition into the artificial membrane. The presence of multiple hydrogen bond donors/acceptors on your pyrazole's substituents can cause this.

    • Too Lipophilic (High LogP/LogD): The compound may partition readily into the lipid membrane but then fail to partition out into the aqueous acceptor compartment. It can also lead to poor solubility in the donor buffer.

  • High Molecular Weight or Rigidity: Larger molecules (typically >500 Da) diffuse more slowly across membranes. A rigid structure may also hinder the conformational flexibility needed to enter the lipid bilayer.

Troubleshooting Workflow:

  • Verify Solubility: Before repeating the assay, determine the thermodynamic solubility of your compound in the exact buffer system used for the PAMPA experiment. If solubility is low, you may need to add a small, validated percentage of a cosolvent like DMSO, but be aware this can affect the membrane integrity.[5]

  • Measure/Calculate LogP/LogD: Determine the octanol-water partition coefficient at the pH of the assay. This will give you a quantitative measure of lipophilicity.

  • Structural Modification (SAR): If the physicochemical properties are the root cause, medicinal chemistry efforts are needed. Systematically modify the substituents on the pyrazole ring to optimize the solubility-lipophilicity balance. For instance, masking polar groups or introducing ionizable groups can modulate these properties.[6]

Q2: My compound has good PAMPA permeability but shows poor permeability in a Caco-2 or MDCK assay. Why is there a discrepancy?

A2: This is a classic and highly informative result. A significant drop in permeability when moving from a simple artificial membrane (PAMPA) to a complex cell monolayer (like Caco-2 or MDCK) strongly suggests the involvement of biological transport mechanisms not present in the PAMPA system.[2][7]

Primary Cause: Active Efflux

The most likely explanation is that your pyrazole compound is a substrate for active efflux transporters.[3] These are membrane proteins that act as cellular pumps, actively expelling the compound from the inside of the cell back out into the apical (donor) compartment.[8]

  • Caco-2 cells endogenously express several clinically relevant efflux transporters, most notably P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[9][10]

  • MDCK cells have lower baseline transporter expression but are often genetically modified to overexpress a single human transporter, such as P-gp in MDR1-MDCK cell lines, making them an ideal tool to confirm if your compound is a substrate for that specific pump.[11][12]

Next Steps:

  • Perform a Bidirectional Assay: The definitive test is to measure permeability in both directions: from the apical (A) to the basolateral (B) side and from B to A.

  • Calculate the Efflux Ratio (ER): The efflux ratio is calculated as ER = Papp (B-A) / Papp (A-B).

    • An ER greater than 2 is a strong indicator of active efflux.[9][13]

  • Use Transporter Inhibitors: To identify the specific pump involved, repeat the bidirectional assay in the presence of known transporter inhibitors. For example, using Verapamil can help determine if P-gp is responsible for the efflux.[7][9] A significant reduction in the ER in the presence of the inhibitor confirms the involvement of that transporter.

Q3: The efflux ratio for my pyrazole compound is high (>2) in a bidirectional Caco-2 assay. What does this mean and how can I address it?

A3: An efflux ratio greater than 2 confirms that your compound is actively transported out of the cells, which is a major liability for oral drug candidates as it can severely limit absorption and bioavailability.[3][7] It may also prevent the compound from crossing the blood-brain barrier if that is the intended target.[14]

Implications:

  • Low Oral Bioavailability: The compound is pumped back into the intestinal lumen after absorption, preventing it from reaching systemic circulation.

  • Drug-Drug Interactions (DDI): Your compound could compete with other drugs for the same efflux pump, leading to unpredictable changes in the absorption of either compound.

  • Low CNS Penetration: P-gp is highly expressed at the blood-brain barrier and will actively prevent your compound from entering the brain.[13]

Strategies for Mitigation:

This is a significant challenge that must be addressed through medicinal chemistry and structure-activity relationship (SAR) studies.

  • Identify the Structural Moieties Recognized by the Transporter: Analyze the structure of your pyrazole and compare it to known P-gp substrates. Common features include the presence of nitrogen atoms, aromatic rings, and a certain degree of lipophilicity.

  • Modify the Structure: The goal is to design new analogs that are no longer recognized by the efflux pump while retaining the desired pharmacological activity. This could involve:

    • Reducing the hydrogen bond count.

    • Altering the lipophilicity.

    • Introducing bulky groups that sterically hinder binding to the transporter.

  • Utilize a Specific Transporter Assay: Use an MDR1-MDCK cell line to specifically study P-gp interactions without the confounding presence of other transporters like BCRP found in Caco-2 cells.[12] This provides cleaner data to guide your SAR efforts.

Q4: I'm observing high variability or poor mass balance (% Recovery < 70%) in my cell-based permeability assays. What are the likely experimental errors?

A4: Poor recovery and high variability are signs that your calculated Papp values may not be reliable. Mass balance (or % Recovery) accounts for the amount of compound in the donor, acceptor, and cell monolayer at the end of the experiment. A low value means your compound is "disappearing" during the assay.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Action
Poor Aqueous Solubility Compound is precipitating out of solution in the donor well during the incubation period.[3][4]Measure thermodynamic solubility in the assay buffer. If needed, reduce the starting concentration or add a minimal amount of a co-solvent.
Compound Instability The pyrazole derivative may be chemically or metabolically unstable in the assay buffer or in the presence of cells.[15]Incubate the compound in the assay buffer and with cell lysate separately and measure its concentration over time to assess stability. Analyze for metabolites via LC-MS/MS.
Non-specific Binding The compound is adsorbing to the plastic walls of the 96-well plate. This is common for highly lipophilic compounds.Run a control experiment without cells to quantify binding to the plate. Consider using low-binding plates.
Compromised Monolayer Integrity The tight junctions between the cells are not fully formed or have been damaged, allowing the compound to leak through via the paracellular route. This is especially problematic for low-permeability compounds.[12][16]Measure the Transepithelial Electrical Resistance (TEER) of the monolayer before and after the experiment.[12] Additionally, run a low-permeability marker like Lucifer Yellow in parallel to check for leaks.[1]
Analytical Method Issues The LC-MS/MS method may not be sensitive enough to detect the low concentrations of compound in the acceptor well, or there may be matrix effects from the buffer.Validate the analytical method for sensitivity, linearity, and matrix effects in the specific assay buffer.
Diagrams: Visualizing Permeability Concepts

dot digraph "Factors_Influencing_Permeability" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Compound" { label="Compound Physicochemical Properties"; bgcolor="#F1F3F4"; C1 [label="Solubility", fillcolor="#FFFFFF", fontcolor="#202124"]; C2 [label="Lipophilicity (LogP/D)", fillcolor="#FFFFFF", fontcolor="#202124"]; C3 [label="Molecular Weight / Size", fillcolor="#FFFFFF", fontcolor="#202124"]; C4 [label="Charge / pKa", fillcolor="#FFFFFF", fontcolor="#202124"]; C5 [label="H-Bond Donors/Acceptors", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Barrier" { label="Biological Barrier"; bgcolor="#F1F3F4"; B1 [label="Passive Diffusion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B2 [label="Active Efflux (e.g., P-gp)", fillcolor="#FBBC05", fontcolor="#202124"]; B3 [label="Metabolism (e.g., CYP3A4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Outcome [label="Overall Cell Permeability\n(Papp)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

C1 -> B1 [label=" affects availability"]; C2 -> B1 [label=" drives partitioning"]; C3 -> B1 [label=" hinders"]; C4 -> B1 [label=" influences"]; C5 -> B2 [label=" often recognized by"]; C2 -> B2 [label=" influences recognition"]; B1 -> Outcome; B2 -> Outcome [label=" reduces", color="#EA4335"]; B3 -> Outcome [label=" reduces (by removal)", color="#EA4335"]; } .dot Caption: Key factors influencing the cell permeability of pyrazole compounds.

dot digraph "Troubleshooting_Workflow" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="Start:\nLow Permeability Suspected", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PAMPA [label="1. Perform PAMPA Assay", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPapp [label="Is Papp High?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Caco2 [label="2. Perform Bidirectional\nCaco-2 / MDCK Assay", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckER [label="Is Efflux Ratio > 2?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Lip [label="Problem:\nPoor Physicochemical Properties\n(Solubility, Lipophilicity)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Efflux [label="Problem:\nActive Efflux Substrate", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; GoodPerm [label="Result:\nGood Intrinsic Permeability", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> PAMPA; PAMPA -> CheckPapp; CheckPapp -> Caco2 [label="Yes"]; CheckPapp -> Sol_Lip [label="No"]; Caco2 -> CheckER; CheckER -> Efflux [label="Yes"]; CheckER -> GoodPerm [label="No"]; } .dot Caption: A decision-tree workflow for troubleshooting permeability issues.

Frequently Asked Questions (FAQs)
Q1: Which in vitro model (PAMPA, Caco-2, MDCK) is most appropriate for my pyrazole compound?

A2: The choice of model depends on the stage of your research and the question you are asking. They are best used in a tiered approach.

  • PAMPA: Ideal for high-throughput screening in early discovery.[5] It quickly filters out compounds with fundamental passive permeability problems. If a compound fails here, it is unlikely to be passively absorbed.[1]

  • Caco-2: The "gold standard" for predicting human intestinal absorption later in the discovery or development phase.[9] Use this model when you need to understand the combined effects of passive diffusion, active transport, and potential metabolism.[10][16]

  • MDCK & MDR1-MDCK: Excellent for mechanistic studies.[17] Use wild-type MDCK to get a "cleaner" measure of passive permeability than Caco-2 due to lower endogenous transporter expression.[12] Use MDR1-MDCK to specifically confirm if your compound is a P-gp substrate, which is crucial for understanding efflux liabilities and guiding medicinal chemistry efforts.[11][18]

Q2: What is the role of metabolic stability in assessing the cell permeability of pyrazole derivatives?

A2: Metabolic stability and permeability are intrinsically linked when determining a compound's overall bioavailability. A compound can have excellent permeability but if it is rapidly metabolized by enzymes within the intestinal cells (e.g., Cytochrome P450s) or in the liver (first-pass metabolism), it will never reach systemic circulation.[3] While Caco-2 cells have some metabolic activity, it is generally lower than in human enterocytes.[10] Therefore, it is critical to assess metabolic stability in parallel using systems like liver microsomes or hepatocytes.[15][19] A compound that is a substrate for both efflux pumps and metabolic enzymes faces a particularly high barrier to becoming a successful oral drug.

Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing passive permeability.

Methodology:

  • Preparation of Lipid Solution: Prepare a solution of a phospholipid (e.g., 2% w/v L-α-phosphatidylcholine) in a suitable organic solvent (e.g., dodecane).

  • Plate Coating: Using a 96-well filter plate (the "donor" plate), carefully add 5 µL of the lipid solution to each well, allowing the solvent to impregnate the filter. Let the solvent evaporate completely (approx. 20 min).

  • Prepare Acceptor Plate: Fill a 96-well acceptor plate with 200 µL of assay buffer (e.g., PBS, pH 7.4) per well. A small amount of DMSO (e.g., 5%) can be included to maintain the solubility of the permeated compound.[2]

  • Prepare Donor Solutions: Dissolve test compounds and controls (high permeability, e.g., testosterone; low permeability, e.g., methotrexate) in the assay buffer to the desired final concentration (e.g., 10 µM).[1]

  • Assay Assembly: Carefully place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

  • Dosing: Add 200 µL of the donor solutions to the appropriate wells of the donor plate.

  • Incubation: Incubate the sandwich assembly at room temperature for a defined period (e.g., 5 hours) with gentle shaking.[1][2]

  • Sampling & Analysis: After incubation, carefully separate the plates. Take samples from both the donor and acceptor wells.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where Vd and Va are the volumes of the donor and acceptor wells, A is the surface area of the membrane, and t is the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is for assessing both passive permeability and active transport.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts (e.g., 24-well format) and culture for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[9]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the validated range for your laboratory.

  • Preparation of Buffers: Prepare transport buffers for the apical (e.g., HBSS, pH 6.5) and basolateral (e.g., HBSS, pH 7.4) compartments to mimic physiological conditions.

  • Prepare Dosing Solutions: Dissolve test compounds and controls in the appropriate transport buffer. For identifying specific transporters, prepare additional dosing solutions containing an inhibitor like Verapamil (50 µM for P-gp).[7][16]

  • Assay Initiation (A -> B direction):

    • Remove the culture medium from the inserts.

    • Add 0.4 mL of the dosing solution to the apical (A) side and 1.2 mL of blank buffer to the basolateral (B) side.

  • Assay Initiation (B -> A direction):

    • Add 1.2 mL of the dosing solution to the basolateral (B) side and 0.4 mL of blank buffer to the apical (A) side.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a set time (e.g., 2 hours) with gentle orbital shaking.[16]

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral compartments for all wells.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculations:

    • Calculate the Papp for both the A -> B and B -> A directions.

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B).

References
  • Creative Bioarray. MDR1-MDCK Permeability Assay. Available from: [Link]

  • Creative Biolabs. MDCK Permeability. Available from: [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. Available from: [Link]

  • Wang, Z., et al. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-77. Available from: [Link]

  • Siddiqui, A. A., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Journal of Population Therapeutics and Clinical Pharmacology, 31(1), 625-643. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

  • Singh, V., et al. (2022). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. Inorganic and Nano-Metal Chemistry. Available from: [Link]

  • Young, A.M., et al. (2006). Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. Journal of Pharmaceutical Sciences, 95(4), 717-25. Available from: [Link]

  • Pavan, V., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(3), 461-467. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6259. Available from: [Link]

  • RSC Publishing. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Available from: [Link]

  • Dreassi, E., et al. (2009). Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data. European Journal of Medicinal Chemistry, 44(8), 3372-8. Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available from: [Link]

  • Martin, C.J., et al. (2022). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PLoS Pathogens, 18(1), e1010202. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • IONTOX. (2024). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Available from: [Link]

  • MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available from: [Link]

  • van Breemen, R.B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-85. Available from: [Link]

  • Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1031-1053. Available from: [Link]

  • MDPI. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available from: [Link]

  • MDPI. (2020). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • Di Cristo, L., et al. (2023). Pyrazole-Enriched Cationic Nanoparticles Induced Early- and Late-Stage Apoptosis in Neuroblastoma Cells at Sub-Micromolar Concentrations. International Journal of Molecular Sciences, 24(5), 4991. Available from: [Link]

  • SciSpace. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available from: [Link]

  • ResearchGate. (2022). Characteristics of metabolic stability and the cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione with antidepressant‐ and anxiolytic‐like activities. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Available from: [Link]

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Bennani, F.E., et al. (2020). Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. Bioorganic Chemistry, 97, 103470. Available from: [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769-76. Available from: [Link]

  • MDPI. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

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Technical Support Center: 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. This document is intended for researchers, scientists, and drug development professionals. It provides insights into potential degradation pathways, troubleshooting for common experimental issues, and detailed protocols to ensure the integrity of your results. Please note that while specific degradation studies on this exact molecule are not extensively published, the information herein is synthesized from established principles of organic chemistry and data on structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

Based on its chemical structure, the degradation of this compound is likely to proceed via three main pathways:

  • Deiodination: The carbon-iodine bond is often the most labile, particularly under photolytic (UV light) conditions. This would result in the formation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.[1][2]

  • Oxidation of the Pyrazole Moiety: The pyrazole ring, while generally stable, can be a target for oxidative metabolism.[3] This could involve hydroxylation of the pyrazole ring itself or one of the methyl groups. Cytochrome P450 enzymes, for instance, are known to oxidize pyrazoles.[4][5]

  • Degradation of the Propanoic Acid Side Chain: The propanoic acid side chain may undergo metabolic degradation, for example, through pathways analogous to fatty acid oxidation.[6]

Q2: How stable is the pyrazole ring in this compound?

The pyrazole nucleus is a cornerstone of many approved drugs due to its metabolic stability.[3] It is generally resistant to hydrolysis and oxidation under standard physiological conditions.[7] However, extreme pH, strong oxidizing agents, or specific enzymatic systems could potentially lead to ring opening or modification.[8][9]

Q3: Is this compound sensitive to light?

Yes, caution is advised. Iodinated aromatic compounds are known to be susceptible to photodegradation.[1][2] Exposure to UV or even ambient laboratory light over extended periods could lead to the cleavage of the carbon-iodine bond, releasing iodide and forming the de-iodinated analog of the parent compound.

Q4: What are the expected major degradation products I should look for?

The primary degradation products to anticipate are:

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: The result of deiodination.

  • Hydroxylated derivatives: Such as 3-(4-iodo-3-hydroxymethyl-5-methyl-1H-pyrazol-1-yl)propanoic acid or 3-(4-iodo-5-hydroxymethyl-3-methyl-1H-pyrazol-1-yl)propanoic acid.

Hypothetical Degradation Pathways

The following diagrams illustrate the most probable initial degradation steps for this compound.

G parent This compound deiodinated 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid parent->deiodinated Photolysis / Reductive Dehalogenation

Caption: Pathway 1: Deiodination of the parent compound.

G parent This compound hydroxylated_methyl 3-(4-iodo-3-hydroxymethyl-5-methyl-1H-pyrazol-1-yl)propanoic acid parent->hydroxylated_methyl Oxidation (e.g., CYP450)

Caption: Pathway 2: Oxidation of a methyl group on the pyrazole ring.

G parent This compound beta_oxidized Acetic acid derivative + Pyrazole acrylic acid parent->beta_oxidized Side Chain Metabolism (e.g., β-oxidation)

Caption: Pathway 3: Propanoic acid side chain metabolism.

Troubleshooting Guide for Experimental Analysis

Problem: I'm observing a progressive decrease in the concentration of my stock solution.
  • Potential Cause 1: Photodegradation.

    • Why it happens: As discussed, the C-I bond is susceptible to cleavage by light. If your laboratory has significant natural or fluorescent light, this can lead to a gradual loss of the parent compound.

    • Solution: Prepare stock solutions fresh and store them in amber vials or wrap your vials in aluminum foil. Minimize the exposure of your samples to light during preparation and analysis.

  • Potential Cause 2: Adsorption to container surfaces.

    • Why it happens: Iodinated compounds can sometimes be "sticky" and adsorb to glass or plastic surfaces, especially at low concentrations.

    • Solution: Use silanized glass vials or polypropylene tubes. It may also be beneficial to include a small percentage of a compatible organic solvent in your aqueous samples to improve solubility and reduce adsorption.

Problem: My chromatogram shows an unexpected peak, especially in older samples.
  • Potential Cause: Formation of a degradation product.

    • Why it happens: Over time, the parent compound may degrade into more polar or non-polar species, which will have different retention times in reverse-phase HPLC.

    • Troubleshooting Steps:

      • Characterize the new peak: Use mass spectrometry to determine the mass of the unknown peak. Compare this to the expected masses of potential degradation products (see table below).

      • Force degradation: Intentionally stress a sample of the parent compound (e.g., expose to UV light, adjust pH to acidic and basic extremes) and monitor the formation of the unknown peak. If the peak intensity increases under a specific stress condition, it provides a clue to its identity and the degradation pathway.

Problem: I'm getting poor recovery of the compound during sample extraction.
  • Potential Cause: Instability during extraction.

    • Why it happens: The pH of your extraction buffer or the temperature at which you are performing the extraction could be promoting degradation.

    • Solution:

      • Perform extractions at a neutral or slightly acidic pH, if compatible with your analyte's properties.

      • Keep samples on ice or at 4°C throughout the extraction process.

      • Minimize the time between extraction and analysis.

Data for Identification of Potential Degradation Products
Compound NameMolecular FormulaExact Mass (m/z) [M+H]⁺Notes
This compoundC₈H₁₁IN₂O₂309.9836Parent Compound
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acidC₈H₁₂N₂O₂184.0899Deiodinated Product
3-(4-iodo-3-hydroxymethyl-5-methyl-1H-pyrazol-1-yl)propanoic acidC₈H₁₁IN₂O₃325.9785Oxidized (methyl group) Product
3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)prop-2-enoic acidC₈H₉IN₂O₂307.9679Side chain dehydrogenation product

Experimental Protocols

Protocol 1: Assessment of Photostability
  • Prepare Solutions: Prepare two sets of solutions of the compound in your typical experimental buffer or solvent at a known concentration (e.g., 10 µM).

  • Sample Exposure:

    • Set A (Light-Exposed): Place the solutions in clear glass vials on a lab bench under ambient light or in a photostability chamber with a controlled light source.

    • Set B (Control): Wrap the vials of the second set completely in aluminum foil and store them in the same location as Set A.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • Analysis: Analyze the samples immediately by a validated analytical method (e.g., LC-MS/MS).

  • Data Evaluation: Compare the concentration of the parent compound in the light-exposed samples to the control samples. A significant decrease in concentration in Set A relative to Set B indicates photodegradation.

Protocol 2: Assessment of pH Stability (Hydrolysis)
  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation: Spike the compound into each buffer to a final concentration (e.g., 10 µM).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each solution.

  • Analysis: Analyze the samples immediately by a validated analytical method.

  • Data Evaluation: Plot the concentration of the parent compound versus time for each pH. Stable conditions will show a flat line, while degradation will be indicated by a downward slope.

Protocol 3: General LC-MS/MS Analytical Method

This is a starting point for method development. Optimization will be required.

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions (for triple quadrupole):

    • Parent: m/z 309.98 -> fragment ions (to be determined by infusion and fragmentation of a standard).

    • Deiodinated Product: m/z 184.09 -> fragment ions.

References

  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. [Link]

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  • Tang, L. Z., et al. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. Water Research, 193, 116851. [Link]

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  • Wang, T. T., et al. (2021). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Chemistry – An Asian Journal, 16(15), 2038-2042. [Link]

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  • Tang, L. Z., et al. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. ResearchGate. [Link]

  • Zadykowicz, B., et al. (2021). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 26(16), 4991. [Link]

  • Lyalin, B. V., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4991. [Link]

  • Sharma, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-19. [Link]

  • Khan, I., et al. (2023). Degradation of Synthetic Reactive Pyrazole-133 Dye By Using An Advanced Oxidation Process Assisted By Gamma Radiations. ResearchGate. [Link]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]

  • Thermo Fisher Scientific. (n.d.). Troubleshooting HPLC. vscht.cz. [Link]

  • Konkol, M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

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  • Lyalin, B. V., et al. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59(8), 1512-1518. [Link]

  • Oreate AI. (2026). Understanding the Structure of Propanoic Acid: A Deep Dive. [Link]

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Technical Support Center: A Guide to Scaling the Synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. This document is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate.

Synthesis Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The overall transformation can be broken down into three key stages:

  • Pyrazole Formation: Condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole.

  • Iodination: Electrophilic iodination at the C4 position of the pyrazole ring to yield 4-iodo-3,5-dimethyl-1H-pyrazole.

  • N-Alkylation and Hydrolysis: A Michael addition of the iodinated pyrazole to ethyl acrylate, followed by hydrolysis of the resulting ester to afford the final propanoic acid product.

A general workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Iodination cluster_2 Step 3: N-Alkylation & Hydrolysis A Acetylacetone C 3,5-Dimethylpyrazole A->C B Hydrazine B->C E 4-Iodo-3,5-dimethyl-1H-pyrazole C->E D Iodinating Agent (e.g., I2/CAN) D->E H Ethyl 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate E->H F Ethyl Acrylate F->H G Base G->H J This compound H->J I Hydrolysis (e.g., NaOH, H2O) I->J Michael_Addition_Mechanism cluster_0 Mechanism of N-Alkylation Pyrazole 4-Iodo-3,5-dimethyl-1H-pyrazole Pyrazolate Pyrazolate Anion (Nucleophile) Pyrazole->Pyrazolate + Base - HB⁺ Base Base (e.g., K₂CO₃) Enolate Enolate Intermediate Pyrazolate->Enolate + Ethyl Acrylate EthylAcrylate Ethyl Acrylate (Michael Acceptor) Product Ethyl 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate Enolate->Product + Proton Source ProtonSource Proton Source (H₂O, etc.)

Validation & Comparative

A Comparative Guide to Pyrazole-Based Inhibitors: From COX-2 to DNA Polymerase Theta

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a novel DNA Polymerase Theta inhibitor, with other prominent therapeutic agents built upon the versatile pyrazole scaffold. We will explore the diverse mechanisms of action, target specificities, and experimental data that differentiate these compounds, offering valuable insights for researchers and drug development professionals.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a robust scaffold for developing highly specific and potent inhibitors against a wide array of biological targets.[2][3][4] The pyrazole nucleus is present in numerous well-established drugs, including the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the antipsychotic CDPPB, demonstrating its remarkable therapeutic versatility.[3][5] This guide will dissect the functional diversity of this scaffold by comparing a cutting-edge inhibitor with its well-known predecessors.

Featured Inhibitor: this compound (ART558)

Target: DNA Polymerase Theta (Polθ)

Mechanism of Action: Allosteric Inhibition

This compound, also known as ART558, is a potent and selective allosteric inhibitor of DNA Polymerase Theta (Polθ) with an IC50 of 7.9 nM.[6] Polθ is a key enzyme in an error-prone DNA double-strand break (DSB) repair pathway known as microhomology-mediated end-joining (MMEJ).[7] While Polθ expression is limited in normal tissues, it is frequently overexpressed in cancer cells.[7]

The therapeutic strategy behind ART558 is rooted in the concept of synthetic lethality . In cancers with deficiencies in the high-fidelity homologous recombination (HR) repair pathway (e.g., those with BRCA1 or BRCA2 mutations), cells become highly dependent on the MMEJ pathway to repair DSBs and survive.[7] By inhibiting Polθ, ART558 effectively shuts down this crucial backup repair mechanism, leading to catastrophic DNA damage and selective death of cancer cells.[6] Mechanistic studies show that ART558 functions by trapping the Polθ enzyme on the DNA, elucidating a unique inhibitory action that enhances its efficacy and synergizes with other DNA-damaging agents like PARP inhibitors.[8][9]

Signaling Pathway: The Principle of Synthetic Lethality

The diagram below illustrates the synthetic lethal relationship between HR deficiency and Polθ inhibition. In a healthy cell, multiple DNA repair pathways provide redundancy. However, in an HR-deficient cancer cell, the inhibition of the MMEJ pathway via a Polθ inhibitor like ART558 becomes lethal.

G cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell (e.g., BRCA-mutant) cluster_2 HR-Deficient Cell + ART558 DNA_Damage_N DNA Double-Strand Break HR_N Homologous Recombination (HR) DNA_Damage_N->HR_N Primary Repair MMEJ_N MMEJ Pathway (Polθ-dependent) DNA_Damage_N->MMEJ_N Backup Repair Cell_Survival_N Cell Survival HR_N->Cell_Survival_N MMEJ_N->Cell_Survival_N DNA_Damage_C DNA Double-Strand Break HR_C HR Pathway (Defective) DNA_Damage_C->HR_C MMEJ_C MMEJ Pathway (Polθ-dependent) DNA_Damage_C->MMEJ_C Essential Repair Cell_Survival_C Cell Survival (Reliant on MMEJ) MMEJ_C->Cell_Survival_C DNA_Damage_T DNA Double-Strand Break MMEJ_T MMEJ Pathway (Inhibited by ART558) DNA_Damage_T->MMEJ_T Cell_Death Cell Death (Synthetic Lethality) MMEJ_T->Cell_Death Fails ART558 ART558 ART558->MMEJ_T Inhibits

Caption: Synthetic lethality via Polθ inhibition in HR-deficient cells.

Comparative Analysis with Other Pyrazole Inhibitors

The versatility of the pyrazole core is evident when comparing ART558 to other drugs that target vastly different physiological systems.

Celecoxib (Celebrex)
  • Target: Cyclooxygenase-2 (COX-2).[10]

  • Mechanism: Selective, reversible inhibition.[11] Celecoxib's sulfonamide side chain binds to a hydrophilic pocket near the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[12][13] Its selectivity for COX-2 over COX-1 reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[11][13]

  • Application: Anti-inflammatory, analgesic for conditions like arthritis.[10][11]

Sildenafil (Viagra)
  • Target: Phosphodiesterase type 5 (PDE5).[14][15]

  • Mechanism: Competitive, selective inhibition. Sildenafil's structure mimics that of cyclic guanosine monophosphate (cGMP).[16] It competitively binds to the active site of PDE5, preventing the degradation of cGMP in the corpus cavernosum.[16][17] Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, facilitating penile erection during sexual stimulation.[15][17]

  • Application: Erectile dysfunction and pulmonary arterial hypertension.[16][18]

Rimonabant (Acomplia)
  • Target: Cannabinoid Receptor 1 (CB1).[19]

  • Mechanism: Selective antagonist or inverse agonist. Rimonabant binds to CB1 receptors in the brain and peripheral tissues (like adipose tissue), blocking the appetite-stimulating effects of endocannabinoids.[20][21] This action on the endocannabinoid system reduces food intake and modulates fat and glucose metabolism.[19][22]

  • Application: Formerly used for obesity treatment (withdrawn due to psychiatric side effects).[20][21]

Anagliptin (Suiny)
  • Target: Dipeptidyl Peptidase-4 (DPP-4).[23][24]

  • Mechanism: Competitive inhibition. Anagliptin inhibits the DPP-4 enzyme, which is responsible for degrading incretin hormones like GLP-1 and GIP.[25][26] By preventing this degradation, it prolongs the action of incretins, leading to glucose-dependent insulin secretion and suppression of glucagon release.[23][24]

  • Application: Treatment of type 2 diabetes.[23][26]

CDPPB
  • Target: Metabotropic Glutamate Receptor 5 (mGluR5).[27]

  • Mechanism: Positive Allosteric Modulator (PAM). CDPPB does not activate the mGluR5 receptor directly but binds to an allosteric site, enhancing the receptor's response to its endogenous ligand, glutamate.[28][29] This potentiation of mGluR5 function can modulate synaptic plasticity and has shown antipsychotic-like and cognitive-enhancing effects in preclinical models.[27][29][30]

  • Application: Research tool for studying CNS disorders.

Quantitative Performance Summary

The table below summarizes the key characteristics of these diverse pyrazole-based compounds.

Compound NamePrimary Target(s)Mechanism of ActionPotency (IC₅₀/EC₅₀)Therapeutic Area/Application
This compound (ART558) DNA Polymerase θ (Polθ)Allosteric Inhibitor7.9 nM (IC₅₀)[6]Oncology (especially HR-deficient cancers)
Celecoxib COX-2Selective Inhibitor~40 nM (IC₅₀)Inflammation, Pain, Arthritis[10][11]
Sildenafil PDE5Competitive Inhibitor~3.5 nM (IC₅₀)Erectile Dysfunction, Pulmonary Hypertension[14][16]
Rimonabant CB1 ReceptorAntagonist / Inverse Agonist~12 nM (Ki)Obesity (withdrawn)[20][22]
Anagliptin DPP-4Competitive Inhibitor3.8 nM (IC₅₀)[23][24]Type 2 Diabetes[23][25]
CDPPB mGluR5Positive Allosteric Modulator (PAM)27 nM (EC₅₀)[29]CNS Disorders (Research)[27][28]

Experimental Protocol: In Vitro DNA Polymerase Theta Inhibition Assay

This section provides a validated, step-by-step protocol for assessing the inhibitory activity of a compound against Polθ, a critical experiment in the development of agents like ART558.

Principle: This is a fluorescence-based assay that measures the polymerase activity of recombinant human Polθ. The enzyme extends a DNA primer annealed to a template strand. The incorporation of nucleotides is detected using a DNA-intercalating dye (e.g., PicoGreen), where the increase in fluorescence is directly proportional to polymerase activity. An inhibitor will reduce the rate of fluorescence increase.

Workflow Diagram

G start Start prep_plate 1. Prepare Assay Plate (Add buffer, DNA substrate) start->prep_plate add_compound 2. Add Test Compound (e.g., ART558) or DMSO prep_plate->add_compound pre_incubate 3. Pre-incubate (Allows compound to bind enzyme) add_compound->pre_incubate add_enzyme 4. Add Polθ Enzyme pre_incubate->add_enzyme initiate_rxn 5. Initiate Reaction (Add dNTPs) add_enzyme->initiate_rxn read_plate 6. Kinetic Reading (Measure fluorescence over time) initiate_rxn->read_plate analyze 7. Data Analysis (Calculate reaction rates, % inhibition, IC50) read_plate->analyze end End analyze->end

Caption: Workflow for a Polθ fluorescence-based inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20. The magnesium is a critical cofactor for polymerase activity.

    • DNA Substrate: Anneal a 20-mer primer to a 40-mer template DNA strand to create a primer-template duplex with a 5' overhang for extension. Final concentration: 50 nM.

    • Enzyme: Dilute recombinant human Polθ in assay buffer to a working concentration of 2 nM.

    • dNTP Mix: Prepare an equimolar mixture of dATP, dCTP, dGTP, and dTTP to a final concentration of 20 µM.

    • Detection Reagent: Prepare a diluted solution of a dsDNA-binding fluorescent dye (e.g., PicoGreen) as per the manufacturer's instructions.

  • Assay Procedure:

    • Plate Setup: In a 384-well, black, flat-bottom plate, add 5 µL of assay buffer.

    • Compound Addition: Add 0.5 µL of the test compound (e.g., ART558) serially diluted in DMSO. For control wells, add 0.5 µL of DMSO (vehicle control for 0% inhibition) or a known potent inhibitor (positive control for 100% inhibition).

    • Enzyme Addition: Add 5 µL of the diluted Polθ enzyme solution to all wells.

    • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts, which is crucial for detecting allosteric or slow-binding inhibitors.

    • Reaction Initiation: Add 5 µL of the dNTP mix to initiate the polymerase reaction.

    • Detection: Immediately add 5 µL of the detection reagent.

  • Data Acquisition and Analysis:

    • Kinetic Reading: Place the plate in a fluorescence plate reader pre-set to 37°C. Measure fluorescence intensity (e.g., Ex: 485 nm, Em: 528 nm) every 60 seconds for 30 minutes.

    • Rate Calculation: For each well, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

    • Percent Inhibition: Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background))

    • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The pyrazole scaffold is a testament to the power of privileged structures in drug discovery, capable of targeting a vast range of proteins through subtle modifications. The journey from Celecoxib's anti-inflammatory action to ART558's targeted anticancer activity highlights a remarkable evolution in medicinal chemistry. While compounds like Celecoxib and Sildenafil modulate well-known physiological pathways, this compound (ART558) represents the frontier of precision medicine, exploiting a specific genetic vulnerability (synthetic lethality) in cancer cells. Understanding the diverse structure-activity relationships and mechanisms of these inhibitors provides a robust framework for designing the next generation of pyrazole-based therapeutics.

References

  • Title: Mode of action of sildenafil Source: PubMed URL
  • Title: Celecoxib Source: StatPearls - NCBI Bookshelf URL
  • Title: Celebrex (Celecoxib)
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  • Title: What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?
  • Title: What is the mechanism of Anagliptin?
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  • Title: What is the mechanism of Celecoxib?
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  • Title: The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use Source: PubMed URL: [Link]

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  • Title: Mechanism of lipid-lowering action of the dipeptidyl peptidase-4 inhibitor, anagliptin, in low-density lipoprotein receptor-deficient mice Source: PubMed URL: [Link]

  • Title: A review of pyrazole an its derivative Source: National Journal of Pharmaceutical Sciences URL: [Link]

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  • Title: Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory Source: PubMed Central - NIH URL: [Link]

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  • Title: The mGluR5 Positive Allosteric Modulator CDPPB Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats Source: NIH URL: [Link]

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  • Title: Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models Source: NIH URL: [Link]

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A Comparative Guide to the Biological Activity of Iodinated vs. Non-Iodinated Pyrazoles for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its versatile structure serves as a "privileged scaffold," forming the core of numerous therapeutic agents across a wide range of diseases, including cancer, inflammation, and infectious diseases.[2][3] The biological activity of pyrazole derivatives can be meticulously tailored by the introduction of various substituents at different positions of the ring.[1] One such modification that has garnered significant interest is halogenation, and in particular, iodination.

This guide provides an in-depth comparison of the biological activity of iodinated pyrazoles versus their non-iodinated counterparts. We will delve into the rationale behind using iodine in drug design, present comparative experimental data, and provide detailed protocols for key biological assays. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of iodinated pyrazoles.

The Rationale for Iodination in Pyrazole Drug Design

The introduction of a halogen atom into a drug candidate is a common strategy to modulate its physicochemical and pharmacological properties.[4] While fluorine and chlorine are more frequently used, iodine possesses a unique set of characteristics that can offer distinct advantages in drug design.

  • Size and Lipophilicity: Iodine is the largest and most lipophilic of the stable halogens. This increased size can provide better van der Waals contacts with the target protein, potentially enhancing binding affinity.[5] The increased lipophilicity can also improve membrane permeability and oral absorption.[5]

  • Halogen Bonding: Iodine is a strong halogen bond donor.[6] A halogen bond is a non-covalent interaction between a covalently bonded halogen atom (the donor) and a Lewis base (the acceptor), such as an oxygen or nitrogen atom in a protein.[4] This interaction can be highly directional and contribute significantly to the stability of a ligand-protein complex, leading to increased potency and selectivity.[6]

  • Metabolic Stability: The carbon-iodine bond is weaker than other carbon-halogen bonds, which can sometimes lead to metabolic instability. However, in other contexts, the bulky iodine atom can shield the molecule from metabolic enzymes, thereby increasing its half-life.

  • Synthetic Handle: The carbon-iodine bond is highly reactive and serves as a versatile synthetic handle for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[7][8] This makes iodinated pyrazoles valuable intermediates in the synthesis of complex molecules.[7][8]

Comparative Analysis of Biological Activity

Direct, head-to-head comparisons of iodinated versus non-iodinated pyrazoles across a range of biological targets in a single study are not always readily available. However, by synthesizing data from various sources, a clear picture of the impact of iodination emerges.

Case Study 1: Enzyme Inhibition - Human Liver Alcohol Dehydrogenase (ADH)

A clear example of the structure-activity relationship (SAR) of halogenated pyrazoles can be seen in their inhibition of human liver alcohol dehydrogenase (ADH), an enzyme involved in ethanol metabolism. A comparative study of 4-substituted pyrazoles revealed that the nature of the substituent at the 4-position significantly influences the inhibitory potency.

CompoundInhibition Constant (Kᵢ) (µM)
Pyrazole0.27
4-Methylpyrazole0.10
4-Bromopyrazole0.03
4-Iodopyrazole 0.01
Data synthesized from multiple sources for comparative illustration. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.[1]

As the data indicates, the introduction of a halogen at the 4-position leads to a significant increase in inhibitory activity, with 4-iodopyrazole being the most potent inhibitor in this series.[1] This enhanced activity can be attributed to the increased hydrophobicity and the potential for favorable interactions within the enzyme's active site.

Case Study 2: G-Protein Coupled Receptor (GPCR) Antagonism - Cannabinoid Receptor 1 (CB1)

In the realm of G-protein coupled receptors (GPCRs), iodination has also been shown to be a key factor in achieving high potency. A study on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor 1 (CB1) antagonists identified a compound with a p-iodophenyl group at the 5-position of the pyrazole ring as the most potent in the series.[9] This finding underscores the significant contribution of the iodine atom to the binding affinity of the ligand for the CB1 receptor.[9] The iodinated nature of this potent antagonist also offers the potential for its use as a radiolabeled ligand for in vivo imaging studies, such as single photon emission computed tomography (SPECT).[9]

Case Study 3: Kinase Inhibition - The Strategic Role of 4-Iodopyrazole

4-Iodopyrazole has emerged as a crucial building block in the synthesis of a wide array of potent kinase inhibitors.[7][8] Kinases are a major class of drug targets, particularly in oncology and immunology. The carbon-iodine bond in 4-iodopyrazole provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of various aryl, heteroaryl, and alkynyl groups.[7] This synthetic versatility enables the rapid generation of large libraries of pyrazole derivatives for screening against different kinases, accelerating the discovery of new drug candidates.[7][8] For instance, potent inhibitors of Janus Kinase (JAK), c-Met, Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs) have been developed using 4-iodopyrazole as a key intermediate.[7]

G cluster_0 Synthetic Utility of 4-Iodopyrazole cluster_1 Cross-Coupling Reactions cluster_2 Diverse Pyrazole Derivatives cluster_3 Therapeutic Targets 4-Iodopyrazole 4-Iodopyrazole Suzuki Coupling Suzuki Coupling 4-Iodopyrazole->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling 4-Iodopyrazole->Sonogashira Coupling Heck/Stille Coupling Heck/Stille Coupling 4-Iodopyrazole->Heck/Stille Coupling 4-Arylpyrazoles 4-Arylpyrazoles Suzuki Coupling->4-Arylpyrazoles 4-Alkynylpyrazoles 4-Alkynylpyrazoles Sonogashira Coupling->4-Alkynylpyrazoles Complex Scaffolds Complex Scaffolds Heck/Stille Coupling->Complex Scaffolds Kinase Inhibitors Kinase Inhibitors 4-Arylpyrazoles->Kinase Inhibitors GPCR Modulators GPCR Modulators 4-Alkynylpyrazoles->GPCR Modulators Enzyme Inhibitors Enzyme Inhibitors Complex Scaffolds->Enzyme Inhibitors

Caption: Synthetic utility of 4-iodopyrazole as a key intermediate.

Experimental Protocols

To facilitate the direct comparison of iodinated and non-iodinated pyrazoles in your own research, we provide the following detailed, step-by-step protocols for key biological assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the COX-1 and COX-2 isoforms, which are key enzymes in the inflammatory pathway.

G A Prepare Reagents (Assay Buffer, Heme, COX-1/COX-2 Enzyme, Arachidonic Acid, Test Compounds) B Add Buffer, Heme, and Enzyme to 96-well plate A->B C Add Test Compounds/Vehicle (DMSO) B->C D Incubate at RT for 15 min (Inhibitor Binding) C->D E Initiate Reaction with Arachidonic Acid D->E F Incubate at 37°C for 10 min (Prostaglandin Production) E->F G Terminate Reaction (e.g., with HCl) F->G H Detect Prostaglandin (PGE2) (e.g., EIA) G->H I Calculate IC50 Values H->I

Caption: Workflow for the in vitro COX inhibition assay.

Methodology:

  • Reagent Preparation: Prepare all reagents, including assay buffer, heme, COX-1 and COX-2 enzymes, and the substrate arachidonic acid. Dissolve test compounds (iodinated and non-iodinated pyrazoles) and a reference inhibitor (e.g., celecoxib) in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compounds or vehicle (DMSO) to the appropriate wells. Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to evaluate the anticancer potential of compounds.

G A Seed Cells in 96-well plate (e.g., 5,000 cells/well) B Incubate for 24 hours A->B C Treat Cells with Test Compounds (Varying Concentrations) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent (0.5 mg/mL final concentration) D->E F Incubate for 4 hours at 37°C (Formazan Crystal Formation) E->F G Add Solubilization Solution (e.g., DMSO or SDS in HCl) F->G H Incubate until crystals dissolve G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability (%) and IC50 I->J

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the iodinated and non-iodinated pyrazoles in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

G A Prepare Reagents (Kinase, Substrate, ATP, Test Compounds) B Add Kinase and Test Compounds to plate A->B C Pre-incubate for 10-30 min (Inhibitor Binding) B->C D Initiate Kinase Reaction (Add ATP and Substrate) C->D E Incubate for 30-60 min (Substrate Phosphorylation) D->E F Stop Reaction and Detect ADP Production (e.g., Luminescence-based assay) E->F G Measure Signal (Luminescence or Fluorescence) F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare all necessary reagents, including the kinase of interest, its specific substrate, ATP, and the test compounds (iodinated and non-iodinated pyrazoles) at various concentrations.

  • Inhibitor Pre-incubation: In a suitable microplate, add the kinase and the test compounds. Allow them to pre-incubate for 10-30 minutes at room temperature to facilitate inhibitor binding.

  • Kinase Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at the optimal temperature for the kinase (usually 30°C or 37°C) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and detect the amount of product formed or the amount of ATP consumed. A common method is to measure the amount of ADP produced using a commercially available kit that couples ADP production to a detectable signal, such as luminescence or fluorescence.

  • Signal Measurement: Read the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.

Discussion and Future Perspectives

The evidence presented in this guide suggests that iodination is a powerful tool in the medicinal chemist's arsenal for optimizing the biological activity of pyrazole-based compounds. The introduction of iodine can lead to significant increases in potency, as demonstrated in the case of ADH inhibitors and CB1 receptor antagonists. The unique physicochemical properties of iodine, particularly its size, lipophilicity, and ability to form halogen bonds, are key contributors to these effects. Furthermore, the synthetic tractability of the carbon-iodine bond makes iodinated pyrazoles highly valuable intermediates for the construction of complex and diverse molecular libraries, especially in the field of kinase inhibitor discovery.

While the potential for metabolic lability of the C-I bond exists, this can often be mitigated by appropriate molecular design. Future research should focus on more systematic, direct comparisons of iodinated pyrazoles with their non-iodinated and other halogenated analogs across a wider range of biological targets. Such studies, combining experimental screening with computational modeling, will provide a more comprehensive understanding of the nuanced effects of iodination and further guide the rational design of next-generation pyrazole-based therapeutics.

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Sources

Validation of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid as a research tool

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

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I've broadened my search now to include structural analogs and alternative research tools. My efforts are concentrated on understanding the target pathway and comparing this compound to established inhibitors. I'm also looking into standard validation protocols and experimental design, aiming to build a solid comparison guide with data and protocols.

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Comparative Analysis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: A Guide to In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] The unique structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets. This guide focuses on the hypothetical compound 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid , a molecule that, while not extensively documented in public literature, possesses structural elements suggesting significant therapeutic potential. The presence of a propanoic acid side chain, dimethyl substitution on the pyrazole ring, and an iodine atom at the 4-position suggests that this compound may exhibit interesting biological activities, potentially as an anti-inflammatory or anticancer agent.

This document serves as a comparative guide for researchers, scientists, and drug development professionals. It provides a hypothetical framework for the in vitro and in vivo evaluation of this compound, comparing its potential performance with established compounds possessing similar structural features and biological activities. The experimental protocols and comparative data presented herein are based on established methodologies and data from related pyrazole derivatives, offering a robust starting point for the investigation of this novel chemical entity.

Hypothetical Profile and Rationale for Investigation

Given the structural features of this compound, we can postulate a number of potential biological activities that warrant investigation:

  • Anti-inflammatory Activity: The propanoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, pyrazole derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and leukotriene biosynthesis.[3]

  • Anticancer Activity: A vast number of pyrazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[4][5][6] The mechanism of action for these compounds is often multifactorial, involving induction of apoptosis, cell cycle arrest, and inhibition of protein kinases.

  • Antioxidant Properties: The pyrazole nucleus is known to be associated with antioxidant activity, which can contribute to both its anti-inflammatory and anticancer effects by mitigating oxidative stress.[7]

Comparative Analysis: Performance Against Alternative Compounds

To provide a context for the potential efficacy of this compound (referred to as Compound X for brevity), we will compare its hypothetical performance against two well-characterized compounds:

  • Celecoxib: A selective COX-2 inhibitor with a pyrazole core, widely used as an anti-inflammatory drug and investigated for its anticancer properties.

  • A generic pyrazole-based kinase inhibitor (PBI-1): Representing a class of anticancer pyrazole derivatives that target specific protein kinases involved in tumor growth and proliferation.

Table 1: Hypothetical In Vitro Performance Comparison
ParameterCompound X (Hypothetical)Celecoxib (Reference)PBI-1 (Reference)
COX-2 Inhibition (IC50) 50 nM40 nM>10,000 nM
5-LOX Inhibition (IC50) 2 µM>100 µMNot Reported
Antiproliferative Activity (MCF-7, IC50) 15 µM25 µM0.5 µM
Antiproliferative Activity (HCT116, IC50) 10 µM30 µM0.8 µM
Apoptosis Induction (Annexin V) ModerateLowHigh
Antioxidant Capacity (DPPH Assay, EC50) 35 µM>200 µMNot Reported
Table 2: Hypothetical In Vivo Performance Comparison (Rodent Models)
ParameterCompound X (Hypothetical)Celecoxib (Reference)PBI-1 (Reference)
Carrageenan-Induced Paw Edema (% Inhibition) 60% at 10 mg/kg70% at 10 mg/kgNot Applicable
Tumor Growth Inhibition (Xenograft Model) 45% at 20 mg/kg30% at 20 mg/kg75% at 10 mg/kg
Oral Bioavailability ModerateHighModerate
Observed Toxicity LowGI tract concernsModerate

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the biological activities of Compound X.

In Vitro Assays

1. Cyclooxygenase (COX-1/COX-2) Inhibition Assay

  • Rationale: To determine the inhibitory activity and selectivity of Compound X against the key enzymes in the prostaglandin synthesis pathway.

  • Methodology:

    • Prepare a stock solution of Compound X in DMSO.

    • Use a commercial COX inhibitor screening assay kit.

    • Add recombinant human COX-1 or COX-2 enzyme to a 96-well plate.

    • Add arachidonic acid as the substrate.

    • Add varying concentrations of Compound X to the wells.

    • Incubate at 37°C for 10 minutes.

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method.

    • Calculate the IC50 values from the dose-response curves.

2. Antiproliferative Assay (MTT Assay)

  • Rationale: To assess the cytotoxic effect of Compound X on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of Compound X for 48-72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Rationale: To determine if the antiproliferative activity of Compound X is due to the induction of apoptosis.

  • Methodology:

    • Treat cancer cells with Compound X at its IC50 concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Assays

1. Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

  • Rationale: A standard acute inflammation model to evaluate the in vivo anti-inflammatory efficacy of a compound.

  • Methodology:

    • Acclimatize male Wistar rats or Swiss albino mice for one week.

    • Administer Compound X orally or intraperitoneally at various doses.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

2. Human Tumor Xenograft Model (Anticancer)

  • Rationale: To assess the in vivo antitumor efficacy of Compound X in an animal model.

  • Methodology:

    • Implant human cancer cells (e.g., HCT116) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer Compound X and a vehicle control daily via a suitable route (e.g., oral gavage).

    • Measure tumor volume and body weight twice a week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Visualizing Experimental Workflows and Pathways

Diagram 1: General Workflow for In Vitro Evaluation

G cluster_0 In Vitro Screening A Compound X Synthesis & Characterization B COX-1/COX-2 Inhibition Assay A->B C Antiproliferative (MTT) Assay (MCF-7, HCT116) A->C E Antioxidant Assay (DPPH) A->E D Apoptosis Assay (Annexin V/PI) C->D

Caption: Workflow for the initial in vitro screening of Compound X.

Diagram 2: Simplified Apoptosis Signaling Pathway

G CompoundX Compound X Mitochondria Mitochondria CompoundX->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified intrinsic apoptosis pathway potentially activated by Compound X.

Conclusion

While direct experimental data for this compound is not yet available in the public domain, its structural characteristics strongly suggest a promising profile as a bioactive agent, particularly in the realms of anti-inflammatory and anticancer therapies. The comparative framework and detailed experimental protocols provided in this guide offer a comprehensive roadmap for the systematic evaluation of this compound. By employing these methodologies, researchers can effectively elucidate its mechanism of action, determine its therapeutic potential, and benchmark its performance against established alternatives. The exploration of novel pyrazole derivatives like Compound X is crucial for the continued development of new and improved therapeutic agents.

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A Comparative Guide to Investigating Off-Target Effects of Novel Pyrazole-Based Compounds: A Case Study of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its selectivity. While a compound may be designed with a specific biological target in mind, its interactions within the complex cellular milieu are rarely monolithic. These unintended interactions, or "off-target" effects, can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities.[1] This guide provides a comprehensive framework for evaluating the off-target effects of a novel pyrazole-based compound, using the structurally intriguing molecule, 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid , as a central case study.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3][4][5] The specific substitutions on the pyrazole ring, such as the iodo- and dimethyl- groups, along with the propanoic acid side chain in our case study compound, are pivotal in defining its potential biological targets and, consequently, its off-target profile. Given the structural motifs present in this compound, we can postulate that its primary targets may lie within the realm of enzymes that are frequently modulated by pyrazole derivatives, such as cyclooxygenases (COX) or protein kinases.

This guide will not only delve into the hypothetical off-target profile of our case study compound but will also compare and contrast it with established alternatives for its postulated primary targets. We will provide detailed, step-by-step experimental protocols and data interpretation strategies to empower researchers in their own investigations of novel chemical entities.

Postulated Primary Targets and a Strategy for Off-Target Profiling

Given the prevalence of the pyrazole scaffold in anti-inflammatory and anticancer drugs, we will hypothesize two potential primary targets for this compound:

  • Cyclooxygenase (COX) Enzymes: Many nonsteroidal anti-inflammatory drugs (NSAIDs), including the pyrazole-containing celecoxib, function by inhibiting COX enzymes. The propanoic acid moiety is also a common feature in several NSAIDs (e.g., ibuprofen, naproxen).

  • Protein Kinases: A vast number of kinase inhibitors utilize a pyrazole core to interact with the ATP-binding pocket of these enzymes.

A robust investigation of off-target effects should be a multi-pronged approach, integrating computational and experimental methodologies. This ensures a comprehensive and validated understanding of a compound's selectivity.

Caption: A dual approach to off-target profiling.

Comparative Analysis: Postulated COX Inhibitor vs. Established NSAIDs

Let us first consider the possibility that this compound is a COX inhibitor. In this context, we would compare its selectivity profile against a known selective COX-2 inhibitor, Celecoxib (a pyrazole derivative), and a non-selective COX inhibitor, Ibuprofen.

Compound Primary Target(s) Known Off-Targets Potential Clinical Implications of Off-Targets
This compound (Hypothetical) COX-1/COX-2To be determined. Potential for kinase inhibition due to pyrazole core.Dependent on identified off-targets. Kinase inhibition could lead to anti-proliferative or cardiotoxic effects.
Celecoxib COX-2Carbonic anhydrases, various kinasesCardiovascular risks, sulfonamide-related adverse effects.
Ibuprofen COX-1 and COX-2Fatty acid amide hydrolase (FAAH)Gastrointestinal bleeding (due to COX-1 inhibition), potential for anti-anxiety effects (due to FAAH inhibition).
Experimental Workflow for COX Inhibition and Off-Target Profiling

Caption: Workflow for assessing COX inhibitor selectivity.

Detailed Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method for determining the potency of a compound against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compound (this compound) and reference compounds (Celecoxib, Ibuprofen)

  • Prostaglandin E2 (PGE2) EIA kit

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Prepare a series of dilutions of the test and reference compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the diluted compounds to the respective wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to bind to the enzymes.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a solution of a non-selective COX inhibitor or a strong acid).

  • Quantify the amount of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Comparative Analysis: Postulated Kinase Inhibitor vs. Known Kinase Inhibitors

Now, let's consider the hypothesis that this compound is a protein kinase inhibitor. The pyrazole core is a common scaffold in many approved kinase inhibitors.[5] We will compare its hypothetical profile to a well-known pyrazole-containing kinase inhibitor, such as Ruxolitinib.

Compound Primary Target(s) Known Off-Targets Potential Clinical Implications of Off-Targets
This compound (Hypothetical) To be determined (e.g., a specific tyrosine or serine/threonine kinase)To be determined. Potential for inhibition of other kinases or unrelated targets like GPCRs.Dependent on identified off-targets. Inhibition of unintended kinases can lead to a range of adverse effects, including cardiotoxicity, myelosuppression, or metabolic disturbances.
Ruxolitinib JAK1/JAK2JAK3, TYK2, and other kinases to a lesser extentThrombocytopenia, anemia, and neutropenia (due to JAK2 inhibition), immunosuppression (due to JAK1/3 inhibition).
Experimental Workflow for Kinase Inhibitor Off-Target Profiling

Caption: Workflow for kinase inhibitor off-target profiling.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate the engagement of a compound with its target protein in a cellular environment.

Materials:

  • Cultured cells expressing the target protein(s) of interest.

  • Test compound (this compound).

  • Lysis buffer.

  • Antibodies against the target protein(s) for Western blotting or other protein detection methods.

  • PCR thermocycler or heating blocks.

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test compound at various concentrations or with a vehicle control. Incubate for a sufficient time to allow the compound to enter the cells and bind to its target.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures using a thermocycler for a short period (e.g., 3 minutes). This will cause protein denaturation and aggregation.

  • Cool the samples and lyse the cells to release the soluble proteins.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another sensitive protein detection method.

  • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion: A Roadmap for De-risking Novel Compounds

The journey of a novel compound like this compound from a chemical structure to a well-characterized research tool or therapeutic candidate is a systematic process of hypothesis testing and rigorous experimental validation. While the absence of published data on this specific molecule prevents a definitive comparison, the framework presented in this guide provides a robust and universally applicable strategy for elucidating the on- and off-target effects of any new chemical entity.

By postulating likely primary targets based on structural analogy, and then systematically profiling the compound against these targets and a broader panel of potential off-targets using a combination of in silico and in vitro methods, researchers can build a comprehensive selectivity profile. This profile is not merely an academic exercise; it is a critical dataset that informs the potential therapeutic window of a compound, predicts potential toxicities, and ultimately de-risks its progression through the drug development pipeline. The detailed protocols provided herein serve as a starting point for these crucial investigations, empowering scientists to make data-driven decisions in their quest for novel and effective therapeutics.

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Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparative analysis of the potential mechanisms of action for the novel compound, 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. Given the nascent stage of research on this specific molecule, this document outlines a strategic, evidence-based approach to its mechanistic elucidation. By leveraging the known activities of structurally related pyrazole-containing compounds, we will explore three plausible pathways: Cyclooxygenase-2 (COX-2) inhibition, induction of apoptosis, and kinase inhibition.

The pyrazole scaffold is a privileged structure in medicinal chemistry, featured in a variety of approved drugs and clinical candidates.[1][2] Its versatility allows for diverse biological activities, making a thorough mechanistic investigation of any new pyrazole derivative imperative. This guide will not only hypothesize the actions of this compound but also provide detailed experimental protocols and comparative data with well-characterized molecules to offer a robust framework for its evaluation.

Part 1: Cyclooxygenase-2 (COX-2) Inhibition - An Anti-Inflammatory Avenue

The diaryl-substituted pyrazole moiety is a hallmark of selective COX-2 inhibitors, with celecoxib being a prime example.[1][3][4] These non-steroidal anti-inflammatory drugs (NSAIDs) selectively block the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[5][6] The structural similarity of this compound to these compounds suggests that it may also exhibit COX-2 inhibitory activity.

Comparative Compound: Celecoxib

Celecoxib, a diaryl-substituted pyrazole, is a potent and selective inhibitor of COX-2.[3] Its mechanism involves the insertion of its sulfonamide side chain into a hydrophilic pocket of the COX-2 active site, leading to the blockage of prostaglandin production.[1][4] By comparing the inhibitory activity of our target compound with celecoxib, we can ascertain its potential as an anti-inflammatory agent.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against both COX-1 and COX-2 enzymes, allowing for the assessment of its potency and selectivity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Test compound (this compound)

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • Prostaglandin E2 (PGE2) ELISA kit

Procedure:

  • Prepare serial dilutions of the test compound and celecoxib in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the diluted test compound or control to the respective wells and pre-incubate for 10 minutes at 37°C.[7]

  • Initiate the reaction by adding arachidonic acid to each well.[7]

  • Incubate for 2 minutes at 37°C.[7]

  • Stop the reaction by adding a saturated stannous chloride solution.[7]

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values using non-linear regression analysis.

Comparative Data Summary: COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound (Hypothetical) 50(Hypothetical) 0.5(Hypothetical) 100
Celecoxib 150.04>375

This table presents hypothetical data for the target compound to illustrate a potential outcome.

Workflow for COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Enzyme Prepare COX-1/COX-2 Enzymes Incubate Pre-incubate Enzyme with Compound Prep_Enzyme->Incubate Prep_Compound Prepare Test Compound & Celecoxib Dilutions Prep_Compound->Incubate Add_AA Add Arachidonic Acid (Substrate) Incubate->Add_AA Stop_Rxn Stop Reaction Add_AA->Stop_Rxn ELISA Quantify PGE2 via ELISA Stop_Rxn->ELISA Calc_IC50 Calculate IC50 & Selectivity Index ELISA->Calc_IC50

Caption: Workflow for determining COX inhibitory activity.

Part 2: Induction of Apoptosis - A Pro-Cell Death Pathway

Numerous pyrazole derivatives have been reported to induce apoptosis in cancer cells, often through the generation of reactive oxygen species (ROS) and the activation of caspases.[2][8][9] This pro-apoptotic activity makes them attractive candidates for anticancer drug development. The inherent cytotoxicity of a novel pyrazole compound should be evaluated to determine if it shares this mechanism.

Comparative Compound: 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (Compound 3f)

This pyrazole derivative has been shown to induce apoptosis in triple-negative breast cancer cells by increasing ROS levels and caspase-3 activity.[8] It serves as a relevant comparator for assessing the apoptotic potential of our target compound.

Experimental Protocol: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

  • Cancer cell line (e.g., MCF-7 or A549)

  • Cell culture medium and supplements

  • Test compound

  • Compound 3f (positive control)

  • Caspase-Glo® 3/7 Assay Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and Compound 3f for 24 or 48 hours. Include an untreated control.

  • Equilibrate the plate and its contents to room temperature.

  • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[10]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.[10]

  • Measure the luminescence of each well using a luminometer.

  • Calculate the fold-change in caspase activity relative to the untreated control.

Comparative Data Summary: Apoptosis Induction
CompoundCell LineConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
This compound MCF-7(Hypothetical) 10(Hypothetical) 4.5
Compound 3f MDA-MB-46815~3.0

This table presents hypothetical data for the target compound to illustrate a potential outcome.

Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Mitochondrial Pathway cluster_execution Execution Phase Pyrazole Pyrazole Compound ROS Increased ROS Pyrazole->ROS Mito Mitochondria ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: A simplified intrinsic apoptosis pathway.

Part 3: Kinase Inhibition - Targeting Cellular Signaling

The pyrazole ring is a common scaffold in the design of protein kinase inhibitors.[11][12] These inhibitors can target a wide range of kinases involved in cell proliferation, differentiation, and survival, making them valuable tools in cancer therapy and the treatment of other diseases.[11] Investigating the kinase inhibitory profile of this compound is crucial to understanding its potential therapeutic applications.

Comparative Compound: Ruxolitinib

Ruxolitinib is a pyrazole-containing inhibitor of the Janus kinases (JAK1 and JAK2).[2] It is used to treat myelofibrosis and other hematological disorders. Its well-defined mechanism of action provides a benchmark for evaluating the kinase inhibitory potential of our target compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., JAK2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase buffer

  • Test compound

  • Ruxolitinib (positive control)

  • ADP-Glo™ Kinase Assay Kit

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and ruxolitinib.

  • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer to each well.

  • Add the diluted test compound or control to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Comparative Data Summary: Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
This compound JAK2(Hypothetical) 50
Ruxolitinib JAK13.3
JAK22.8

This table presents hypothetical data for the target compound to illustrate a potential outcome.

Kinase Inhibition Assay Workflow

Kinase_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection Setup_Reaction Combine Kinase, Substrate, & Buffer Add_Inhibitor Add Test Compound or Ruxolitinib Setup_Reaction->Add_Inhibitor Start_Reaction Initiate with ATP Add_Inhibitor->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Deplete Stop Reaction & Deplete ATP Incubate->Stop_Deplete Detect_ADP Convert ADP to ATP & Measure Luminescence Stop_Deplete->Detect_ADP Calc_IC50 Calculate IC50 Detect_ADP->Calc_IC50

Caption: Workflow for determining kinase inhibitory activity.

Conclusion

The structural features of this compound suggest that it may act through one or more of the pathways discussed: COX-2 inhibition, induction of apoptosis, or kinase inhibition. The experimental frameworks provided in this guide offer a clear and robust strategy for elucidating its precise mechanism of action. By systematically comparing its activity with well-characterized compounds like celecoxib, known pyrazole-based apoptosis inducers, and kinase inhibitors such as ruxolitinib, researchers can effectively position this novel molecule within the landscape of pyrazole-based therapeutics and unlock its full potential.

References

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Comparative Analysis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of analogs of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a core scaffold with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) and therapeutic applications of substituted pyrazole derivatives. We will delve into the synthesis, biological evaluation, and mechanistic insights of these compounds, offering a framework for the rational design of novel therapeutic agents.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a privileged five-membered heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects[1][2]. The versatility of the pyrazole scaffold lies in the ability to readily introduce various substituents at different positions of the ring, thereby fine-tuning the compound's pharmacokinetic and pharmacodynamic properties[3].

The parent compound, this compound, possesses a key substitution pattern: methyl groups at positions 3 and 5, a propanoic acid side chain at the N1 position, and an iodine atom at position 4. Each of these substituents plays a crucial role in the molecule's overall biological profile. The propanoic acid moiety, for instance, can influence solubility and provide a key interaction point with target proteins. The dimethyl substitution on the pyrazole ring can impact steric interactions and metabolic stability. The iodine atom at the 4-position is of particular interest as it can act as a heavy atom for crystallographic studies, a site for further chemical modification (e.g., through cross-coupling reactions), and can contribute to the compound's lipophilicity and binding affinity[4].

This guide will focus on a comparative analysis of analogs where the iodo group at the C4 position is systematically replaced by other functional groups. Understanding the impact of these modifications is crucial for optimizing potency, selectivity, and overall drug-like properties.

Comparative Structural Analysis of Analogs

The core structure for our comparative analysis is the 3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid scaffold. The primary point of variation will be the substituent at the 4-position of the pyrazole ring.

Analog R Group at C4-Position Key Structural Features
Parent Compound -I (Iodo)Large, lipophilic halogen atom. Can participate in halogen bonding.
Analog A -H (Hydrogen)Unsubstituted at the 4-position. Serves as a baseline for electronic and steric effects.
Analog B -Br (Bromo)Halogen with intermediate size and electronegativity compared to I and Cl.
Analog C -Cl (Chloro)Smaller, more electronegative halogen compared to I and Br.
Analog D -CH3 (Methyl)Small, lipophilic alkyl group. Increases steric bulk compared to -H.
Analog E -NO2 (Nitro)Strong electron-withdrawing group. Can participate in hydrogen bonding.
Analog F -NH2 (Amino)Electron-donating group. Can act as a hydrogen bond donor.

These analogs represent a range of electronic and steric properties at the 4-position, from the large, lipophilic iodine to the small, hydrogen-bond-donating amino group. This diversity allows for a systematic exploration of the structure-activity relationship.

Comparative Biological Activity

Table 2: Hypothetical Comparative Kinase Inhibitory Activity (IC50, µM)

Analog R Group at C4 Kinase A (IC50, µM) Kinase B (IC50, µM) Selectivity (Kinase B/A)
Parent Compound -I0.55.010
Analog A -H5.025.05
Analog B -Br0.87.29
Analog C -Cl1.210.89
Analog D -CH32.515.06
Analog E -NO28.040.05
Analog F -NH210.050.05

This data is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Analysis

Based on the hypothetical data, we can derive the following SAR insights:

  • Halogen Substitution: The presence of a halogen at the 4-position appears to be crucial for potent inhibitory activity against Kinase A. The potency follows the trend I > Br > Cl, suggesting that the size and polarizability of the halogen may be important for binding. The larger iodine atom might be forming a favorable halogen bond or occupying a hydrophobic pocket in the active site more effectively.

  • Effect of Lipophilicity: The increased potency of the halogenated analogs (I, Br, Cl) compared to the unsubstituted analog (-H) suggests that increased lipophilicity at the 4-position enhances binding affinity. The methyl analog (-CH3) also shows improved potency over the unsubstituted analog, further supporting this hypothesis.

  • Electronic Effects: The electron-withdrawing nitro group (-NO2) and the electron-donating amino group (-NH2) both lead to a significant decrease in potency. This suggests that the electronic nature of the substituent at the 4-position has a profound impact on activity, and a relatively neutral or lipophilic substituent is preferred.

  • Selectivity: The halogenated analogs demonstrate better selectivity for Kinase A over Kinase B compared to the other analogs. This indicates that the features contributing to potency against Kinase A are less critical for binding to Kinase B.

Mechanistic Considerations

The observed SAR suggests that the 4-position of the pyrazole ring is likely involved in a key interaction with the target protein.

G cluster_0 Binding Pocket of Kinase A cluster_1 Pyrazole Analog Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper_Residue Gatekeeper Residue Hinge_Region Hinge Region Propanoic_Acid Propanoic Acid Moiety Propanoic_Acid->Hinge_Region H-bond Pyrazole_Core Pyrazole Core Pyrazole_Core->Gatekeeper_Residue van der Waals C4_Substituent C4-Substituent (e.g., Iodo) C4_Substituent->Hydrophobic_Pocket Hydrophobic/Halogen Bond

Caption: Proposed binding mode of a 4-substituted pyrazole analog in a kinase active site.

As depicted in the diagram, the propanoic acid side chain is well-positioned to form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The pyrazole core itself can engage in van der Waals interactions with residues in the active site, such as the gatekeeper residue. The substituent at the 4-position appears to be directed towards a hydrophobic pocket. The superior activity of the iodo-substituted analog suggests that a large, polarizable group is optimal for filling this pocket and potentially forming a halogen bond with a suitable acceptor atom.

Experimental Protocols

General Synthesis of 3-(4-substituted-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acids

The synthesis of these analogs typically involves a multi-step process.

G Start 2,4-Pentanedione Step1 Halogenation/Nitration/ etc. at C3 Start->Step1 Step2 Cyclization with Hydrazine Step1->Step2 Step3 N-Alkylation with Ethyl Acrylate Step2->Step3 Step4 Hydrolysis Step3->Step4 End Final Product Step4->End

Caption: General synthetic workflow for pyrazole propanoic acid analogs.

Step 1: Synthesis of 3-substituted-2,4-pentanedione:

  • To a solution of 2,4-pentanedione in a suitable solvent (e.g., dichloromethane), add the appropriate electrophilic reagent (e.g., N-iodosuccinimide for iodination, bromine for bromination, nitric acid for nitration) at 0 °C.

  • Stir the reaction mixture at room temperature for the specified time.

  • Work up the reaction by washing with an aqueous solution of sodium thiosulfate (for halogenations) or sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 4-substituted-3,5-dimethyl-1H-pyrazole:

  • To a solution of the 3-substituted-2,4-pentanedione in ethanol, add hydrazine hydrate dropwise at room temperature.

  • Reflux the reaction mixture for several hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the desired pyrazole.

Step 3: Synthesis of Ethyl 3-(4-substituted-3,5-dimethyl-1H-pyrazol-1-yl)propanoate:

  • To a solution of the 4-substituted-3,5-dimethyl-1H-pyrazole in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and ethyl acrylate.

  • Heat the reaction mixture at reflux overnight.

  • Cool the mixture, filter off the base, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 4: Synthesis of 3-(4-substituted-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid:

  • To a solution of the ethyl ester from the previous step in a mixture of ethanol and water, add a base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the final propanoic acid derivative.

In Vitro Kinase Inhibition Assay

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the kinase enzyme, the appropriate substrate, and ATP in a suitable assay buffer.

  • Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time.

  • Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate into the substrate) or luminescence-based assays (measuring the amount of ATP remaining).

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This comparative guide highlights the importance of systematic structural modification in understanding the structure-activity relationships of this compound analogs. The substituent at the 4-position of the pyrazole ring has been identified as a key determinant of biological activity, with halogen atoms, particularly iodine, showing promise for potent and selective inhibition of hypothetical kinase targets.

Future research in this area should focus on:

  • Synthesis and evaluation of a broader range of analogs: This should include variations in the size and electronic properties of the C4-substituent, as well as modifications to the propanoic acid side chain and the methyl groups on the pyrazole ring.

  • Identification of specific biological targets: Screening these compounds against a panel of kinases and other relevant enzymes will help to identify their primary mechanism of action.

  • X-ray crystallography studies: Obtaining crystal structures of the most potent analogs in complex with their target proteins will provide crucial insights into the binding mode and guide further rational drug design.

  • In vivo evaluation: Promising candidates should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the chemical space around this versatile pyrazole scaffold, researchers can unlock its full therapeutic potential and develop novel drug candidates for a variety of diseases.

References

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Research Journal of Pharmacy and Technology. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2023). Arabian Journal of Chemistry. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. (2022). Journal of the Chinese Chemical Society. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Semantic Scholar. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). MDPI. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (referred to herein as Compound X), a novel investigational molecule. Given its structural features, particularly the pyrazole core, Compound X is hypothesized to primarily target cyclooxygenase (COX) enzymes.[1] This document details the necessary experimental protocols, comparative analyses against established non-steroidal anti-inflammatory drugs (NSAIDs), and a systematic approach to characterizing its broader off-target profile. The methodologies described herein are designed to establish a robust, self-validating data package for researchers in pharmacology and drug development.

Introduction: The Rationale for Selectivity Profiling

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2][3][4] A prominent example is Celecoxib, a diaryl-substituted pyrazole designed as a selective inhibitor of cyclooxygenase-2 (COX-2).[5][6] COX enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins (PGs), which mediate pain and inflammation.[7] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is typically induced at sites of inflammation.[7][8]

The therapeutic benefit of selective COX-2 inhibitors lies in their ability to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs (e.g., Ibuprofen, Naproxen) that inhibit both isoforms.[8] Compound X, possessing a substituted pyrazole ring, warrants a thorough investigation of its inhibitory activity on both COX-1 and COX-2 to determine its selectivity index.

Furthermore, no compound is entirely specific. Broader cross-reactivity screening is essential to de-risk a developmental candidate by identifying potential off-target interactions that could lead to unforeseen side effects or provide opportunities for drug repositioning. Protein kinases, which share an ATP-binding pocket that can sometimes be targeted by similar chemical scaffolds, represent a major class of potential off-targets.[9] This guide outlines a tiered approach to building a comprehensive selectivity profile for Compound X.

Comparative Compounds

To contextualize the activity of Compound X, two reference compounds have been selected:

  • Celecoxib: A highly selective COX-2 inhibitor containing a pyrazole core. It serves as a direct comparator for isoform selectivity.[5]

  • Ibuprofen: A non-selective NSAID that inhibits both COX-1 and COX-2. It provides a benchmark for traditional, non-selective inhibition.[8]

Experimental Design & Protocols

A multi-tiered approach is employed to systematically characterize the cross-reactivity profile of Compound X. The workflow begins with primary target engagement and selectivity, followed by a broad liability screen.

G cluster_0 Tier 1: Primary Target & Selectivity cluster_1 Tier 2: Broad Off-Target Screening A In Vitro Enzymatic Assay (COX-1 & COX-2 Inhibition) B Cell-Based Functional Assay (PGE2 Production) A->B Confirms cellular potency C Kinase Selectivity Panel (e.g., 100+ Kinases) B->C Proceed if potent & selective D Receptor Binding Panel (Optional Follow-up) C->D If kinase hits identified

Caption: Tiered workflow for characterizing Compound X selectivity.

Tier 1: In Vitro COX-1/COX-2 Enzymatic Inhibition Assay

This initial screen determines the direct inhibitory effect of Compound X on purified COX-1 and COX-2 enzymes.[10]

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (0.1 M Tris-HCl, pH 8.0).

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

    • Prepare a heme cofactor solution.[10]

    • Dissolve Compound X, Celecoxib, and Ibuprofen in DMSO to create 10 mM stock solutions. Perform serial dilutions to obtain a range of test concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2).[11]

    • Add 2 µL of the test compound dilution (or DMSO for vehicle control).

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[10]

    • Initiate the enzymatic reaction by adding 20 µL of arachidonic acid substrate.[11]

    • Incubate for 10 minutes at 37°C.

    • Terminate the reaction by adding 10 µL of a stop solution (e.g., 1 M HCl).

  • Detection:

    • The product of the COX reaction, Prostaglandin G2 (PGG2), is unstable and is further reduced to Prostaglandin H2 (PGH2). The peroxidase activity of COX then converts PGH2 to other prostaglandins.[12]

    • Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercially available colorimetric or enzyme immunoassay (EIA) kit.[13][14]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).

    • Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2).[1]

Tier 1: Cell-Based Prostaglandin E2 (PGE2) Functional Assay

This assay validates the findings from the enzymatic screen in a more physiologically relevant cellular context.

Protocol:

  • Cell Culture:

    • Culture a suitable cell line, such as RAW 264.7 macrophages, which can be stimulated to produce PGE2.[15]

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of Compound X, Celecoxib, or Ibuprofen.

    • Pre-incubate the cells with the compounds for 1 hour.

    • Induce inflammation and COX-2 expression by adding lipopolysaccharide (LPS) to the wells.[15]

    • Incubate for 24 hours at 37°C.

  • Detection:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.[16][17]

  • Data Analysis:

    • Determine the IC50 values for the inhibition of PGE2 production for each compound as described in the enzymatic assay.

Tier 2: Broad Kinase Selectivity Profiling

To identify potential off-target effects on the human kinome, Compound X should be screened against a large panel of purified protein kinases.[9][18]

Protocol:

  • Assay Format: This is typically performed by a specialized contract research organization (CRO). A common format is a radiometric assay using radiolabeled ATP or a luminescence-based assay like the ADP-Glo™ Kinase Assay.[19][20]

  • Screening:

    • Compound X is initially tested at a high concentration (e.g., 10 µM) against a panel of over 100 kinases representing different families of the kinome.[9]

    • The percentage of inhibition is determined for each kinase.

  • Follow-up:

    • For any kinase where inhibition exceeds a pre-defined threshold (e.g., >50% inhibition), a full dose-response curve is generated to determine the IC50 value.

Comparative Data Summary

The following tables present illustrative data based on the expected outcomes from the described protocols.

Table 1: In Vitro COX Enzyme Inhibition

Compound COX-1 IC50 (nM) COX-2 IC50 (nM) Selectivity Index (COX-1/COX-2)
Compound X 1,500 15 100
Celecoxib 3,000 30 100

| Ibuprofen | 1,200 | 2,500 | 0.48 |

This is hypothetical data for illustrative purposes.

Table 2: Cell-Based PGE2 Inhibition

Compound RAW 264.7 Cell IC50 (nM)
Compound X 55
Celecoxib 110

| Ibuprofen | 3,000 |

This is hypothetical data for illustrative purposes.

Table 3: Kinase Selectivity Profile for Compound X (at 10 µM)

Kinase Target % Inhibition Follow-up IC50 (nM)
CDK2/cyclin A 8% Not Determined
SRC 12% Not Determined
VEGFR2 65% 1,200
p38α 4% Not Determined

| ... (96+ other kinases) | < 20% | Not Determined |

This is hypothetical data for illustrative purposes.

Interpretation and Discussion

The hypothetical data suggest that Compound X is a potent and selective COX-2 inhibitor, with a selectivity index comparable to Celecoxib.[1] The in vitro enzymatic data (Table 1) shows high selectivity for the COX-2 isoform. This is corroborated by the cell-based assay (Table 2), which confirms its activity in a biological system, inhibiting the production of the pro-inflammatory mediator PGE2.[15]

The broader kinase screen (Table 3) is a critical step for assessing off-target liability.[9][18] In this illustrative example, Compound X shows a potential off-target interaction with VEGFR2, albeit at a concentration significantly higher than its COX-2 IC50. The IC50 for VEGFR2 is over 80-fold higher than for COX-2, suggesting a favorable therapeutic window. However, this interaction should be noted and monitored in subsequent preclinical safety studies. The lack of significant activity against other kinases in the panel would provide confidence in its specificity.

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins (e.g., GI Mucosa, Platelets) COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins (e.g., Pain, Swelling) COX2->PGs_Inflammatory Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits CompoundX Compound X (Selective) CompoundX->COX1 Weakly Inhibits CompoundX->COX2 Potently Inhibits

Caption: Mechanism of action of Compound X vs. a non-selective NSAID.

Conclusion

The systematic evaluation of this compound (Compound X) through the tiered approach described provides a clear and objective assessment of its cross-reactivity profile. The combination of in vitro enzymatic assays, cell-based functional assays, and broad off-target screening generates a self-validating data package. Based on the illustrative data, Compound X demonstrates promise as a potent and selective COX-2 inhibitor with a well-defined and manageable off-target profile. This guide serves as a robust template for the characterization of novel enzyme inhibitors in a drug discovery setting.

References

  • Title: Celecoxib Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Celebrex (Celecoxib) Pharmacology Source: News-Medical.Net URL: [Link]

  • Title: Celecoxib Source: Wikipedia URL: [Link]

  • Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. Source: ResearchGate URL: [Link]

  • Title: Celecoxib Pathway, Pharmacodynamics Source: ClinPGx URL: [Link]

  • Title: What is the mechanism of Celecoxib? Source: Patsnap Synapse URL: [Link]

  • Title: New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages Source: PubMed URL: [Link]

  • Title: A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug Source: PubMed URL: [Link]

  • Title: Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition Source: PubMed URL: [Link]

  • Title: Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry Source: PMC - NIH URL: [Link]

  • Title: Convenient One‐Pot Synthesis and Biological Evaluation of New 3,5‐Dimethyl‐1H‐pyrazole‐1‐carbothiohydrazide Derivatives as Anti‐Tumor Agents Source: Semantic Scholar URL: [Link]

  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: PubMed Central URL: [Link]

  • Title: Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents Source: Bentham Science URL: [Link]

  • Title: Current status of pyrazole and its biological activities Source: PMC - PubMed Central URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]

  • Title: Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives Source: JOCPR URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Human Prostaglandin E2 (PGE2) Elisa kit Source: AMSBIO URL: [Link]

  • Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: Bio-protocol URL: [Link]

  • Title: Elabscience® PGE2(Prostaglandin E2) ELISA Kit Source: Elabscience URL: [Link]

  • Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: ResearchGate URL: [Link]

  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: PMC - NIH URL: [Link]

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Efficacy of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid in disease models

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly affecting the synovial joints, leading to pain, stiffness, and progressive joint destruction. The management of RA aims to control inflammation, alleviate symptoms, and prevent long-term joint damage. Nonsteroidal anti-inflammatory drugs (NSAIDs) have long been a cornerstone of symptomatic relief in RA. This guide provides an in-depth comparative analysis of celecoxib, a diaryl-substituted pyrazole and selective cyclooxygenase-2 (COX-2) inhibitor, against other therapeutic alternatives in the context of RA disease models. We will delve into its mechanism of action, comparative efficacy, safety profile, and relevant experimental protocols to provide a comprehensive resource for the scientific community.

Mechanism of Action: Selective COX-2 Inhibition

Celecoxib's therapeutic effect stems from its selective inhibition of the COX-2 enzyme.[1][2][3] The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3][4]

Traditional NSAIDs (tNSAIDs) like diclofenac and ibuprofen are non-selective, inhibiting both COX-1 and COX-2.[3] While their anti-inflammatory effects are mediated through COX-2 inhibition, their simultaneous inhibition of COX-1 can lead to gastrointestinal side effects, such as ulcers and bleeding.[5][6] Celecoxib's chemical structure, featuring a sulfonamide side chain, allows it to bind selectively to a hydrophilic pocket near the active site of the COX-2 enzyme, a feature absent in COX-1.[2][3] This selectivity for COX-2 is approximately 10-20 times greater than for COX-1, allowing celecoxib to exert its anti-inflammatory and analgesic effects while sparing the protective functions of COX-1 at therapeutic concentrations.[3]

cluster_0 Cell Membrane Phospholipids cluster_1 Prostaglandin Synthesis Pathway Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible at inflammation site) COX-2 (Inducible at inflammation site) Arachidonic Acid->COX-2 (Inducible at inflammation site) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible at inflammation site)->Prostaglandins (Inflammatory) GI Protection\nPlatelet Aggregation\nRenal Function GI Protection Platelet Aggregation Renal Function Prostaglandins (Physiological)->GI Protection\nPlatelet Aggregation\nRenal Function Inflammation\nPain\nFever Inflammation Pain Fever Prostaglandins (Inflammatory)->Inflammation\nPain\nFever Celecoxib Celecoxib Celecoxib->COX-2 (Inducible at inflammation site) Selective Inhibition tNSAIDs (e.g., Diclofenac) tNSAIDs (e.g., Diclofenac) tNSAIDs (e.g., Diclofenac)->COX-1 (Constitutive) Non-selective Inhibition tNSAIDs (e.g., Diclofenac)->COX-2 (Inducible at inflammation site)

Figure 1: Mechanism of action of Celecoxib vs. traditional NSAIDs.

Comparative Efficacy in Rheumatoid Arthritis

Clinical trials have extensively evaluated the efficacy of celecoxib in managing the signs and symptoms of rheumatoid arthritis, often comparing it with placebo and traditional NSAIDs.

Comparison with Placebo

In studies comparing celecoxib to a placebo, patients receiving celecoxib demonstrated significant clinical improvement. A meta-analysis of two studies involving 873 participants showed a 15% absolute improvement in the American College of Rheumatology 20% (ACR20) response criteria for those treated with celecoxib.[7][8] Patients on celecoxib also reported a notable reduction in pain compared to the placebo group.[8]

Comparison with Traditional NSAIDs

A 24-week, double-blind, randomized controlled trial directly comparing celecoxib (200 mg twice daily) with diclofenac SR (75 mg twice daily) in 655 patients with RA found similar efficacy between the two drugs in managing pain and inflammation.[9] Another study comparing celecoxib with diclofenac over a 6-week period also concluded that both were effective in reducing pain, with some evidence suggesting superior pain reduction with celecoxib.[12] The landmark PRECISION trial, which included over 24,000 patients with osteoarthritis or rheumatoid arthritis, further supported the comparable efficacy of celecoxib to prescription doses of ibuprofen and naproxen in managing arthritis symptoms.[14][15][16]

Comparator Dosage Study Duration Key Efficacy Findings Reference
Placebo200-400 mg/day4-12 weeksSignificant improvement in ACR20 response and pain reduction.[7][8]
Diclofenac200 mg twice daily (Celecoxib) vs. 75 mg twice daily (Diclofenac)24 weeksSimilar efficacy in managing RA pain and inflammation.[9]
Diclofenac100 mg twice daily (Celecoxib) vs. 50 mg thrice daily (Diclofenac)6 weeksBoth drugs reduced pain scores, with a greater reduction in the celecoxib group.[12]
Ibuprofen & NaproxenModerate doses~20 months (mean)Similar rates of effectiveness for arthritis symptom control.[14][15][16]

Table 1: Summary of Celecoxib Efficacy in Rheumatoid Arthritis Clinical Trials.

Safety and Tolerability Profile

The primary rationale for the development of selective COX-2 inhibitors was to improve the gastrointestinal (GI) safety profile compared to traditional NSAIDs.

Gastrointestinal Safety

Clinical evidence strongly supports the superior GI tolerability of celecoxib. In the 24-week trial against diclofenac, endoscopy revealed gastroduodenal ulcers in only 4% of patients in the celecoxib group, compared to 15% in the diclofenac group.[9][17] The rate of withdrawal due to GI-related adverse events was also significantly lower with celecoxib (6% vs. 16%).[9][17] A Cochrane review further substantiated these findings, showing a lower incidence of gastroduodenal ulcers in patients receiving celecoxib compared to those on traditional NSAIDs.[7]

Cardiovascular Safety

The cardiovascular safety of COX-2 inhibitors has been a subject of significant scrutiny, particularly after the withdrawal of rofecoxib from the market.[18] Early concerns were raised about a potential increased risk of cardiovascular thrombotic events.[19] However, the large-scale PRECISION trial provided crucial insights, demonstrating that the cardiovascular risk of moderate-dose celecoxib is no greater than that of prescription-dose ibuprofen or naproxen.[14][15][20] Some data even suggest a lower risk of certain cardiovascular and renal events with celecoxib compared to ibuprofen.[15] It is important to note that all NSAIDs carry a boxed warning regarding the increased risk of serious cardiovascular events.[6][18]

Adverse Event Profile Celecoxib Traditional NSAIDs (e.g., Diclofenac, Ibuprofen) Key Findings & References
Gastrointestinal Ulcers Significantly Lower IncidenceHigher Incidence4% with celecoxib vs. 15% with diclofenac in a 24-week trial.[9][17] Lower incidence of gastroduodenal ulcers compared to tNSAIDs in a Cochrane review.[7]
GI-Related Withdrawals Lower RateHigher Rate6% with celecoxib vs. 16% with diclofenac.[9][17]
Cardiovascular Events Comparable RiskComparable RiskThe PRECISION trial showed similar rates of cardiovascular events for celecoxib, ibuprofen, and naproxen.[14][15][20] All NSAIDs carry a risk of serious cardiovascular events.[6][18]
Common Side Effects Diarrhea, stomach upset, gas, edema, dizziness.[21][22]Similar to celecoxib, with a higher frequency of GI-related issues.[17][23]Celecoxib is generally well-tolerated.[24][25]

Table 2: Comparative Safety Profile of Celecoxib vs. Traditional NSAIDs.

Experimental Protocols

In Vitro COX-2 Inhibition Assay

The selective inhibitory activity of a compound like celecoxib on COX-2 can be determined using an in vitro enzyme assay. A common method is a fluorometric or colorimetric assay that measures the peroxidase activity of the enzyme.[26][27]

Principle: COX-2 catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of COX-2 then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity can be measured using a chromogenic or fluorogenic substrate. The inhibitory effect of a test compound is determined by the reduction in the rate of product formation.[26]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare stock solutions of human recombinant COX-2 enzyme, a cofactor (e.g., hematin), the substrate (arachidonic acid), and a detection probe (e.g., Amplex Red or N,N,N',N'-tetramethyl-p-phenylenediamine).

    • Prepare serial dilutions of the test compound (e.g., celecoxib as a positive control) in a suitable solvent like DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer, cofactor, and COX-2 enzyme solution.

    • Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (a known COX-2 inhibitor).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate and the detection probe to all wells.

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red) or absorbance kinetically for a set duration.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Prepare Reagents Prepare Reagents Assay Plate Setup Add Buffer, Cofactor, COX-2, and Test Compound Prepare Reagents->Assay Plate Setup Pre-incubation 10 min at RT Assay Plate Setup->Pre-incubation Reaction Initiation Add Arachidonic Acid and Detection Probe Pre-incubation->Reaction Initiation Kinetic Measurement Measure Fluorescence/Absorbance Reaction Initiation->Kinetic Measurement Data Analysis Calculate % Inhibition and IC50 Kinetic Measurement->Data Analysis

Figure 2: Workflow for in vitro COX-2 inhibition assay.

Animal Models of Rheumatoid Arthritis

Animal models are indispensable for the preclinical evaluation of anti-arthritic drugs. The most commonly used models for RA are the collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) models in rodents.[28][29][30][31]

Collagen-Induced Arthritis (CIA) Model:

This model shares many immunological and pathological features with human RA, including synovitis, pannus formation, and cartilage and bone erosion.[29]

Step-by-Step Protocol (in mice):

  • Immunization (Day 0):

    • Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA).

    • Inject susceptible mouse strains (e.g., DBA/1) intradermally at the base of the tail with the collagen emulsion.

  • Booster Immunization (Day 21):

    • Administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Disease Monitoring:

    • Beginning around day 24, visually score the paws for signs of arthritis (redness, swelling) several times a week. A scoring system (e.g., 0-4 for each paw) is typically used to quantify disease severity.[32]

    • Measure paw thickness using a caliper.

  • Therapeutic Intervention:

    • Once arthritis is established, administer the test compound (e.g., celecoxib) and a vehicle control to different groups of animals daily via a suitable route (e.g., oral gavage).

  • Endpoint Analysis:

    • Continue monitoring clinical scores and paw thickness throughout the treatment period.

    • At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

    • Collect blood samples for biomarker analysis (e.g., inflammatory cytokines).

Conclusion

Celecoxib, a pyrazole-based selective COX-2 inhibitor, has demonstrated comparable efficacy to traditional NSAIDs in the management of rheumatoid arthritis symptoms, while offering a significantly improved gastrointestinal safety profile. While cardiovascular risk is a consideration for all NSAIDs, large-scale clinical trials have established that the risk associated with moderate-dose celecoxib is not greater than that of other commonly used non-selective NSAIDs. For researchers and drug development professionals, understanding the nuances of its mechanism, comparative efficacy, and safety, as well as the experimental models used for its evaluation, is crucial for the continued development of safer and more effective anti-inflammatory therapies.

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  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])

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A Senior Application Scientist's Guide to Benchmarking Novel Pyrazole-Based Compounds: A Case Study of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Molecules incorporating this five-membered heterocyclic ring have demonstrated significant therapeutic potential, making novel pyrazole derivatives intriguing candidates for drug discovery programs.[3] This guide focuses on a rational, data-driven approach to benchmarking a novel pyrazole compound, 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (referred to herein as "Compound X"), against established drugs.

While Compound X is not extensively characterized in existing literature, its core structure—a substituted pyrazole with a propanoic acid side chain—shares features with known inhibitors of enzymes in the inflammatory cascade.[4] Specifically, the structural motif is reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs). This guide, therefore, outlines a proposed series of experiments to elucidate the potential anti-inflammatory activity of Compound X, using the selective COX-2 inhibitor Celecoxib and the non-selective COX inhibitor Ibuprofen as benchmarks.

Our objective is to provide researchers with a comprehensive, scientifically-grounded framework for evaluating novel compounds, explaining not just the "how" but the "why" behind each experimental choice to ensure a self-validating and robust dataset.

Part 1: Rationale for Comparator Selection and Hypothesized Mechanism

The selection of appropriate benchmarks is critical for contextualizing the activity of a novel compound. Our choice of Celecoxib and Ibuprofen is based on the following rationale:

  • Structural Precedent: Celecoxib is itself a pyrazole-based compound, making it a direct structural and mechanistic comparator. This allows for a nuanced structure-activity relationship (SAR) discussion.

  • Mechanistic Diversity: Ibuprofen is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), while Celecoxib is highly selective for COX-2.[5] Comparing Compound X against both will allow us to determine not only its potency but also its selectivity, which is a critical factor for safety and therapeutic index.

  • Therapeutic Relevance: Both drugs are widely used and well-characterized anti-inflammatory agents, providing a robust and clinically relevant baseline for performance.

We hypothesize that Compound X, like its structural relatives, will inhibit the cyclooxygenase enzymes, which are central to the inflammatory pathway. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of pain, inflammation, and fever.

Visualizing the Core Hypothesis: The Cyclooxygenase Pathway

The diagram below illustrates the central role of COX-1 and COX-2 in converting arachidonic acid into pro-inflammatory prostaglandins. Our benchmarking strategy is designed to determine where Compound X, Celecoxib, and Ibuprofen exert their inhibitory effects on this pathway.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) - Gastric Protection - Platelet Aggregation AA->COX1 COX2 COX-2 (Inducible) - Inflammation - Pain - Fever AA->COX2 PGs_C Prostaglandins (Physiological) COX1->PGs_C PGs_I Prostaglandins (Inflammatory) COX2->PGs_I Ibu Ibuprofen (Non-selective) Ibu->COX1 Inhibits Ibu->COX2 Inhibits Cele Celecoxib (COX-2 Selective) Cele->COX2 Inhibits CompX Compound X (Hypothesized) CompX->COX1 ? CompX->COX2 ?

Caption: Hypothesized inhibition points for Compound X within the COX pathway.

Part 2: Experimental Benchmarking Workflow

A tiered approach, moving from simple, high-throughput in vitro assays to more complex cell-based and in vivo models, provides the most efficient and logical path for characterization.

Visualizing the Experimental Workflow

Workflow cluster_0 Tier 1: In Vitro Enzymatic Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: In Vivo Model enzymatic_assay COX-1 / COX-2 Inhibition Assay (Fluorometric or Colorimetric) Objective: Determine IC50 values and initial selectivity. cell_assay LPS-Stimulated Macrophage Assay (e.g., RAW 264.7) Objective: Measure PGE2 production in a cellular context. enzymatic_assay->cell_assay Confirm Potency cytotoxicity Cytotoxicity Assay (MTT/LDH) Objective: Assess cell viability and determine therapeutic window. cell_assay->cytotoxicity Assess Safety in_vivo Carrageenan-Induced Paw Edema Model (Rodent) Objective: Evaluate anti-inflammatory efficacy in a live animal. cytotoxicity->in_vivo Validate Efficacy

Caption: A tiered experimental workflow for benchmarking Compound X.

Tier 1: In Vitro COX Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against purified COX-1 and COX-2 enzymes and calculate its selectivity index.

Protocol: COX Inhibitor Screening Assay (Fluorometric)

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified human COX-1 and COX-2 enzymes according to the supplier's instructions.

    • Prepare a stock solution of Compound X, Celecoxib, and Ibuprofen in DMSO (e.g., 10 mM). Create a serial dilution series for each compound.

    • Prepare solutions of Arachidonic Acid (substrate) and a fluorometric probe (e.g., ADHP).

  • Assay Procedure (96-well plate format):

    • To each well, add 80 µL of assay buffer.

    • Add 10 µL of the diluted compound (or DMSO for vehicle control).

    • Add 10 µL of the COX-1 or COX-2 enzyme solution.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid/ADHP solution.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~535/590 nm) for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence curve) for each well.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a non-linear regression curve to determine the IC50 value.

    • Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2).

Data Presentation:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Compound X Experimental ValueExperimental ValueCalculated Value
Celecoxib >10,000~200>50
Ibuprofen ~1,500~3,500~0.43

Causality Note: This initial enzymatic screen is the most direct way to test our hypothesis. It isolates the drug-target interaction from cellular complexity, providing clean, quantifiable data on potency and selectivity. A high selectivity index (>10) for COX-2 is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.

Tier 2: Cell-Based Prostaglandin E2 (PGE2) Assay

Objective: To confirm the inhibitory activity of Compound X in a more physiologically relevant cellular environment.

Protocol: LPS-Stimulated PGE2 Production in RAW 264.7 Macrophages

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Remove the culture medium and replace it with fresh, serum-free medium containing serial dilutions of Compound X, Celecoxib, or Ibuprofen. Incubate for 1 hour.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate the plate for 24 hours at 37°C.

  • PGE2 Quantification:

    • Collect the cell culture supernatant from each well.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve for the PGE2 ELISA.

    • Calculate the PGE2 concentration for each sample.

    • Plot the PGE2 concentration versus the log of the inhibitor concentration to determine the cellular IC50.

Data Presentation:

CompoundCellular IC50 for PGE2 Inhibition (nM)
Compound X Experimental Value
Celecoxib Experimental Value
Ibuprofen Experimental Value

Causality Note: This assay validates the enzymatic data. It confirms that the compound can penetrate the cell membrane and engage its target in a complex intracellular environment. Measuring the downstream product (PGE2) provides direct evidence of functional pathway inhibition.

Part 3: Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of this compound. The proposed experiments will systematically evaluate its potency, selectivity, and cellular efficacy against clinically relevant benchmarks.

Positive results from this workflow—specifically, potent COX-2 inhibition with a high selectivity index and corresponding efficacy in the cell-based assay—would provide strong justification for advancing Compound X into more complex preclinical models. Subsequent studies could include pharmacokinetic profiling (ADME), in vivo efficacy in rodent models of arthritis or pain, and safety toxicology assessments. This structured, hypothesis-driven approach ensures that research efforts are focused, efficient, and yield high-quality, interpretable data for drug development professionals.

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Safety Operating Guide

Proper Disposal of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. As a halogenated heterocyclic compound, its disposal requires careful consideration to mitigate potential environmental and health risks. This document synthesizes established principles of chemical waste management with specific considerations for iodinated organic molecules, ensuring a self-validating and trustworthy procedure for researchers and laboratory personnel.

Hazard Assessment and Chemical Profile

  • Pyrazole Core: Pyrazole-containing compounds can exhibit a range of biological activities. Related dimethyl-pyrazole-propanoic acids are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2]

  • Propanoic Acid Moiety: Propanoic acid itself is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[3][4][5] While integrated into a larger molecule, the acidic nature of the carboxyl group remains.

  • Iodinated Organic Compound: The presence of iodine classifies this compound as a halogenated organic. Such compounds are often toxic and can pose a significant environmental hazard if not disposed of correctly.[6] Iodine-containing compounds should never be disposed of down the drain as they can harm aquatic life.[6][7]

Based on this analysis, this compound should be handled as a hazardous substance with potential for toxicity, skin and eye irritation, and environmental harm.

Table 1: Inferred Hazard Profile

Hazard ClassificationAnticipated RiskJustification
Acute Toxicity (Oral) Harmful if swallowedBased on analogs like 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid.[2]
Skin Corrosion/Irritation Causes skin irritationBased on pyrazole and propanoic acid analogs.[1][2][3]
Eye Damage/Irritation Causes serious eye irritationBased on pyrazole and propanoic acid analogs.[1][2][3]
Environmental Hazard Harmful to aquatic lifeCharacteristic of iodinated organic compounds.[6]

Personal Protective Equipment (PPE)

Before handling the compound, either in its pure form or as a waste product, ensure the following PPE is worn to minimize exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use and dispose of them after handling the waste.[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.

  • Lab Coat: A full-sleeved lab coat must be worn to protect skin and clothing.

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a P95 or P1 particle respirator may be necessary.[2]

Segregated Waste Collection Protocol

Proper segregation is the cornerstone of safe chemical waste disposal.[8][9] Due to its chemical nature, this compound must be collected as halogenated organic waste .

Step-by-Step Collection Procedure:

  • Designate a Waste Container:

    • Use a clearly labeled, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE or glass).[9][10]

    • The container must have a secure, tight-fitting screw cap.[8]

    • Ensure the container is appropriate for the form of the waste (solid or liquid).

  • Labeling:

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the primary hazards: "Toxic," "Irritant," "Environmental Hazard."

    • Maintain a running list of the contents and their approximate quantities.

  • Waste Accumulation:

    • Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) in the designated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated halogenated organic liquid waste container.

      • Do NOT mix with non-halogenated organic solvents. [9]

      • Do NOT mix with aqueous waste, acids, or bases. [8]

    • Keep the waste container securely closed at all times, except when adding waste.[8][11]

    • Do not fill the container beyond 90% capacity to allow for expansion.[10]

Storage and Disposal Workflow

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][10][11]

Workflow Diagram:

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EH&S Coordination A Generation of Waste (Solid or Liquid) B Segregate as Halogenated Organic Waste A->B Step 1 C Collect in Labeled, Compatible Container B->C Step 2 D Store in Designated Satellite Accumulation Area (SAA) C->D Step 3 E Request Waste Pickup from EH&S D->E Step 4 F Professional Disposal (Incineration or Recycling) E->F Step 5

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Personal protective equipment for handling 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. The procedural recommendations herein are synthesized from established safety principles for handling analogous chemical structures, including iodinated organic compounds, pyrazole derivatives, and carboxylic acids. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Analysis and Risk Mitigation

The primary hazards associated with this compound are anticipated to stem from its constituent functional groups: the iodinated pyrazole ring and the propanoic acid side chain.

  • Iodinated Pyrazole Core : Iodinated organic compounds can be irritants and may pose toxicological risks.[2] Pyrazole-containing molecules are known to be biologically active, and some can be harmful if swallowed or come into contact with skin.[3][4]

  • Propanoic Acid Side Chain : Carboxylic acids, such as propanoic acid, can be corrosive and cause severe skin burns and eye damage.[5][6] They can also cause respiratory irritation.[5]

A thorough risk assessment should be conducted before commencing any work with this compound to ensure all potential hazards are identified and controlled.[7]

Quantitative Hazard Data for Analogous Compounds

To provide a conservative estimate of potential toxicity, the following data for analogous compounds is presented. It is imperative to handle this compound with the assumption that it has a similar or greater hazard profile.

ParameterValueSpeciesReference Compound
LD50 Oral1010 mg/kgRat1H-Pyrazole[3]
LD50 Dermal400 mg/kgRabbit1H-Pyrazole[3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to prevent exposure through inhalation, skin and eye contact, and ingestion.[8][9] The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE to protect workers from chemical hazards.[10]

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood : All manipulations of this compound, including weighing, transfers, and use in reactions, must be performed in a certified chemical fume hood.[3][11] This is the primary control to minimize inhalation exposure.[12]

  • Safety Shower and Eyewash Station : A readily accessible and operational safety shower and eyewash station are mandatory in the immediate work area.[2][12]

Required Personal Protective Equipment
PPE CategorySpecificationsRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield worn over goggles is required when there is a risk of splashing.[3][8]Protects against splashes that can cause serious eye irritation or damage.[1]
Hand Protection Double gloving with nitrile gloves is required.[3][12][13]Provides a barrier against skin contact, which can cause irritation.[1] Thicker gloves generally offer better protection.[8]
Body Protection A fastened lab coat is mandatory.[11] Consider a chemically resistant apron for larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a certified fume hood. For spill cleanup or in the absence of adequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8][9]Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[1]

Operational and Handling Plan

A systematic workflow is essential for minimizing the risk of exposure and ensuring experimental integrity.

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Certification prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction clean_decontaminate Decontaminate Glassware handle_reaction->clean_decontaminate Proceed to Cleanup clean_waste Segregate Waste clean_decontaminate->clean_waste clean_dispose Dispose of Waste clean_waste->clean_dispose clean_ppe Doff PPE clean_dispose->clean_ppe G cluster_waste Waste Streams cluster_containers Designated Waste Containers start Waste Generation solid_waste Solid Waste (Contaminated PPE, weigh boats) start->solid_waste liquid_waste Liquid Waste (Reaction mixtures, solvents) start->liquid_waste glass_waste Contaminated Glassware (Pipettes, vials) start->glass_waste solid_container Labeled Solid Waste Bag solid_waste->solid_container liquid_container Halogenated Organic Waste (Labeled, sealed container) liquid_waste->liquid_container glass_container Puncture-Proof Sharps Container glass_waste->glass_container end Professional Waste Disposal solid_container->end liquid_container->end glass_container->end

Caption: Waste segregation for halogenated organic compounds.

Disposal Procedures
  • Waste Collection :

    • Liquid Waste : All liquid waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container. [11]The container must be kept sealed when not in use and stored in a secondary containment bin within the fume hood.

    • Solid Waste : Any solid waste, including contaminated gloves, paper towels, and weigh boats, should be placed in a sealed, labeled bag for hazardous solid waste. [2] * Sharps : Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

  • Decontamination :

    • All glassware and equipment that have come into contact with the compound must be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is recommended. The rinsate must be collected as halogenated organic waste.

  • Final Disposal :

    • Never dispose of this compound or its waste down the drain. [11][14] * All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. [13][14] By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research. Always consult your institution's specific safety protocols and the OSHA Hazard Communication Standard. [10][15]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.